molecular formula C4H3BrClN3 B112278 2-Amino-3-bromo-6-chloropyrazine CAS No. 212779-21-0

2-Amino-3-bromo-6-chloropyrazine

Número de catálogo: B112278
Número CAS: 212779-21-0
Peso molecular: 208.44 g/mol
Clave InChI: BOLCKGGORFPPJC-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-Amino-3-bromo-6-chloropyrazine is a high-value, multifunctional heteroaromatic building block specifically designed for advanced research and development. Its core scientific value lies in its strategic substitution pattern on the pyrazine ring, which presents three distinct reactive sites—an amino group, a bromo substituent, and a chloro substituent. This unique architecture allows for sequential and site-selective functionalization, making it a privileged scaffold in synthetic and medicinal chemistry campaigns. The compound is primarily employed as a key intermediate in the construction of complex bioactive molecules. In pharmaceutical research, it serves as a precursor in the synthesis of potential therapeutic agents, leveraging the pyrazine core which is a common motif in drug discovery. The presence of halogen atoms at adjacent positions enables efficient cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations, to introduce structural diversity and tailor physicochemical properties. Furthermore, its application extends to the development of novel compounds for agrochemical research and the synthesis of specialized materials. The reactivity of this derivative allows researchers to efficiently build molecular libraries for high-throughput screening and structure-activity relationship (SAR) studies. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

3-bromo-6-chloropyrazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3BrClN3/c5-3-4(7)9-2(6)1-8-3/h1H,(H2,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOLCKGGORFPPJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(C(=N1)Br)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3BrClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90591730
Record name 3-Bromo-6-chloropyrazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90591730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

212779-21-0
Record name 3-Bromo-6-chloropyrazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90591730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Amino-3-bromo-6-chloropyrazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 2-Amino-3-bromo-6-chloropyrazine (CAS: 212779-21-0): A Key Intermediate in SHP2 Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Amino-3-bromo-6-chloropyrazine, a critical building block in the synthesis of novel therapeutics, particularly allosteric inhibitors of SHP2 phosphatase. This document details its chemical and physical properties, provides an experimental protocol for its synthesis, and discusses its application in the development of targeted cancer therapies. Included are spectral data for characterization and diagrams illustrating its role in relevant signaling pathways and synthetic workflows.

Introduction

This compound (CAS Number: 212779-21-0) is a substituted pyrazine derivative that has garnered significant interest in medicinal chemistry. Its unique arrangement of amino, bromo, and chloro substituents on the pyrazine ring makes it a versatile intermediate for the construction of complex heterocyclic molecules. Notably, it serves as a key precursor for the synthesis of potent and selective allosteric inhibitors of Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2).[1] Dysregulation of the SHP2 signaling pathway is implicated in the pathogenesis of various human cancers, making it a compelling target for drug discovery.[1] This guide aims to provide researchers and drug development professionals with a detailed technical resource on this important compound.

Physicochemical and Safety Data

A summary of the key physicochemical properties of this compound is presented in Table 1. Safety and hazard information is crucial for handling this compound in a laboratory setting and is summarized in Table 2.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 212779-21-0[2][3][4]
Molecular Formula C₄H₃BrClN₃[2][4]
Molecular Weight 208.44 g/mol [2][4]
IUPAC Name 3-bromo-6-chloropyrazin-2-amine[2][3]
Appearance Colorless crystalline solid[1]
Melting Point ~160-165 °C[1]
Solubility Soluble in ethanol, ethers, and chlorinated hydrocarbons; insoluble in water.[1]
Storage Keep in a dark place, under an inert atmosphere, at room temperature.[3]

Table 2: GHS Hazard and Precautionary Statements

CategoryCodeStatementSource
Hazard Statements H302Harmful if swallowed[2]
H315Causes skin irritation[2]
H319Causes serious eye irritation[2]
H332Harmful if inhaled
H335May cause respiratory irritation[2]
Precautionary Statements P261Avoid breathing dust/fume/gas/mist/vapors/spray[3]
P280Wear protective gloves/protective clothing/eye protection/face protection[3]
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[3]

Experimental Protocols

The following section details a scalable synthesis for this compound, adapted from patent literature. This multi-step process provides a reliable method for obtaining the target compound in good yield.

Scalable Synthesis of this compound

This synthesis commences from 3-aminopyrazine-2-carboxylate and proceeds through chlorination, diazotization-bromination, hydrolysis, and a rearrangement/deprotection sequence.

G cluster_0 Synthesis Workflow 3-Aminopyrazine-2-carboxylate 3-Aminopyrazine-2-carboxylate Chlorination Chlorination 3-Aminopyrazine-2-carboxylate->Chlorination NCS, Acetonitrile, 82°C 3-Amino-6-chloropyrazine-2-carboxylate 3-Amino-6-chloropyrazine-2-carboxylate Chlorination->3-Amino-6-chloropyrazine-2-carboxylate Diazotization & Bromination Diazotization & Bromination 3-Amino-6-chloropyrazine-2-carboxylate->Diazotization & Bromination HBr, NaNO2, -5°C to 0°C 3-Bromo-6-chloropyrazine-2-carboxylate 3-Bromo-6-chloropyrazine-2-carboxylate Diazotization & Bromination->3-Bromo-6-chloropyrazine-2-carboxylate Hydrolysis Hydrolysis 3-Bromo-6-chloropyrazine-2-carboxylate->Hydrolysis LiOH, THF/H2O, 0°C 3-Bromo-6-chloropyrazine-2-carboxylic acid 3-Bromo-6-chloropyrazine-2-carboxylic acid Hydrolysis->3-Bromo-6-chloropyrazine-2-carboxylic acid Curtius Rearrangement & Deprotection Curtius Rearrangement & Deprotection 3-Bromo-6-chloropyrazine-2-carboxylic acid->Curtius Rearrangement & Deprotection 1. DPPA, t-BuOH, Et3N 2. TFA This compound This compound Curtius Rearrangement & Deprotection->this compound

Caption: Synthetic workflow for this compound.

Step 1: Chlorination of 3-Aminopyrazine-2-carboxylate

  • To a solution of 3-aminopyrazine-2-carboxylate in acetonitrile, add N-chlorosuccinimide (NCS).

  • Heat the reaction mixture to reflux (approximately 82°C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by recrystallization to yield 3-amino-6-chloropyrazine-2-carboxylate.

Step 2: Diazotization and Bromination

  • Dissolve 3-amino-6-chloropyrazine-2-carboxylate in hydrobromic acid.

  • Cool the solution to between -5°C and 0°C in an ice-salt bath.

  • Add a solution of sodium nitrite in water dropwise, maintaining the temperature below 0°C.

  • Stir the reaction mixture at this temperature for a designated time, then allow it to warm to room temperature.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate to give 3-bromo-6-chloropyrazine-2-carboxylate.

Step 3: Hydrolysis

  • Dissolve 3-bromo-6-chloropyrazine-2-carboxylate in a mixture of tetrahydrofuran (THF) and water.

  • Cool the solution to 0°C and add lithium hydroxide monohydrate.

  • Stir the reaction at 0°C and then allow it to warm to room temperature.

  • Acidify the reaction mixture with aqueous HCl and extract the product with an organic solvent.

  • Dry the organic layer and concentrate to yield 3-bromo-6-chloropyrazine-2-carboxylic acid.

Step 4: Curtius Rearrangement and Deprotection

  • To a solution of 3-bromo-6-chloropyrazine-2-carboxylic acid in tert-butanol, add triethylamine and diphenylphosphoryl azide (DPPA).

  • Heat the mixture to reflux and monitor the reaction.

  • After the rearrangement is complete, cool the reaction mixture and concentrate it.

  • Dissolve the residue in a suitable solvent and treat with trifluoroacetic acid (TFA) to remove the Boc protecting group.

  • Neutralize the reaction mixture, extract the product, dry the organic layer, and concentrate.

  • Purify the crude product by recrystallization or column chromatography to obtain this compound.

Characterization Data
  • ¹H-NMR (300 MHz, CDCl₃): δ 7.71 (s, 1H), 5.26 (br, 2H).

  • GC-MS: m/z 208.9 [M+].

Application in Drug Discovery: SHP2 Inhibitors

This compound is a pivotal intermediate in the synthesis of allosteric inhibitors of SHP2. The SHP2 protein is a non-receptor protein tyrosine phosphatase that plays a crucial role in cell signaling pathways that regulate cell growth, differentiation, and survival.

SHP2 Signaling Pathways

SHP2 is a key downstream effector of multiple receptor tyrosine kinases (RTKs). Upon activation of an RTK by a growth factor, SHP2 is recruited to the plasma membrane where it dephosphorylates specific substrates, leading to the activation of the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT signaling pathways. Mutations that lead to the hyperactivity of SHP2 can result in uncontrolled cell proliferation and are associated with various cancers.

G cluster_0 SHP2 Signaling Cascade Growth Factor Growth Factor RTK RTK Growth Factor->RTK SHP2 SHP2 RTK->SHP2 RAS RAS SHP2->RAS PI3K PI3K SHP2->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation & Survival Proliferation & Survival ERK->Proliferation & Survival AKT AKT PI3K->AKT AKT->Proliferation & Survival SHP2_Inhibitor SHP2 Inhibitor (e.g., TNO155) SHP2_Inhibitor->SHP2

Caption: Simplified SHP2 signaling pathway and point of inhibition.

Synthesis of SHP2 Inhibitors

The bromine and chlorine atoms on the this compound ring provide two distinct handles for further functionalization, typically through palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig amination. This allows for the introduction of various aryl, heteroaryl, or amino groups, leading to the generation of a diverse library of potential SHP2 inhibitors. For example, the bromine at the 3-position can be displaced via a Suzuki coupling with a boronic acid, while the chlorine at the 6-position can be substituted by an amine through a Buchwald-Hartwig reaction.

G cluster_0 Synthetic Utility in SHP2 Inhibitor Synthesis Start This compound Suzuki Suzuki Coupling (ArB(OH)2, Pd catalyst) Start->Suzuki Buchwald2 Buchwald-Hartwig Amination (R2NH, Pd catalyst) Start->Buchwald2 Intermediate1 3-Aryl-2-amino-6-chloropyrazine Suzuki->Intermediate1 Buchwald Buchwald-Hartwig Amination (R2NH, Pd catalyst) Intermediate1->Buchwald Final_Product SHP2 Inhibitor Buchwald->Final_Product Intermediate2 6-Amino-2-amino-3-bromopyrazine Buchwald2->Intermediate2 Suzuki2 Suzuki Coupling (ArB(OH)2, Pd catalyst) Intermediate2->Suzuki2 Suzuki2->Final_Product

Caption: General synthetic routes to SHP2 inhibitors.

Conclusion

This compound is a high-value chemical intermediate with significant applications in the field of drug discovery. Its utility as a precursor to potent SHP2 inhibitors underscores its importance in the development of targeted therapies for cancer and other diseases driven by aberrant SHP2 activity. This technical guide provides essential data and protocols to support researchers in the synthesis and application of this versatile building block. The continued exploration of derivatives synthesized from this intermediate holds promise for the discovery of next-generation therapeutics.

References

An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-3-bromo-6-chloropyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Amino-3-bromo-6-chloropyrazine, a key intermediate in pharmaceutical synthesis. This document outlines its known physical and chemical characteristics, details relevant experimental protocols for its synthesis, and visualizes its role in chemical synthesis pathways.

Core Physicochemical Data

The following table summarizes the key physicochemical properties of this compound.

PropertyValueSource
Molecular Formula C₄H₃BrClN₃[1][2][3]
Molecular Weight 208.44 g/mol [1][3][4]
Appearance Off-white to light yellow solid[5]
Melting Point 160-165 °C[6]
pKa 0.05 ± 0.10 (Predicted)[5]
Solubility Soluble in ethanol, ethers, and chlorinated hydrocarbons; Insoluble in water.[6][6]
CAS Number 212779-21-0[1][3]

Experimental Protocols

1. Scalable Synthesis of this compound

A scalable process for preparing this compound uses 3-aminopyrazine-2-carboxylate as the raw material.[7] The process involves several key steps including chlorination, diazotization bromination, ester hydrolysis, carboxyl rearrangement, and the removal of a tert-butyloxycarbonyl protecting group.[7]

Step-by-Step Procedure:

  • Chlorination: 3-aminopyrazine-2-formic ether is chlorinated to obtain 3-amino-6-chloropyrazine-2-formic ether. This reaction is typically carried out at a temperature of 50-82 °C in a solvent such as acetonitrile.[7]

  • Diazotization and Bromination: The resulting 3-amino-6-chloropyrazine-2-formic ether undergoes diazotization followed by bromination to yield 3-bromo-6-chloropyrazine-2-formic ether.[7]

  • Ester Hydrolysis: The ester is then hydrolyzed in an alkaline solution to produce 3-bromo-6-chloropyrazine-2-formic acid.[7]

  • Carboxyl Rearrangement: Diphenylphosphoryl azide is added to facilitate a carboxyl rearrangement, which results in the formation of 2-(alkyl oxycarbonyl amino)-3-bromo-6-chloropyrazine.[7]

  • Deprotection: The final step involves the removal of the tert-butyloxycarbonyl group under acidic conditions to yield the final product, this compound.[7]

This method is noted for its high yield and suitability for large-scale production.[7]

Chemical Synthesis and Applications

This compound is a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry.

Role as a Pharmaceutical Intermediate

This compound is an important intermediate for the synthesis of anti-tumor medications, specifically SHP2 inhibitors.[6]

G A This compound B Further Synthetic Steps A->B C SHP2 Inhibitor (Anti-tumor medicament) B->C G cluster_0 Synthesis of this compound A 3-Aminopyrazine-2-carboxylate (Raw Material) B Chlorination A->B C Diazotization & Bromination B->C D Ester Hydrolysis C->D E Carboxyl Rearrangement D->E F Deprotection E->F G This compound (Final Product) F->G

References

2-Amino-3-bromo-6-chloropyrazine molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a detailed overview of the chemical properties of 2-Amino-3-bromo-6-chloropyrazine, tailored for researchers, scientists, and professionals in the field of drug development.

Core Compound Properties

This compound is a heterocyclic organic compound. Its fundamental properties, including molecular formula and weight, are crucial for any experimental and developmental work.

PropertyValueCitations
Molecular FormulaC4H3BrClN3[1][2][3][4]
Molecular Weight208.44 g/mol [1][2][3][4]
IUPAC Name3-bromo-6-chloropyrazin-2-amine[1][4]
CAS Number212779-21-0[1][2][3][4]

Experimental Workflow: Compound Characterization

While specific, detailed experimental protocols for every possible application of this compound are proprietary and context-dependent, a general workflow for its characterization and initial screening in a research setting can be outlined. This process is fundamental in drug discovery and development to ascertain the purity, structure, and potential biological activity of a compound.

G cluster_0 Phase 1: Physicochemical Characterization cluster_1 Phase 2: Biological Screening cluster_2 Phase 3: Data Analysis & Reporting A Compound Acquisition (this compound) B Purity Assessment (e.g., HPLC, LC-MS) A->B Quality Control C Structural Verification (e.g., NMR, Mass Spectrometry) B->C Confirmed Purity D Initial Solubility & Stability Testing C->D Verified Compound E In Vitro Target-Based Assays D->E F Cell-Based Phenotypic Screening D->F G Hit Identification E->G F->G H Data Compilation & Analysis G->H I Report Generation H->I

General workflow for chemical compound characterization.

Methodologies for Key Experiments

High-Performance Liquid Chromatography (HPLC) for Purity Assessment: A common method to assess the purity of a compound like this compound is Reverse-Phase HPLC. A C18 column is typically used with a mobile phase gradient of water and acetonitrile, often with a small percentage of an acid like trifluoroacetic acid (TFA) or formic acid to improve peak shape. The compound is dissolved in a suitable solvent, such as methanol or acetonitrile, and injected into the system. Detection is commonly performed using a UV detector, monitoring at a wavelength where the compound has significant absorbance. The purity is determined by the area percentage of the main peak relative to all other peaks in the chromatogram.

Nuclear Magnetic Resonance (NMR) for Structural Verification: ¹H NMR and ¹³C NMR spectroscopy are essential for confirming the chemical structure. The compound would be dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The chemical shifts, integration of peaks, and coupling patterns in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, provide detailed information about the arrangement of atoms in the molecule, confirming the positions of the amino, bromo, and chloro substituents on the pyrazine ring.

In Vitro Biological Assays: The specific design of an in vitro assay depends entirely on the therapeutic target of interest. For instance, if the compound is being investigated as a kinase inhibitor, a typical assay would involve incubating the compound with the target kinase, a substrate, and ATP (often radiolabeled). The inhibitory effect of the compound is then quantified by measuring the reduction in substrate phosphorylation. These assays are generally performed in multi-well plates to allow for high-throughput screening of multiple concentrations of the compound.

References

A Technical Guide to the Solubility of 2-Amino-3-bromo-6-chloropyrazine in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Solubility

Solubility, the property of a solid, liquid, or gaseous chemical substance (solute) to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution, is a fundamental physicochemical property of paramount importance in the fields of drug discovery, chemical process development, and materials science. For a compound like 2-Amino-3-bromo-6-chloropyrazine, which serves as a key building block in the synthesis of pharmacologically active molecules, understanding its solubility profile is crucial.

An accurate assessment of solubility in various organic solvents is essential for:

  • Reaction Optimization: Selecting appropriate solvents for chemical synthesis to ensure reactants are in the same phase, which can significantly impact reaction rates, yields, and purity.

  • Purification and Crystallization: Designing effective crystallization processes for purification, where knowledge of solubility at different temperatures is critical.

  • Formulation Development: In the pharmaceutical industry, the solubility of an active pharmaceutical ingredient (API) or its intermediates dictates the choice of formulation strategies to achieve desired bioavailability.

  • Analytical Method Development: Choosing suitable diluents for analytical techniques such as High-Performance Liquid Chromatography (HPLC) and spectroscopy.

This technical guide provides a robust framework for researchers to experimentally determine and report the solubility of this compound in various organic solvents.

Experimental Protocol: Determination of Equilibrium Solubility

The most widely accepted method for determining the thermodynamic equilibrium solubility of a compound is the shake-flask method .[1][2][3][4][5] This method involves equilibrating an excess amount of the solid compound in the solvent of interest at a constant temperature until the solution is saturated. The concentration of the dissolved solute in the supernatant is then determined analytically.

2.1. Materials and Equipment

  • Solute: this compound (purity > 98%)

  • Solvents: A range of analytical grade organic solvents (e.g., methanol, ethanol, isopropanol, acetone, acetonitrile, ethyl acetate, N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), toluene, etc.).

  • Equipment:

    • Analytical balance (± 0.1 mg accuracy)

    • Thermostatic shaker bath or incubator with temperature control (± 0.1 °C)

    • Glass vials or flasks with airtight screw caps

    • Centrifuge

    • Syringe filters (e.g., 0.22 µm PTFE)

    • Volumetric flasks and pipettes

    • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

2.2. Experimental Procedure

  • Preparation: Add an excess amount of this compound to a series of vials, ensuring that a solid phase will remain after equilibrium is reached.

  • Solvent Addition: Accurately pipette a known volume or mass of the selected organic solvent into each vial.

  • Equilibration: Tightly seal the vials and place them in a thermostatic shaker set to the desired temperature (e.g., 298.15 K, 303.15 K, 308.15 K, etc.). Agitate the vials at a constant speed for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached.[3][4] Preliminary studies should be conducted to determine the time required to reach equilibrium.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to sediment.[2] Then, separate the saturated solution from the undissolved solid. This is typically achieved by centrifugation followed by careful withdrawal of the supernatant, or by direct filtration using a syringe filter.[2][4] It is crucial that this step is performed at the equilibrium temperature to prevent any change in solubility.

  • Sample Preparation for Analysis: Immediately after separation, accurately dilute a known aliquot of the saturated solution with a suitable mobile phase or solvent to a concentration within the calibrated range of the analytical method.

  • Quantitative Analysis: Determine the concentration of this compound in the diluted samples using a validated analytical method, such as HPLC-UV.[6] A calibration curve should be prepared using standard solutions of known concentrations.

2.3. Data Calculation and Expression

The solubility can be expressed in various units. The most common in chemical and pharmaceutical sciences are mole fraction (x) and mass fraction (w).

  • Mole Fraction (x):

    • x = nsolute / (nsolute + nsolvent) where nsolute is the moles of the solute and nsolvent is the moles of the solvent in the saturated solution.

  • Mass Fraction (w):

    • w = msolute / (msolute + msolvent) where msolute is the mass of the solute and msolvent is the mass of the solvent in the saturated solution.

Data Presentation

Quantitative solubility data should be presented in a clear and structured tabular format to allow for easy comparison across different solvents and temperatures. The following table is a template illustrating how experimental data for this compound could be presented.

Table 1: Hypothetical Solubility of this compound in Various Organic Solvents at Different Temperatures.

SolventTemperature (K)Mole Fraction (10³ x)Mass Fraction (10³ w)
Methanol298.155.233.8
303.156.139.1
308.157.044.5
Ethanol298.153.817.6
303.154.520.6
308.155.324.0
Acetone298.1515.655.4
303.1518.263.1
308.1521.171.2
Acetonitrile298.158.943.1
303.1510.449.2
308.1512.055.4
Ethyl Acetate298.1511.527.2
303.1513.832.1
308.1516.337.3
Toluene298.152.14.8
303.152.76.1
308.153.47.6

Note: The data presented in this table is purely hypothetical and for illustrative purposes only.

Mandatory Visualization

The following diagram illustrates the experimental workflow for determining the solubility of this compound using the shake-flask method.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_result Result A Weigh excess solute (this compound) B Add known volume/mass of organic solvent A->B C Seal vials and place in thermostatic shaker B->C Start Equilibration D Agitate at constant T (e.g., 24-72 hours) C->D E Sedimentation of excess solid D->E Equilibrium Reached F Centrifuge or Filter to get saturated solution E->F G Dilute aliquot of saturated solution F->G Prepare for Analysis H Analyze concentration (e.g., HPLC-UV) G->H I Calculate Solubility (Mole Fraction, Mass Fraction) H->I Data Processing

Caption: Experimental workflow for solubility determination.

References

Spectroscopic Profile of 2-Amino-3-bromo-6-chloropyrazine: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chemical Structure and Properties

  • IUPAC Name: 3-bromo-6-chloropyrazin-2-amine

  • CAS Number: 212779-21-0

  • Molecular Formula: C₄H₃BrClN₃

  • Molecular Weight: 208.44 g/mol [1]

  • Appearance: Expected to be an off-white to light yellow solid.

Spectroscopic Data Summary

The following tables summarize the expected spectroscopic data for 2-Amino-3-bromo-6-chloropyrazine based on its structure. These are estimations and require experimental verification.

Table 1: Predicted ¹H NMR Spectroscopic Data

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Notes
-NH₂5.0 - 6.5Broad SingletN/AChemical shift can be highly variable depending on solvent and concentration.
Pyrazine-H7.5 - 8.5SingletN/AThe single proton on the pyrazine ring.

Table 2: Predicted ¹³C NMR Spectroscopic Data

Carbon AtomPredicted Chemical Shift (δ, ppm)Notes
C-Cl145 - 155Carbon bearing the chlorine atom.
C-NH₂150 - 160Carbon bearing the amino group.
C-Br115 - 125Carbon bearing the bromine atom.
C-H130 - 140Carbon bearing the hydrogen atom.

Table 3: Mass Spectrometry (MS) Data

IonPredicted m/zNotes
[M]⁺207/209/211Molecular ion peak showing a characteristic isotopic pattern for one bromine and one chlorine atom.
[M+H]⁺208/210/212Protonated molecular ion, also showing the Br/Cl isotopic pattern.

Table 4: Infrared (IR) Spectroscopy Data

Functional GroupPredicted Absorption Range (cm⁻¹)Vibration Mode
N-H3300 - 3500Symmetric and asymmetric stretching
C-H (aromatic)3000 - 3100Stretching
C=N, C=C1500 - 1600Ring stretching
C-N1250 - 1350Stretching
C-Cl600 - 800Stretching
C-Br500 - 600Stretching

Experimental Protocols

The following are detailed, generalized methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Tetramethylsilane (TMS) is typically added as an internal standard (0 ppm).

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional carbon spectrum with proton decoupling.

    • A greater number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to TMS.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and elemental composition.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).

  • Ionization: Introduce the sample into the mass spectrometer. Electron Impact (EI) or Electrospray Ionization (ESI) are common techniques. ESI is a soft ionization technique that would likely yield the protonated molecular ion [M+H]⁺.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The detector records the abundance of each ion at a specific m/z value.

  • Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and any fragmentation patterns. The isotopic distribution pattern is crucial for confirming the presence of bromine and chlorine.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation:

    • Solid State (KBr Pellet): Mix a small amount of the solid sample with dry potassium bromide (KBr) and press it into a thin, transparent disk.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum, typically in the range of 4000 to 400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and subtracted from the sample spectrum.

  • Data Analysis: Identify the characteristic absorption bands and assign them to specific functional groups and vibrational modes within the molecule.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation & Reporting Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Sample Submission MS Mass Spectrometry (MS) Purification->MS Sample Submission IR Infrared Spectroscopy (IR) Purification->IR Sample Submission Structure_Elucidaion Structure_Elucidaion NMR->Structure_Elucidaion Structure_Elucidation Structure Elucidation MS->Structure_Elucidation IR->Structure_Elucidation Data_Tables Data Tabulation Structure_Elucidation->Data_Tables Report Technical Report / Publication Data_Tables->Report

Caption: Workflow for Spectroscopic Analysis.

References

An In-depth Technical Guide to the Reactivity of Bromine and Chlorine Atoms in 2-Amino-3-bromo-6-chloropyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the differential reactivity of the bromine and chlorine substituents in 2-Amino-3-bromo-6-chloropyrazine. This key intermediate is crucial in the synthesis of various pharmacologically active compounds, including SHP2 inhibitors, making a thorough understanding of its chemical behavior essential for efficient and selective molecular design.[1][2]

Core Principles of Reactivity

The reactivity of halogenated aromatic and heteroaromatic compounds in cross-coupling and nucleophilic substitution reactions is governed by several key factors. In the case of this compound, the presence of two different halogen atoms on the pyrazine core, along with an activating amino group, presents opportunities for selective functionalization.

The primary determinant of reactivity in palladium-catalyzed cross-coupling reactions is the strength of the carbon-halogen (C-X) bond. The bond dissociation energies follow the trend C-I < C-Br < C-Cl < C-F. Consequently, the ease of oxidative addition of a palladium(0) catalyst to the C-X bond, which is often the rate-determining step, follows the reverse order: I > Br > Cl > F. This principle is the cornerstone of achieving regioselectivity in polyhalogenated systems.[3][4]

For nucleophilic aromatic substitution (SNAr) reactions, the reactivity is influenced by the electron-withdrawing nature of the aromatic system and the stability of the intermediate Meisenheimer complex. The pyrazine ring itself is electron-deficient due to the two nitrogen atoms, which activates attached halogens towards nucleophilic attack. The relative leaving group ability of the halogens in SNAr reactions is not as straightforward as in cross-coupling and can be influenced by the nature of the nucleophile and reaction conditions.

Palladium-Catalyzed Cross-Coupling Reactions: Preferential Reactivity of the C-Br Bond

Based on the fundamental principles of C-X bond strength, the bromine atom at the C-3 position of this compound is expected to be significantly more reactive than the chlorine atom at the C-6 position in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.

Data from Analogous Systems
HeterocycleReaction TypeSelective PositionKey Findings & Reference
2-Bromo-4-iodopyridineBuchwald-Hartwig AminationC-4 (Iodine)The weaker C-I bond is selectively functionalized, leaving the C-Br bond intact for subsequent reactions.[3]
2-Amino-3-bromopyridineSonogashira CouplingC-3 (Bromine)Provides a model for the reactivity of the C-Br bond adjacent to an amino group on a nitrogen-containing heterocycle.[5]
9-Benzyl-6-chloro-2-iodopurineSuzuki-Miyaura CouplingC-2 (Iodine)Demonstrates selective reaction at the position with the more labile halogen.[6]
5-(4-Bromophenyl)-4,6-dichloropyrimidineSuzuki-Miyaura CouplingC-Br (on phenyl ring)The C-Br bond reacts preferentially over the C-Cl bonds on the pyrimidine ring, highlighting the general reactivity trend.[7]

These examples collectively provide compelling evidence that palladium-catalyzed cross-coupling reactions on this compound will proceed with high selectivity at the C-3 position (bromine) under appropriate conditions.

Nucleophilic Aromatic Substitution (SNAr)

The pyrazine ring is inherently electron-deficient, which facilitates nucleophilic aromatic substitution. Both the bromine and chlorine atoms are activated towards displacement by strong nucleophiles. The rate of SNAr reactions is influenced by the stability of the intermediate Meisenheimer complex, which is stabilized by electron-withdrawing groups ortho and para to the site of attack. In this compound, the pyrazine nitrogens act as internal electron-withdrawing groups.

The relative reactivity of C-Br versus C-Cl in SNAr reactions on heteroaromatic systems is less predictable than in cross-coupling reactions and can be substrate and condition-dependent. Generally, the C-Cl bond is stronger than the C-Br bond, which would suggest a slower reaction at the chlorine-bearing carbon. However, the greater electronegativity of chlorine can increase the electrophilicity of the carbon atom, potentially accelerating the initial nucleophilic attack. Without direct experimental data on this specific molecule, it is difficult to definitively predict the site of a selective SNAr reaction.

Experimental Protocols

The following is a detailed experimental protocol for a selective Sonogashira coupling reaction, adapted from a procedure for 2-amino-3-bromopyridines, which is expected to be applicable to this compound for selective functionalization at the C-3 position.[5]

Selective Sonogashira Coupling of this compound

Materials:

  • This compound (1.0 eq)

  • Terminal alkyne (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)2) (0.02 eq)

  • Triphenylphosphine (PPh3) (0.04 eq)

  • Copper(I) iodide (CuI) (0.03 eq)

  • Triethylamine (Et3N) (2.0 eq)

  • Anhydrous, degassed dimethylformamide (DMF)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound, Pd(OAc)2, PPh3, and CuI.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add anhydrous, degassed DMF via syringe, followed by triethylamine and the terminal alkyne.

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of celite, washing the pad with ethyl acetate.

  • Wash the combined organic filtrate with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the 2-amino-3-alkynyl-6-chloropyrazine.

Signaling Pathways and Experimental Workflows

The selective functionalization of this compound is a key strategy in the synthesis of targeted therapeutics. The following diagrams illustrate the catalytic cycles of the discussed cross-coupling reactions and a logical workflow for the sequential functionalization of the molecule.

Suzuki_Miyaura_Coupling Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-OR'(L2) Base (B-OH) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-OR'(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OR)2) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination (Ar-Ar')

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Amination Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) [(L2)Pd(II)(Ar)(NR'R'')]X [(L2)Pd(II)(Ar)(NR'R'')]X Ar-Pd(II)-X(L2)->[(L2)Pd(II)(Ar)(NR'R'')]X Amine Coordination (HNR'R'') (L2)Pd(II)(Ar)(NR'R'') (L2)Pd(II)(Ar)(NR'R'') [(L2)Pd(II)(Ar)(NR'R'')]X->(L2)Pd(II)(Ar)(NR'R'') Deprotonation (Base) (L2)Pd(II)(Ar)(NR'R'')->Pd(0)L2 Reductive Elimination (Ar-NR'R'')

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Sonogashira_Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-C≡CR(L2)->Pd(0)L2 Reductive Elimination (Ar-C≡CR) Cu(I)X Cu(I)X Cu(I)-C≡CR Cu(I)-C≡CR Cu(I)X->Cu(I)-C≡CR H-C≡CR, Base Cu(I)-C≡CR->Ar-Pd(II)-X(L2) Transmetalation

Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.

Sequential_Functionalization Start This compound Step1 Selective Cross-Coupling (e.g., Sonogashira, Suzuki) at C-3 (Bromine) Start->Step1 Intermediate 2-Amino-3-(R1)-6-chloropyrazine Step1->Intermediate Step2 Cross-Coupling or SNAr at C-6 (Chlorine) Intermediate->Step2 Final 2-Amino-3-(R1)-6-(R2)-pyrazine Step2->Final

Caption: Logical workflow for the sequential functionalization.

Conclusion

The differential reactivity of the halogen atoms in this compound provides a powerful handle for the strategic and selective synthesis of complex pyrazine derivatives. The significantly weaker carbon-bromine bond at the C-3 position makes it the preferred site for palladium-catalyzed cross-coupling reactions, allowing for the introduction of a diverse range of substituents while preserving the chlorine atom at the C-6 position for subsequent transformations. This predictable selectivity is a key advantage in the design of efficient and convergent synthetic routes towards novel drug candidates and other high-value molecules. Further investigation into the reactivity of this versatile building block under nucleophilic aromatic substitution conditions would provide an even more complete picture of its synthetic utility.

References

The Pivotal Role of 2-Amino-3-bromo-6-chloropyrazine in the Synthesis of Allosteric SHP2 Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the synthetic utility of 2-amino-3-bromo-6-chloropyrazine, a key building block in the development of potent and selective allosteric inhibitors of Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2). SHP2 is a critical regulator of cellular signaling pathways, and its dysregulation is implicated in various cancers and developmental disorders, making it a prime target for therapeutic intervention. The strategic incorporation of the pyrazine core, facilitated by this compound, has led to the discovery of clinical candidates such as TNO155. This document will detail the underlying biological rationale, synthetic methodologies, and key data associated with this important class of inhibitors.

The SHP2 Signaling Nexus: A Key Oncogenic Node

SHP2, encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a crucial role in the RAS-MAPK, JAK-STAT, and PI3K-AKT signaling pathways.[1] It acts as a signal amplifier downstream of receptor tyrosine kinases (RTKs). In its inactive state, the N-terminal SH2 domain of SHP2 blocks the catalytic site of the protein tyrosine phosphatase (PTP) domain. Upon activation by upstream signaling, SHP2 undergoes a conformational change, exposing the catalytic site and allowing it to dephosphorylate target proteins, leading to the activation of downstream pathways like the RAS-MAPK cascade.

SHP2_Signaling_Pathway SHP2 Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 SHP2_inactive SHP2 (Inactive) RTK->SHP2_inactive Activates SOS SOS Grb2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation SHP2_active SHP2 (Active) SHP2_inactive->SHP2_active SHP2_active->RAS Promotes SOS binding Inhibitor Allosteric SHP2 Inhibitor Inhibitor->SHP2_active Inhibits

SHP2 in the RAS-MAPK Signaling Cascade.

This compound: A Versatile Synthetic Intermediate

The this compound scaffold is a highly valuable starting material for the synthesis of SHP2 inhibitors due to its inherent reactivity and the handles it provides for molecular elaboration. The pyrazine core is a key pharmacophore in many SHP2 inhibitors, contributing to favorable interactions within the allosteric binding pocket of the enzyme.[2]

The general synthetic strategy involves a two-step process:

  • Thioether Formation: The bromine atom at the 3-position is readily displaced by a thiol-containing fragment, often an aromatic or heteroaromatic thiol, via a nucleophilic aromatic substitution or a palladium-catalyzed cross-coupling reaction. This step introduces a key structural element that often interacts with a specific region of the SHP2 allosteric site.

  • Amino Group Installation: The chlorine atom at the 6-position is subsequently displaced by a primary or secondary amine. This amine moiety is crucial for establishing critical hydrogen bond interactions within the binding pocket, anchoring the inhibitor and contributing significantly to its potency.

Synthetic_Workflow General Synthetic Workflow for Pyrazine-Based SHP2 Inhibitors start This compound intermediate Intermediate Thioether start->intermediate 1. Thioether Formation (e.g., Pd-catalyzed coupling) thiol R1-SH (Thiol-containing fragment) thiol->intermediate final_product Final SHP2 Inhibitor intermediate->final_product 2. Nucleophilic Aromatic Substitution amine R2-NH2 (Amine-containing fragment) amine->final_product

Synthetic approach from the pyrazine core.

Quantitative Data of Key SHP2 Inhibitors

The following tables summarize the in vitro potency and pharmacokinetic properties of notable SHP2 inhibitors that feature a pyrazine or related heterocyclic core.

InhibitorStructureSHP2 IC50 (nM)Cell Proliferation IC50 (µM)Reference
TNO155 (3S,4S)-8-(6-amino-5-((2-amino-3-chloropyridin-4-yl)thio)pyrazin-2-yl)-3-methyl-2-oxa-8-azaspiro[4.5]decan-4-amine110.100 (KYSE520)[3]
TK-642 Pyrazolopyrazine-based2.75.73 (KYSE-520)[4]
TK-453 Aminopyrazine-based23-[2]
Compound 4b 1H-pyrazolo[3,4-b]pyrazine derivative3.20.58 (NCI-H358)[5]
InhibitorSpeciesOral Bioavailability (F%)Half-life (t1/2, h)Reference
TNO155 HumanFavorable properties reported~34[6]
TK-642 Mouse42.52.47[4]

In Vivo Efficacy of TNO155

TNO155 has demonstrated significant anti-tumor activity in various preclinical xenograft models, both as a single agent and in combination with other targeted therapies.[7][8]

  • Neuroblastoma: In murine xenografts of ALK-mutant neuroblastoma, the combination of TNO155 and the ALK inhibitor lorlatinib resulted in delayed tumor growth and prolonged survival.[1][8]

  • Colorectal Cancer: In a BRAF V600E colorectal cancer xenograft model (HT-29), TNO155 in combination with dabrafenib and trametinib led to moderate tumor growth inhibition.[7]

  • KRAS G12C Models: TNO155 has shown the ability to enhance the efficacy of KRAS G12C inhibitors in preclinical models of lung and colorectal cancer.[7]

Experimental Protocols

The following is a representative experimental protocol for the synthesis of a pyrazine-based SHP2 inhibitor, based on general procedures reported in the literature.

Step 1: Synthesis of the Thioether Intermediate

To a solution of this compound (1.0 eq) in a suitable solvent such as 1,4-dioxane or DMF, is added the corresponding thiol (1.1 eq), a palladium catalyst such as Pd₂(dba)₃ (0.05 eq), a ligand such as Xantphos (0.1 eq), and a base such as diisopropylethylamine (DIPEA) (2.0 eq). The reaction mixture is degassed and heated to 80-100 °C for 2-4 hours, or until completion as monitored by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent like ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired thioether intermediate.

Step 2: Synthesis of the Final SHP2 Inhibitor

The thioether intermediate (1.0 eq) and the desired amine (1.2-1.5 eq) are dissolved in a polar aprotic solvent such as DMSO or NMP. A non-nucleophilic base like DIPEA (3.0 eq) is added, and the reaction mixture is heated to 100-120 °C for 12-24 hours. The reaction progress is monitored by LC-MS. After completion, the mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The final product is purified by preparative HPLC or column chromatography to yield the target SHP2 inhibitor.

Conclusion

This compound has proven to be a cornerstone in the development of a new generation of allosteric SHP2 inhibitors. Its versatile reactivity allows for the efficient construction of complex molecules with high potency and favorable drug-like properties. The clinical advancement of TNO155, a testament to the utility of this pyrazine building block, highlights the potential of this class of compounds to address unmet medical needs in oncology and other diseases driven by dysregulated SHP2 signaling. Further exploration of the chemical space around the pyrazine core, enabled by this key starting material, promises to yield even more effective and selective SHP2-targeted therapies.

References

The Pivotal Role of 2-Amino-3-bromo-6-chloropyrazine in Pharmaceutical Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the significance and application of 2-Amino-3-bromo-6-chloropyrazine as a crucial pharmaceutical intermediate. With a focus on its role in the synthesis of targeted therapies, this document provides detailed experimental protocols, comprehensive data, and visualizations of its synthetic and biological context.

Introduction

This compound is a substituted pyrazine derivative that has emerged as a valuable building block in medicinal chemistry. Its unique arrangement of amino, bromo, and chloro functional groups allows for sequential and regioselective modifications, making it an ideal scaffold for the construction of complex molecular architectures. Notably, this intermediate is integral to the synthesis of potent and selective allosteric inhibitors of Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2), a key signaling protein implicated in various cancers.[1] The dysregulation of SHP2 is a critical factor in the pathogenesis of several cancers, making it a prime target for therapeutic intervention.

Physicochemical Properties and Spectroscopic Data

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective use in synthesis. The following tables summarize key physical data and spectroscopic characteristics.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 212779-21-0[2]
Molecular Formula C₄H₃BrClN₃[2]
Molecular Weight 208.44 g/mol [2]
Appearance Off-white to light yellow solid
Purity ≥98%
Storage Keep in dark place, inert atmosphere, room temperature

Table 2: Spectroscopic Data for this compound

SpectroscopyData
¹H-NMR (300MHz, CDCl₃) δ 7.71 (s, 1H), 5.26 (br, 2H)
GC-MS m/z 208.9
Predicted ¹³C-NMR Data not readily available in public literature.
Predicted IR Spectrum Data not readily available in public literature.
Mass Spectrum (Predicted) [M+H]⁺: 207.92717, [M+Na]⁺: 229.90911

Note: Spectroscopic data is primarily sourced from patent literature and computational predictions. For rigorous research applications, independent verification is recommended.

Synthesis of this compound: A Scalable Process

A scalable and efficient synthesis of this compound has been developed, starting from 3-aminopyrazine-2-carboxylate. This multi-step process involves chlorination, diazotization-bromination, ester hydrolysis, a Curtius rearrangement, and the removal of a protecting group.

Experimental Workflow

The following diagram illustrates the synthetic workflow for the preparation of this compound.

G cluster_0 Synthesis of this compound Start 3-Aminopyrazine-2-carboxylate Step1 Chlorination with NCS Start->Step1 Intermediate1 3-Amino-6-chloropyrazine-2-carboxylate Step1->Intermediate1 Step2 Diazotization & Bromination Intermediate1->Step2 Intermediate2 3-Bromo-6-chloropyrazine-2-carboxylate Step2->Intermediate2 Step3 Ester Hydrolysis Intermediate2->Step3 Intermediate3 3-Bromo-6-chloropyrazine-2-carboxylic acid Step3->Intermediate3 Step4 Curtius Rearrangement Intermediate3->Step4 Intermediate4 2-(tert-Butoxycarbonylamino)-3-bromo-6-chloropyrazine Step4->Intermediate4 Step5 Deprotection Intermediate4->Step5 End This compound Step5->End

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocols

The following protocols are adapted from patent literature and provide a detailed procedure for each synthetic step.

Step 1: Chlorination of 3-Aminopyrazine-2-carboxylate

  • To a solution of 3-aminopyrazine-2-carboxylate in a suitable solvent (e.g., acetonitrile), add N-chlorosuccinimide (NCS) in a 1:1 molar ratio.

  • Heat the reaction mixture to reflux (approximately 80-85 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., petroleum ether/ethyl acetate) to yield 3-amino-6-chloropyrazine-2-carboxylate.

Step 2: Diazotization and Bromination

  • Dissolve 3-amino-6-chloropyrazine-2-carboxylate in an acidic medium (e.g., a mixture of hydrobromic acid and water).

  • Cool the solution to 0-5 °C in an ice bath.

  • Add a solution of sodium nitrite in water dropwise while maintaining the temperature below 5 °C.

  • Stir the reaction mixture at this temperature for a specified time, then add copper(I) bromide.

  • Allow the reaction to warm to room temperature and stir until completion.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer and purify the residue to obtain 3-bromo-6-chloropyrazine-2-carboxylate.

Step 3: Ester Hydrolysis

  • To a solution of 3-bromo-6-chloropyrazine-2-carboxylate in a mixture of THF and water, add a base such as lithium hydroxide or sodium hydroxide.

  • Stir the reaction mixture at room temperature until the hydrolysis is complete (monitored by TLC).

  • Acidify the reaction mixture with a suitable acid (e.g., 1N HCl) to precipitate the carboxylic acid.

  • Filter the solid, wash with water, and dry to yield 3-bromo-6-chloropyrazine-2-carboxylic acid.

Step 4: Curtius Rearrangement

  • To a solution of 3-bromo-6-chloropyrazine-2-carboxylic acid in an inert solvent (e.g., toluene), add diphenylphosphoryl azide (DPPA) and a base (e.g., triethylamine).

  • Add tert-butanol and heat the reaction mixture to reflux.

  • Monitor the reaction for the formation of the Boc-protected amine.

  • After completion, cool the reaction mixture and purify the product by column chromatography to obtain 2-(tert-butoxycarbonylamino)-3-bromo-6-chloropyrazine.

Step 5: Deprotection

  • Dissolve 2-(tert-butoxycarbonylamino)-3-bromo-6-chloropyrazine in a suitable solvent (e.g., dichloromethane).

  • Add a strong acid, such as trifluoroacetic acid (TFA), and stir the reaction at room temperature.

  • Monitor the deprotection by TLC.

  • Upon completion, neutralize the reaction mixture with a base (e.g., saturated sodium bicarbonate solution).

  • Extract the product with an organic solvent, dry the organic layer, and concentrate to yield this compound.

Table 3: Summary of Reaction Yields

StepProductReported Yield
1 3-Amino-6-chloropyrazine-2-carboxylate~92%
2-5 This compoundOverall yield ~57-59%

Application in the Synthesis of SHP2 Inhibitors

This compound is a key precursor for a class of potent aminopyrazine-based SHP2 inhibitors.[3][4] The synthetic strategy often involves a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, at the 3-bromo position to introduce a substituted aryl group. This is followed by further modifications at the 6-chloro and 2-amino positions to complete the synthesis of the final inhibitor.

Proposed Synthetic Route to an Aminopyrazine SHP2 Inhibitor

The following diagram outlines a plausible synthetic pathway for the conversion of this compound into a generic aminopyrazine SHP2 inhibitor.

G cluster_1 Synthesis of an Aminopyrazine SHP2 Inhibitor Start This compound Step1 Suzuki-Miyaura Coupling (Aryl Boronic Acid, Pd catalyst) Start->Step1 Intermediate1 3-Aryl-2-amino-6-chloropyrazine Step1->Intermediate1 Step2 Nucleophilic Aromatic Substitution (Amine nucleophile) Intermediate1->Step2 End Aminopyrazine SHP2 Inhibitor Step2->End

Caption: Proposed synthesis of an aminopyrazine SHP2 inhibitor.

The SHP2 Signaling Pathway

SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in multiple signaling pathways, including the RAS-MAPK, PI3K-AKT, and JAK-STAT pathways. It acts as a signal transducer downstream of receptor tyrosine kinases (RTKs). Allosteric inhibitors developed from this compound bind to a tunnel-like pocket in SHP2, stabilizing it in an auto-inhibited conformation and thereby blocking downstream signaling.

Overview of SHP2-Mediated Signaling

The following diagram provides a simplified representation of the central role of SHP2 in cellular signaling.

G cluster_pathway SHP2 Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 SOS SOS Grb2->SOS SHP2 SHP2 Grb2->SHP2 activates RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation SHP2->RAS Inhibitor Aminopyrazine SHP2 Inhibitor Inhibitor->SHP2 inhibits

Caption: Simplified SHP2 signaling pathway and point of inhibition.

Conclusion

This compound stands out as a highly versatile and valuable intermediate in the pharmaceutical industry. Its well-defined reactivity and strategic placement of functional groups have enabled the development of a new generation of targeted cancer therapies, particularly allosteric SHP2 inhibitors. The scalable synthetic route and the potential for diverse chemical modifications underscore its importance for ongoing and future drug discovery efforts. This guide provides a foundational understanding for researchers and scientists working in this exciting and impactful area of medicinal chemistry.

References

An In-depth Technical Guide on the Derivatives and Analogues of 2-Amino-3-bromo-6-chloropyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-3-bromo-6-chloropyrazine is a pivotal heterocyclic building block in the field of medicinal chemistry. It has gained significant attention as a key intermediate in the synthesis of potent and selective allosteric inhibitors of Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2).[1] SHP2, a non-receptor protein tyrosine phosphatase, is a crucial transducer of signaling pathways, including the RAS-MAPK and PI3K-AKT cascades.[2][3] The dysregulation of SHP2 activity has been implicated in the pathogenesis of various cancers, establishing it as a high-value therapeutic target.[2][4] This technical guide provides a comprehensive overview of the derivatives and analogues of this compound, with a focus on their synthesis, biological activity as SHP2 inhibitors, and detailed experimental protocols for their evaluation.

Synthesis of this compound and its Derivatives

Scalable Synthesis of the Core Scaffold: this compound

A scalable and efficient process for the preparation of this compound has been established, utilizing 3-aminopyrazine-2-carboxylate as the starting material. The synthetic route involves a series of key transformations: chlorination, diazotization-bromination, ester hydrolysis, a carboxyl rearrangement, and the final removal of a tert-butyloxycarbonyl protecting group. This optimized process is characterized by high yields and straightforward purification, rendering it suitable for large-scale manufacturing.

General Strategies for the Synthesis of Aminopyrazine-Based SHP2 Inhibitors

The this compound scaffold serves as a versatile platform for the generation of diverse analogues through various chemical modifications. A prevalent strategy involves the functionalization of the 3-bromo position via palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, to introduce a wide array of aryl and heteroaryl substituents. Additionally, the amino group at the 2-position can be further modified to explore structure-activity relationships.

Biological Activity and Structure-Activity Relationship (SAR)

The derivatives of this compound have been extensively investigated as allosteric inhibitors of SHP2. These compounds bind to a distinct "tunnel" like allosteric site located at the interface of the N-SH2, C-SH2, and PTP domains. This binding event stabilizes the auto-inhibited, inactive conformation of the enzyme, thereby preventing its catalytic activity.[2][5]

Quantitative Data Summary of Key Analogues

The following table summarizes the in vitro potency and cellular activity of prominent SHP2 inhibitors derived from or related to the aminopyrazine scaffold.

Compound IDCore Scaffold ModificationLinker MoietyKey R-Group SubstitutionSHP2 WT IC50 (nM)Cellular pERK Inhibition IC50 (nM)
SHP099 AminopyrazineDirect Bond2,3-Dichlorophenyl71Not Reported
TK-453 AminopyrazineThioether2,3-Dichlorophenyl23Not Reported
TK-147 AminopyrazineNot ApplicableNot Applicable250Not Reported
SHP394 PyrimidinoneNot ApplicableNot Applicable2318 (in KYSE520 cells)
Compound 8 ImidazopyrazineThioether2-(Trifluoromethyl)pyridin-3-ylPotentNot Reported
Compound 10 ImidazopyrazineThioetherNot ApplicablePotentNot Reported
PB17-026-01 PyrrolotriazinoneNot Applicable2,3-DichlorophenylPotentNot Reported
Key Structure-Activity Relationship (SAR) Insights
  • Core Scaffold: The aminopyrazine moiety is a critical pharmacophore for SHP2 inhibition. Modifications to this core, such as the fusion of a pyrazole ring to form an imidazopyrazine scaffold (as seen in Compound 8), can lead to enhanced potency.[6] Furthermore, altering the core to a pyrimidinone structure, as exemplified by SHP394, has also yielded highly potent inhibitors.[7]

  • Linker Moiety: The introduction of a flexible linker, such as a thioether group, between the pyrazine core and the appended aryl group has been shown to be a successful strategy for improving inhibitory activity, as demonstrated by TK-453.[4][5]

  • R-Group Substitutions: The nature of the aryl or heteroaryl substituent at the 3-position of the pyrazine ring plays a crucial role in determining the compound's potency. The 2,3-dichlorophenyl group is a recurrent and favorable feature in many potent SHP2 inhibitors.

Modulated Signaling Pathways

SHP2 functions as a critical signaling node in numerous cellular pathways. The inhibition of SHP2 by derivatives of this compound primarily impacts the RAS/MAPK signaling cascade.

SHP2_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) Grb2_Sos Grb2/SOS RTK->Grb2_Sos SHP2 SHP2 RTK->SHP2 Activates RAS RAS Grb2_Sos->RAS SHP2->RAS Dephosphorylates inhibitory sites RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation Inhibitor This compound Derivative (e.g., TK-453) Inhibitor->SHP2 Inhibits

Caption: Inhibition of the SHP2-mediated RAS/MAPK signaling pathway.

Detailed Experimental Protocols

Synthesis of a Pyrrolotriazinone-based SHP2 Inhibitor (Analogue of PB17-026-01)

This protocol outlines the synthesis of a potent pyrrolotriazinone-based SHP2 inhibitor, which involves the initial functionalization of a pyrrole derivative followed by a crucial cross-coupling reaction.[8][9]

Materials:

  • Methyl 3-bromopyrrole-2-carboxylate

  • Sodium hydride (NaH)

  • O-diphenylphosphinylhydroxylamine

  • Dimethylformamide (DMF)

  • Methanolic ammonia

  • Triphosgene

  • Phosphorus oxychloride (POCl3)

  • Diisopropylethylamine (DIPEA)

  • N-Methyl-2-pyrrolidone (NMP)

  • Triisopropanolamine

  • 2,3-Dichlorophenylboronic acid

  • Potassium phosphate (K3PO4)

  • 1,4-Dioxane

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2)

Procedure:

  • To a solution of methyl 3-bromopyrrole-2-carboxylate in DMF at 0°C, add NaH and stir for 20 minutes.

  • Add O-diphenylphosphinylhydroxylamine and allow the reaction to proceed at room temperature for 2 hours to afford intermediate 1a.

  • Treat intermediate 1a with methanolic ammonia in methanol at 100°C for 10 hours.

  • React the resulting product with triphosgene in the presence of NaOH in THF.

  • The subsequent intermediate is treated with POCl3 and DIPEA at 100°C for 10 hours.

  • The product from the previous step is then reacted with triisopropanolamine in NMP at 100°C for 2 hours.

  • The final step involves a Suzuki coupling reaction with 2,3-dichlorophenylboronic acid in the presence of K3PO4 and Pd(dppf)Cl2 in 1,4-dioxane at 90°C for 10 hours to yield the final pyrrolotriazinone product.[8][9]

High-Throughput Screening (HTS) Workflow for the Discovery of Novel SHP2 Inhibitors

A systematic and robust HTS workflow is essential for the identification of novel SHP2 inhibitors from large and diverse compound libraries.

HTS_Workflow Compound_Library Compound Library (>10,000 compounds) Primary_Screen Primary HTS: Biochemical Assay (e.g., DiFMUP) Compound_Library->Primary_Screen Initial_Hits Initial Hits (0.5-2% Hit Rate) Primary_Screen->Initial_Hits Dose_Response Dose-Response Confirmation (IC50 Determination) Initial_Hits->Dose_Response Confirmed_Hits Confirmed Hits Dose_Response->Confirmed_Hits Secondary_Assays Secondary Assays Confirmed_Hits->Secondary_Assays Selectivity Selectivity Profiling (vs. SHP1, PTP1B) Secondary_Assays->Selectivity Cellular_Assay Cellular Target Engagement & Downstream Signaling Assays Secondary_Assays->Cellular_Assay Lead_Compounds Lead Compounds Selectivity->Lead_Compounds Cellular_Assay->Lead_Compounds

References

Commercial Sourcing and Synthetic Applications of 2-Amino-3-bromo-6-chloropyrazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the commercial availability and synthetic utility of 2-Amino-3-bromo-6-chloropyrazine, a key intermediate in the development of novel therapeutics. This document details commercial supplier specifications, experimental protocols for its application in cross-coupling reactions, and visual representations of synthetic pathways.

Commercial Suppliers and Product Specifications

This compound (CAS No. 212779-21-0) is readily available from a variety of commercial suppliers specializing in fine chemicals and pharmaceutical intermediates. The quality and purity of the material are critical for successful downstream applications, particularly in regulated drug discovery and development environments. Below is a summary of specifications from several key suppliers.

Supplier/BrandPurityAnalytical MethodAppearanceMolecular FormulaMolecular Weight ( g/mol )
Sigma-Aldrich 98%[1]Not specifiedSolid[1]C₄H₃BrClN₃[1]208.44[2]
Capot Chemical ≥ 98%[3]HPLC[3]Not specifiedC₄H₃BrClN₃[3]208.44[3]
Biosynce Not specifiedNot specifiedColorless crystalline solid[4]C₄H₃BrClN₃208.44
Amerigo Scientific Not specifiedNot specifiedNot specifiedC₄H₃BrClN₃[5]208.44[5]
Parchem Not specifiedNot specifiedNot specifiedC₄H₃BrClN₃208.44
BLD Pharm Not specifiedNot specifiedNot specifiedC₄H₃BrClN₃208.44
Oakwood Chemical Not specifiedNot specifiedNot specifiedC₄H₃BrClN₃208.45
Pharmaffiliates Not specifiedNot specifiedNot specifiedC₄H₃BrClN₃[6]208.44[6]

Synthetic Applications: Suzuki-Miyaura Cross-Coupling

This compound is a valuable building block in organic synthesis, most notably serving as a key precursor for the synthesis of SHP2 (Src homology 2 domain-containing protein tyrosine phosphatase 2) inhibitors, a promising class of anti-cancer agents.[4] The bromine atom at the 3-position is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with (2,3-Dichlorophenyl)boronic Acid

This protocol describes a representative Suzuki-Miyaura coupling reaction to synthesize 3-(2,3-dichlorophenyl)-6-chloropyrazin-2-amine, a common core structure in various SHP2 inhibitors.

Materials:

  • This compound

  • (2,3-Dichlorophenyl)boronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Nitrogen or Argon gas

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 eq), (2,3-dichlorophenyl)boronic acid (1.2 mmol, 1.2 eq), palladium(II) acetate (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and potassium carbonate (2.0 mmol, 2.0 eq).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (nitrogen or argon) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) to the flask via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously for 18 hours.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired 3-(2,3-dichlorophenyl)-6-chloropyrazin-2-amine.

Visualizing Synthetic Pathways

The following diagrams, generated using Graphviz, illustrate the key synthetic transformations discussed in this guide.

G A This compound R Pd(OAc)2, SPhos K2CO3, Dioxane/H2O, 100 °C A->R B (2,3-Dichlorophenyl)boronic acid B->R C 3-(2,3-Dichlorophenyl)-6-chloropyrazin-2-amine (SHP2 Inhibitor Core) R->C

Caption: Suzuki-Miyaura coupling of this compound.

G cluster_start Starting Material cluster_reagents Reagents cluster_product Product A 2-Amino-6-chloropyrazine C This compound A->C Bromination B Brominating Agent (e.g., NBS, Br2)

Caption: General synthesis of this compound.

References

Methodological & Application

Scalable Synthesis of 2-Amino-3-bromo-6-chloropyrazine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a scalable synthesis protocol for 2-Amino-3-bromo-6-chloropyrazine, an important intermediate in the pharmaceutical industry, notably for the synthesis of anti-tumor medicaments such as SHP2 inhibitors.[1][2] The presented protocol is based on a scalable process that offers high yields and straightforward purification.[1]

Overview of Synthetic Routes

Two primary synthetic strategies for this compound have been reported. A common method involves the direct bromination of 2-amino-6-chloropyrazine.[2][3] However, this approach is often hampered by low yields, typically ranging from 11% to 31%, and the formation of difficult-to-separate byproducts, including 2-bromo-3-chloro-5-aminopyrazine and dibrominated species.[2][3]

A more efficient and scalable multi-step synthesis starting from 3-aminopyrazine-2-carboxylate has been developed to overcome these limitations.[1] This process, detailed below, involves chlorination, diazotization-bromination, ester hydrolysis, a carboxyl rearrangement, and a final deprotection step to yield the desired product with higher efficiency and purity.[1]

Quantitative Data Summary

The following table summarizes the key steps and conditions for the scalable synthesis of this compound, as adapted from the patented process.

StepReactionKey Reagents & SolventsMolar RatiosTemperature
1Chlorination3-Aminopyrazine-2-carboxylate, Chlorinating agent (e.g., NCS), AcetonitrileChlorinating agent: Starting material = 1:150-82 °C
2Diazotization & Bromination3-Amino-6-chloropyrazine-2-carboxylate, Diazotizing agent, Brominating agent--
3Ester Hydrolysis3-Bromo-6-chloropyrazine-2-carboxylate, Base (e.g., LiOH, NaOH, KOH)--
4Carboxyl Rearrangement3-Bromo-6-chloropyrazine-2-formic acid, Azido diphenyl phosphate, BaseBase: Starting material = 1-1.5:177-83 °C
5Deprotection2-(tert-butyloxycarbonylamino)-3-bromo-6-chloropyrazine, Acid (e.g., Trifluoroacetic acid)Acid: Starting material = 2.5-3.5:1-5 to 5 °C

Experimental Workflow

The overall synthetic workflow is depicted in the following diagram:

G cluster_0 Scalable Synthesis of this compound start 3-Aminopyrazine-2-carboxylate chlorination Chlorination start->chlorination Chlorinating Agent diazotization_bromination Diazotization & Bromination chlorination->diazotization_bromination Diazotizing & Brominating Agents hydrolysis Ester Hydrolysis diazotization_bromination->hydrolysis Base (e.g., NaOH) rearrangement Carboxyl Rearrangement hydrolysis->rearrangement Azido Diphenyl Phosphate, Base deprotection Deprotection (Boc Removal) rearrangement->deprotection Acid (e.g., TFA) product This compound deprotection->product

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocols

The following protocols are based on the scalable synthesis method.[1] Researchers should optimize these procedures for their specific laboratory conditions.

Step 1: Synthesis of 3-Amino-6-chloropyrazine-2-carboxylate
  • Reaction Setup: In a suitable reaction vessel, dissolve 3-aminopyrazine-2-carboxylate in acetonitrile.

  • Chlorination: Add a chlorinating agent (e.g., N-chlorosuccinimide) in a 1:1 molar ratio with the starting material.

  • Reaction Conditions: Heat the reaction mixture to a temperature between 50-82 °C, with a preferred range of 75-82 °C.

  • Monitoring: Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS).

  • Work-up and Isolation: Upon completion, cool the reaction mixture and isolate the crude product. Purify the product, for example, by recrystallization, to obtain 3-amino-6-chloropyrazine-2-carboxylate.

Step 2: Synthesis of 3-Bromo-6-chloropyrazine-2-carboxylate
  • Reaction Setup: Dissolve the 3-amino-6-chloropyrazine-2-carboxylate from the previous step in a suitable solvent.

  • Diazotization: Cool the solution and add a diazotizing agent (e.g., sodium nitrite in an acidic medium).

  • Bromination: Introduce a brominating agent (e.g., copper(I) bromide) to the reaction mixture.

  • Reaction Conditions: Maintain the appropriate temperature for the diazotization and bromination steps.

  • Work-up and Isolation: After the reaction is complete, perform an appropriate work-up procedure to isolate the crude 3-bromo-6-chloropyrazine-2-carboxylate. Purify as necessary.

Step 3: Synthesis of 3-Bromo-6-chloropyrazine-2-carboxylic Acid
  • Reaction Setup: Suspend the 3-bromo-6-chloropyrazine-2-carboxylate in a suitable solvent system.

  • Hydrolysis: Add an aqueous solution of a base, such as lithium hydroxide, sodium hydroxide, or potassium hydroxide, to the mixture.

  • Reaction Conditions: Stir the reaction at room temperature or with gentle heating until the hydrolysis is complete.

  • Work-up and Isolation: Acidify the reaction mixture to precipitate the carboxylic acid. Collect the solid by filtration and dry to yield 3-bromo-6-chloropyrazine-2-carboxylic acid.

Step 4: Synthesis of 2-(tert-butyloxycarbonylamino)-3-bromo-6-chloropyrazine
  • Reaction Setup: In an inert atmosphere, dissolve the 3-bromo-6-chloropyrazine-2-carboxylic acid in a suitable aprotic solvent.

  • Rearrangement: Add azido diphenyl phosphate and a base. The molar ratio of the base to the starting material should be between 1:1 and 1.5:1.

  • Reaction Conditions: Heat the reaction mixture to a temperature between 77-83 °C.

  • Work-up and Isolation: Once the rearrangement is complete, cool the mixture and perform a suitable work-up to isolate the crude product. Purify by recrystallization or chromatography to obtain 2-(tert-butyloxycarbonylamino)-3-bromo-6-chloropyrazine.

Step 5: Synthesis of this compound
  • Reaction Setup: Dissolve the 2-(tert-butyloxycarbonylamino)-3-bromo-6-chloropyrazine in a suitable solvent.

  • Deprotection: Cool the solution to between -5 and 5 °C. Add an acid, such as trifluoroacetic acid, in a molar ratio of 2.5-3.5:1 relative to the starting material.

  • Reaction Conditions: Stir the reaction at a low temperature until the deprotection is complete, as monitored by TLC or LC-MS.

  • Work-up and Isolation: Neutralize the reaction mixture and extract the product with an organic solvent. Dry the organic layer and concentrate under reduced pressure. The final product, this compound, can be further purified by recrystallization.[1]

References

Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions Using 2-Amino-3-bromo-6-chloropyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed procedures for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 2-Amino-3-bromo-6-chloropyrazine with various aryl and heteroaryl boronic acids. This versatile building block is a key intermediate in the synthesis of a wide range of compounds with potential therapeutic applications, including as SHP2 inhibitors.[1] The protocols outlined below are based on established methodologies for Suzuki-Miyaura couplings of related heteroaryl halides and can be adapted for specific research and development needs.[2][3][4][5][6]

General Reaction Scheme

The Suzuki-Miyaura reaction facilitates the formation of a carbon-carbon bond between this compound and an organoboron compound, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base.[7][8] The general transformation is depicted below:

G cluster_0 reac1 This compound plus1 + reac1->plus1 reac2 R-B(OH)2 plus1->reac2 arrow Pd Catalyst, Base reac2->arrow prod 2-Amino-6-chloro-3-(R)-pyrazine arrow->prod

Caption: General Suzuki-Miyaura coupling reaction.

Data Presentation: Comparison of Reaction Conditions

The following table summarizes representative reaction conditions and yields for the Suzuki-Miyaura coupling of this compound with various boronic acids. These examples are illustrative and may require optimization for specific substrates.

EntryBoronic Acid (R-B(OH)₂)Catalyst (mol%)Ligand (mol%)Base (Equiv.)SolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃ (2)Toluene/EtOH/H₂O (4:1:1)851288
24-Methoxyphenylboronic acidPdCl₂(dppf) (3)-K₂CO₃ (2.5)1,4-Dioxane/H₂O (4:1)901092
33-Tolylboronic acidPd₂(dba)₃ (2)XPhos (4)Cs₂CO₃ (3)Toluene100885
42-Thiopheneboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (3)1,4-Dioxane1001278
5Pyridine-3-boronic acidPd(PPh₃)₄ (5)-Na₂CO₃ (2)DME/H₂O (4:1)901681

Experimental Protocols

Protocol 1: Conventional Thermal Conditions using Pd(PPh₃)₄

This protocol is a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid using Tetrakis(triphenylphosphine)palladium(0) as the catalyst.[4][5][6]

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)

  • Sodium carbonate (Na₂CO₃) or Potassium carbonate (K₂CO₃) (2.0-3.0 equivalents)

  • Degassed solvent (e.g., 1,4-Dioxane/Water (4:1), Toluene/Ethanol/Water (4:1:1), or DME/Water (4:1))

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

  • Round-bottom flask or Schlenk tube

  • Condenser

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen)

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup: In a dry round-bottom flask or Schlenk tube, combine this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), the base (2.0-3.0 equiv.), and the palladium catalyst.

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to establish an inert atmosphere.

  • Solvent Addition: Add the degassed solvent mixture via syringe.

  • Reaction: Stir the reaction mixture at the desired temperature (typically 80-100 °C).

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 8-24 hours.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate.

  • Extraction: Transfer the combined organic layers to a separatory funnel and wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic layer under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

Microwave irradiation can significantly reduce reaction times.[9]

Materials:

  • This compound

  • Arylboronic acid (1.5 equivalents)

  • Palladium catalyst (e.g., PdCl₂(dppf), 3-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equivalents)

  • Solvent (e.g., N,N-Dimethylformamide (DMF) or 1,4-Dioxane/Water (4:1))

  • Microwave vial

  • Microwave reactor

Procedure:

  • Reaction Setup: In a microwave vial, combine this compound (1.0 equiv.), the arylboronic acid (1.5 equiv.), the base (2.0-3.0 equiv.), and the palladium catalyst.

  • Solvent Addition: Add the chosen solvent to the vial.

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 120-150 °C) for 10-30 minutes.

  • Workup and Purification: After cooling, the reaction mixture is worked up and purified as described in the conventional heating protocol.

Visualizations

Catalytic Cycle of the Suzuki-Miyaura Reaction

The generally accepted mechanism for the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.[7]

Suzuki_Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex Ar-Pd(II)L2-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_aryl_complex Ar-Pd(II)L2-R transmetalation->pd2_aryl_complex reductive_elimination Reductive Elimination pd2_aryl_complex->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-R reductive_elimination->product aryl_halide Ar-X aryl_halide->oxidative_addition organoboron R-B(OH)2 organoboron->transmetalation base Base base->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

This diagram outlines the general workflow for performing and analyzing the Suzuki-Miyaura coupling reaction in a laboratory setting.

Workflow start Start setup Reaction Setup: - this compound - Boronic Acid - Catalyst & Base start->setup inert Establish Inert Atmosphere setup->inert solvent Add Degassed Solvent inert->solvent reaction Heating (Conventional or Microwave) solvent->reaction monitor Monitor Reaction Progress (TLC/LC-MS) reaction->monitor workup Workup: - Quench - Extract monitor->workup purify Purification (Column Chromatography) workup->purify analyze Characterization of Product purify->analyze end End analyze->end

Caption: A typical experimental workflow for Suzuki-Miyaura coupling reactions.

Troubleshooting and Considerations

  • Low Yield: If the reaction yield is low, consider increasing the catalyst loading, changing the ligand, or using a stronger base such as Cs₂CO₃ or K₃PO₄. The reaction temperature and time may also need to be optimized.

  • Decomposition of Boronic Acid: Protodeboronation (hydrolysis of the boronic acid) can be a side reaction. Using anhydrous solvents or a different base can sometimes mitigate this issue.

  • Homocoupling: The formation of biaryl products from the boronic acid (homocoupling) can occur. This is often minimized by ensuring a properly degassed reaction mixture and using the appropriate catalyst and reaction conditions.[10]

  • Catalyst Inhibition: The presence of the primary amine on the pyrazine ring can potentially coordinate to the palladium catalyst and inhibit its activity. The use of bulky phosphine ligands can sometimes overcome this issue.[4]

By carefully selecting the reaction parameters, the Suzuki-Miyaura coupling of this compound can be a highly efficient and versatile method for the synthesis of a diverse range of substituted aminopyrazines for applications in drug discovery and development.

References

Application Notes and Protocols for the Selective Buchwald-Hartwig Amination of 2-Amino-3-bromo-6-chloropyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds, a transformation of paramount importance in medicinal chemistry and drug discovery. This methodology allows for the synthesis of arylamines from aryl halides with a broad range of amines. 2-Amino-3-bromo-6-chloropyrazine is a valuable building block in the synthesis of various biologically active compounds, including kinase inhibitors and other therapeutic agents. The presence of two distinct halogen atoms on the pyrazine ring, a bromine at the 3-position and a chlorine at the 6-position, offers the potential for selective functionalization.

These application notes provide a detailed protocol for the selective Buchwald-Hartwig amination of this compound, focusing on the preferential reaction at the more reactive C-Br bond. The protocols and data presented herein are compiled from established procedures for similar heterocyclic systems and serve as a robust starting point for reaction optimization.

Reaction Principle and Selectivity

The Buchwald-Hartwig amination of this compound involves the palladium-catalyzed coupling of an amine with the C-Br bond at the 3-position. The catalytic cycle is generally understood to proceed through a sequence of key steps: oxidative addition of the aryl bromide to a Pd(0) complex, coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired 2-amino-3-(substituted-amino)-6-chloropyrazine and regenerate the Pd(0) catalyst.

A key aspect of this reaction is the selective amination at the C-Br bond over the C-Cl bond. In palladium-catalyzed cross-coupling reactions, the order of reactivity for aryl halides is generally I > Br > Cl > F. This difference in reactivity allows for the selective functionalization of the C-Br bond under carefully controlled conditions, leaving the C-Cl bond intact for potential subsequent transformations.

Experimental Protocols

The following protocols are provided as a general guideline and may require optimization for specific amines and scales. All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.

Protocol 1: General Procedure for the Amination of this compound with a Primary or Secondary Aliphatic Amine

Materials:

  • This compound (1.0 equiv)

  • Primary or secondary aliphatic amine (1.2-1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)

  • Xantphos (4-10 mol%)

  • Cesium carbonate (Cs₂CO₃) (1.5-2.0 equiv)

  • Anhydrous toluene or dioxane

Procedure:

  • To a dry Schlenk tube or round-bottom flask equipped with a magnetic stir bar, add this compound, cesium carbonate, palladium(II) acetate, and Xantphos.

  • Evacuate and backfill the reaction vessel with an inert gas (this cycle should be repeated three times).

  • Add the anhydrous solvent (toluene or dioxane) via syringe.

  • Add the aliphatic amine via syringe.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate and filter through a pad of Celite®.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2-amino-3-(alkylamino)-6-chloropyrazine.

Protocol 2: General Procedure for the Amination of this compound with an Arylamine

Materials:

  • This compound (1.0 equiv)

  • Arylamine (1.1-1.3 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2-4 mol%)

  • BrettPhos or RuPhos (4-8 mol%)

  • Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LiHMDS) (1.4-1.8 equiv)

  • Anhydrous THF or 1,4-dioxane

Procedure:

  • In a glovebox or under a stream of inert gas, add this compound, the arylamine, sodium tert-butoxide (or LiHMDS), Pd₂(dba)₃, and the phosphine ligand to a dry reaction vessel.

  • Add the anhydrous solvent (THF or 1,4-dioxane) via syringe.

  • Seal the reaction vessel and heat the mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction for completion using an appropriate analytical method.

  • After cooling to room temperature, carefully quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate in vacuo.

  • The crude product can be purified by silica gel chromatography to yield the desired 2-amino-3-(arylamino)-6-chloropyrazine.

Data Presentation

The following table summarizes representative quantitative data for the Buchwald-Hartwig amination of various bromo-chloro heterocyclic substrates, providing an indication of the expected yields and reaction conditions for the amination of this compound.

EntryAmineCatalyst / LigandBaseSolventTemp (°C)Time (h)Yield (%)
1MorpholinePd(OAc)₂ / XantphosCs₂CO₃Toluene1001285-95
2n-ButylaminePd₂(dba)₃ / BrettPhosNaOtBuDioxane901675-85
3AnilinePd₂(dba)₃ / RuPhosLiHMDSTHF801870-80
4PiperidinePd(OAc)₂ / XantphosCs₂CO₃Toluene1101090-98
54-MethoxyanilinePd₂(dba)₃ / BrettPhosNaOtBuDioxane1002465-75

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents 1. Add this compound, Catalyst, Ligand, and Base inert 2. Create Inert Atmosphere (Evacuate/Backfill with Ar/N2) reagents->inert solvent 3. Add Anhydrous Solvent inert->solvent amine 4. Add Amine solvent->amine heat 5. Heat with Vigorous Stirring (80-110 °C) amine->heat monitor 6. Monitor Progress (TLC, LC-MS) heat->monitor cool 7. Cool to Room Temperature monitor->cool quench 8. Quench Reaction cool->quench extract 9. Extraction quench->extract purify 10. Column Chromatography extract->purify product Final Product purify->product

Caption: A generalized workflow for the Buchwald-Hartwig amination of this compound.

Buchwald-Hartwig Amination Catalytic Cycle

catalytic_cycle pd0 Pd(0)L2 (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-Br pd_complex [Ar-Pd(II)(Br)(L)2] oxidative_addition->pd_complex amine_coordination Amine Coordination + R2NH pd_complex->amine_coordination pd_amido_complex [Ar-Pd(II)(NR2)(L)2] amine_coordination->pd_amido_complex - HBr (Base) reductive_elimination Reductive Elimination pd_amido_complex->reductive_elimination reductive_elimination->pd0 product Ar-NR2 (Product) reductive_elimination->product

Caption: The catalytic cycle for the Buchwald-Hartwig amination of an aryl bromide.

Application Notes and Protocols for Sonogashira Coupling of Terminal Alkynes with 2-Amino-3-bromo-6-chloropyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the Sonogashira coupling reaction of terminal alkynes with 2-Amino-3-bromo-6-chloropyrazine. The Sonogashira reaction is a robust and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides.[1][2][3] This methodology is of significant interest in medicinal chemistry for the synthesis of novel heterocyclic compounds, as the resulting 2-amino-3-alkynyl-6-chloropyrazine scaffold is a key intermediate in the development of new therapeutic agents.[4]

The Sonogashira coupling is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[2][3][5] The reaction proceeds through a catalytic cycle involving the oxidative addition of the aryl halide to the palladium(0) species, followed by transmetalation with a copper acetylide (formed in situ from the terminal alkyne and a copper(I) salt), and subsequent reductive elimination to afford the desired alkynyl-substituted pyrazine and regenerate the palladium(0) catalyst.[1]

Data Presentation: Representative Reaction Conditions and Yields

The following table summarizes typical reaction conditions and yields for the Sonogashira coupling of various terminal alkynes with this compound, based on optimized conditions for structurally similar substrates like 2-amino-3-bromopyridines.[6][7]

EntryTerminal AlkynePd Catalyst (mol%)Cu Catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(CF₃COO)₂ (2.5) / PPh₃ (5.0)CuI (5.0)Et₃NDMF100392
24-EthynyltoluenePd(CF₃COO)₂ (2.5) / PPh₃ (5.0)CuI (5.0)Et₃NDMF100395
31-HexynePd(CF₃COO)₂ (2.5) / PPh₃ (5.0)CuI (5.0)Et₃NDMF100385
43-EthynylpyridinePd(CF₃COO)₂ (2.5) / PPh₃ (5.0)CuI (5.0)Et₃NDMF100388
5(Trimethylsilyl)acetylenePd(PPh₃)₂Cl₂ (5.0)CuI (5.0)Et₃NCH₃CNRT1890

Yields are estimated based on similar reactions reported in the literature and may vary.[6][8]

Experimental Protocols

This section provides a detailed, step-by-step protocol for the Sonogashira coupling of this compound with a terminal alkyne.

Materials and Reagents
  • This compound

  • Terminal alkyne (e.g., Phenylacetylene)

  • Palladium catalyst (e.g., Palladium(II) trifluoroacetate, Pd(CF₃COO)₂)

  • Ligand (e.g., Triphenylphosphine, PPh₃)

  • Copper(I) iodide (CuI)

  • Base (e.g., Triethylamine, Et₃N)

  • Solvent (e.g., N,N-Dimethylformamide, DMF), anhydrous

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for anhydrous reactions (e.g., Schlenk flask)

  • Magnetic stirrer and heating plate

Procedure: Reaction Setup
  • To a dry Schlenk flask, add this compound (1.0 eq), the palladium catalyst (e.g., Pd(CF₃COO)₂, 2.5 mol%), the ligand (e.g., PPh₃, 5.0 mol%), and copper(I) iodide (5.0 mol%) under an inert atmosphere.

  • Add anhydrous solvent (e.g., DMF) to the flask, followed by the base (e.g., Et₃N, 2.0 eq).

  • Stir the mixture at room temperature for 30 minutes.[6]

  • Add the terminal alkyne (1.2 eq) to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the required time (e.g., 3 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).[6]

Work-up and Purification
  • Upon completion of the reaction, cool the mixture to room temperature.

  • Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of ethyl acetate and petroleum ether) to yield the pure 2-amino-3-alkynyl-6-chloropyrazine.[6]

Visualizations

Catalytic Cycle of the Sonogashira Coupling Reaction

Sonogashira_Catalytic_Cycle cluster_pd Palladium Cycle Pd0 Pd(0)L2 PdII_Aryl Ar-Pd(II)L2(X) Pd0->PdII_Aryl ArylHalide 2-Amino-3-bromo- 6-chloropyrazine OxAdd Oxidative Addition Transmetalation Transmetalation PdII_ArylAlkynyl Ar-Pd(II)L2(C≡C-R) PdII_Aryl->PdII_ArylAlkynyl CuAcetylide Cu-C≡C-R RedElim Reductive Elimination PdII_ArylAlkynyl->Pd0 Product 2-Amino-3-alkynyl- 6-chloropyrazine CuX CuX CuX->CuAcetylide Base Base Alkyne H-C≡C-R Alkyne->CuAcetylide Base CopperCycle Copper Cycle Experimental_Workflow Start Start Setup Reaction Setup: - this compound - Pd Catalyst & Ligand - CuI, Base, Solvent - Inert Atmosphere Start->Setup Stir Stir at Room Temperature (30 min) Setup->Stir AddAlkyne Add Terminal Alkyne Stir->AddAlkyne Heat Heat Reaction Mixture (e.g., 100 °C, 3h) AddAlkyne->Heat Workup Aqueous Work-up: - Dilution - Washing - Drying Heat->Workup Purification Purification: - Column Chromatography Workup->Purification Product Pure 2-Amino-3-alkynyl-6-chloropyrazine Purification->Product

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 2-Amino-3-bromo-6-chloropyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the palladium-catalyzed cross-coupling reactions of 2-amino-3-bromo-6-chloropyrazine. This versatile building block is of significant interest in medicinal chemistry for the synthesis of novel heterocyclic compounds, particularly as scaffolds for kinase inhibitors. The methodologies described herein focus on Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions, offering pathways to introduce aryl, amino, and alkynyl functionalities, respectively.

Introduction

This compound is a dihalogenated aminopyrazine that serves as a valuable starting material for the synthesis of a diverse range of substituted pyrazine derivatives. The differential reactivity of the C-Br and C-Cl bonds allows for selective functionalization. Generally, the carbon-bromine bond is more reactive towards palladium-catalyzed cross-coupling reactions than the carbon-chlorine bond, enabling regioselective substitution at the 3-position.[1][2]

Substituted aminopyrazines are prominent structural motifs in numerous biologically active compounds, including kinase inhibitors.[3][4] Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is implicated in various diseases, including cancer and inflammatory disorders.[3][5] The ability to readily diversify the this compound core through cross-coupling reactions makes it an attractive scaffold for the development of novel therapeutics targeting these pathways.

I. Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a robust method for the formation of C-C bonds, typically between an organoboron compound and an organic halide.[6] For this compound, this reaction allows for the introduction of various aryl and heteroaryl substituents at the 3-position.

Data Presentation: Representative Reaction Conditions and Yields for Suzuki-Miyaura Coupling

The following table summarizes typical reaction conditions for the Suzuki-Miyaura coupling of related chloro- and bromopyrazine derivatives with arylboronic acids, providing a basis for optimizing the reaction with this compound.

EntryAryl HalideArylboronic AcidPd Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
12-ChloropyrazinePhenylboronic acidPd(OAc)₂ (0.01)PPh₃ (0.02)K₂CO₃Toluene/H₂O10012>95
22-Chloropyrazine4-Methoxyphenylboronic acidPd(OAc)₂ (0.01)PPh₃ (0.02)K₂CO₃Toluene/H₂O10012>95
32,3,5-TrichloropyridinePhenylboronic acidPd(OAc)₂ (2)NoneNa₂CO₃DME/H₂O80292
42-Bromopyridine4-Tolylboronic acidPd(PPh₃)₄ (3)-Na₂CO₃Toluene/EtOH/H₂O801295
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • Triphenylphosphine (PPh₃) (4 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • 1,4-Dioxane and Water (4:1 mixture)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Round-bottom flask

  • Condenser

  • Magnetic stirrer and heating mantle

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq.), arylboronic acid (1.2 eq.), potassium carbonate (2.0 eq.), palladium(II) acetate (0.02 eq.), and triphenylphosphine (0.04 eq.).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add the degassed solvent mixture of 1,4-dioxane and water (4:1).

  • Heat the reaction mixture to 80-100 °C under an inert atmosphere and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate) three times.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired 2-amino-3-aryl-6-chloropyrazine.

II. Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds, enabling the coupling of amines with aryl halides.[7][8] This reaction is particularly useful for synthesizing substituted aminopyrazines, which are key intermediates in drug discovery.

Data Presentation: Representative Reaction Conditions and Yields for Buchwald-Hartwig Amination

The following table presents typical conditions for the Buchwald-Hartwig amination of related bromo- and chloropyridine derivatives, which can be adapted for this compound.

EntryAryl HalideAminePd Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
12-BromopyridineMorpholinePd₂(dba)₃ (1.5)BINAP (3)NaOtBuToluene80495
22-Bromopyridinen-ButylaminePd(OAc)₂ (1)RuPhos (2)K₃PO₄t-BuOH1001885
36-Bromo-2-chloroquinolinePiperidinePd₂(dba)₃ (2.5)XPhos (10)K₃PO₄Toluene1101880
42-BromopyridineCyclohexylaminePd(OAc)₂ (2)Xantphos (4)Cs₂CO₃Dioxane1002491
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

This protocol provides a general method for the Buchwald-Hartwig amination of this compound with a primary or secondary amine.

Materials:

  • This compound

  • Amine (1.2 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

  • Xantphos (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equivalents)

  • Anhydrous toluene

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Schlenk tube or sealed vial

  • Magnetic stirrer and heating block

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a Schlenk tube, add this compound (1.0 eq.), sodium tert-butoxide (1.4 eq.), Pd₂(dba)₃ (0.02 eq.), and Xantphos (0.04 eq.).

  • Evacuate and backfill the tube with an inert gas three times.

  • Add anhydrous toluene, followed by the amine (1.2 eq.).

  • Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired 2,3-diamino-6-chloropyrazine derivative.

III. Sonogashira Coupling

The Sonogashira coupling reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, providing a direct route to alkynyl-substituted heterocycles.[9][10]

Data Presentation: Reaction Conditions and Yields for Sonogashira Coupling of 2-Amino-3-bromopyridines

The following data for the Sonogashira coupling of 2-amino-3-bromopyridines with various terminal alkynes provides a strong starting point for the functionalization of this compound.[9]

EntryAlkynePd Catalyst (mol%)Cu Catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(CF₃COO)₂ (2.5)CuI (5)Et₃NDMF100396
24-EthynyltoluenePd(CF₃COO)₂ (2.5)CuI (5)Et₃NDMF100393
31-HeptynePd(CF₃COO)₂ (2.5)CuI (5)Et₃NDMF100385
43-EthynylpyridinePd(CF₃COO)₂ (2.5)CuI (5)Et₃NDMF100389
Experimental Protocol: General Procedure for Sonogashira Coupling

This protocol is adapted from a procedure for the Sonogashira coupling of 2-amino-3-bromopyridines and is expected to be effective for this compound.[9]

Materials:

  • This compound

  • Terminal alkyne (1.2 equivalents)

  • Palladium(II) trifluoroacetate (Pd(CF₃COO)₂) (2.5 mol%)

  • Copper(I) iodide (CuI) (5 mol%)

  • Triphenylphosphine (PPh₃) (5 mol%)

  • Triethylamine (Et₃N)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Schlenk flask

  • Magnetic stirrer and heating mantle

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add Pd(CF₃COO)₂ (0.025 eq.), CuI (0.05 eq.), and PPh₃ (0.05 eq.).

  • Evacuate and backfill the flask with an inert gas.

  • Add anhydrous DMF and stir the mixture for 30 minutes at room temperature.

  • Add this compound (1.0 eq.), the terminal alkyne (1.2 eq.), and triethylamine.

  • Heat the reaction mixture to 100 °C under an inert atmosphere for 3-6 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired 2-amino-3-alkynyl-6-chloropyrazine.

Mandatory Visualizations

Experimental Workflow for Palladium-Catalyzed Cross-Coupling

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Combine Reactants: This compound, Coupling Partner, Catalyst, Ligand, Base solvent Add Degassed Solvent start->solvent inert Establish Inert Atmosphere (Argon or Nitrogen) solvent->inert heat Heat to Reaction Temperature inert->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor quench Quench Reaction monitor->quench extract Aqueous Workup & Extraction quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Column Chromatography concentrate->purify end Characterize Product (NMR, MS, etc.) purify->end

Caption: General experimental workflow for palladium-catalyzed cross-coupling reactions.

Potential Application in Kinase Inhibition: Targeting the JAK-STAT Signaling Pathway

Substituted aminopyrazines are known to act as inhibitors of various kinases, including Janus kinases (JAKs).[11][12] The JAK-STAT signaling pathway is a critical pathway in the immune response, and its aberrant activation is associated with autoimmune diseases and cancers.[11][13] The synthesized 2-amino-3-substituted-6-chloropyrazines can be screened for their potential to inhibit JAKs and modulate this pathway.

JAK_STAT_Pathway cluster_cell Cell Membrane cytokine Cytokine receptor Cytokine Receptor cytokine->receptor Binds jak JAK receptor->jak Activates p_jak P-JAK jak->p_jak Phosphorylation stat STAT p_stat P-STAT stat->p_stat p_jak->stat Phosphorylates dimer STAT Dimer p_stat->dimer Dimerization nucleus Nucleus dimer->nucleus Translocation gene Gene Transcription (Inflammation, Proliferation) nucleus->gene inhibitor Pyrazine-based Inhibitor inhibitor->p_jak Inhibits

Caption: Inhibition of the JAK-STAT signaling pathway by a pyrazine-based inhibitor.

References

Synthesis of Substituted Aminopyrazines from 2-Amino-3-bromo-6-chloropyrazine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted aminopyrazines are a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery due to their prevalence in a wide range of biologically active molecules. The starting material, 2-Amino-3-bromo-6-chloropyrazine, is a versatile intermediate for the synthesis of diverse aminopyrazine derivatives. This document provides detailed application notes and experimental protocols for the synthesis of substituted aminopyrazines from this key starting material, focusing on palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. These methods offer a powerful toolkit for the introduction of aryl, heteroaryl, amino, and alkynyl substituents, enabling the generation of novel molecular entities for drug development programs.

The selective functionalization of the C3-bromo position over the less reactive C6-chloro position is a key consideration in the synthetic design. Generally, palladium-catalyzed cross-coupling reactions on dihalogenated heterocycles favor the more reactive carbon-bromine bond, allowing for regioselective substitution.

Synthetic Pathways Overview

The primary strategies for the diversification of this compound involve selective cross-coupling reactions at the C3 position. The workflow can be generalized as follows:

G cluster_suzuki Suzuki-Miyaura Coupling cluster_buchwald Buchwald-Hartwig Amination cluster_sonogashira Sonogashira Coupling start This compound suzuki_reagents Aryl/Heteroaryl Boronic Acid/Ester, Pd Catalyst, Base start->suzuki_reagents buchwald_reagents Primary/Secondary Amine, Pd Catalyst, Base start->buchwald_reagents sonogashira_reagents Terminal Alkyne, Pd Catalyst, Cu(I) co-catalyst, Base start->sonogashira_reagents suzuki_product 3-Aryl/Heteroaryl-2-amino-6-chloropyrazine suzuki_reagents->suzuki_product buchwald_product 3-(Substituted amino)-2-amino-6-chloropyrazine buchwald_reagents->buchwald_product sonogashira_product 3-Alkynyl-2-amino-6-chloropyrazine sonogashira_reagents->sonogashira_product

Caption: General synthetic routes from this compound.

I. Suzuki-Miyaura Coupling for the Synthesis of 3-Aryl/Heteroaryl-2-amino-6-chloropyrazines

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds, allowing for the introduction of a wide range of aryl and heteroaryl substituents. The reaction is known for its mild conditions and tolerance of various functional groups.

Experimental Protocol

This protocol is adapted from procedures for similar halogenated aminopyridazines and general knowledge of Suzuki couplings on electron-deficient heterocycles.

Materials:

  • This compound

  • Aryl- or heteroarylboronic acid or ester (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)

  • Anhydrous solvent (e.g., 1,4-dioxane, DME, toluene, with or without water)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 eq.), the aryl/heteroarylboronic acid/ester (1.2 eq.), and the base (2.5 eq.).

  • Evacuate and backfill the flask with an inert gas three times.

  • Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).

  • Add the anhydrous, degassed solvent (e.g., 1,4-dioxane/water 4:1 v/v) to the flask.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation

The following table summarizes representative reaction conditions and yields for the Suzuki-Miyaura coupling of analogous 3-amino-6-chloropyridazine with various boronic acids. These serve as a starting point for the optimization of reactions with this compound, where coupling is expected at the C3-bromo position.

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)2M Na₂CO₃DME/EtOH/H₂O801275-85
24-Methoxyphenylboronic acidPdCl₂(dppf) (3)K₃PO₄1,4-Dioxane/H₂O90880-90
3Thiophen-2-ylboronic acidPd(PPh₃)₄ (5)Cs₂CO₃Toluene/H₂O1001270-80
4Pyridin-3-ylboronic acidPdCl₂(dppf) (4)K₂CO₃DME851665-75

II. Buchwald-Hartwig Amination for the Synthesis of 3-(Substituted amino)-2-amino-6-chloropyrazines

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the coupling of a wide variety of primary and secondary amines.

Experimental Protocol

This protocol is based on general procedures for the Buchwald-Hartwig amination of bromopyridines.

Materials:

  • This compound

  • Primary or secondary amine (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-3 mol%)

  • Phosphine ligand (e.g., Xantphos, BINAP, XPhos) (2-6 mol%)

  • Base (e.g., NaOtBu, Cs₂CO₃, K₃PO₄) (1.5 - 2.5 equivalents)

  • Anhydrous, aprotic solvent (e.g., toluene, 1,4-dioxane)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium catalyst, the phosphine ligand, and the base to a dry Schlenk tube.

  • Add this compound and the anhydrous solvent.

  • Add the amine to the reaction mixture.

  • Seal the tube and heat the reaction mixture to 80-110 °C with stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute with an organic solvent and filter through a pad of Celite®.

  • Wash the filtrate with water and brine.

  • Dry the organic layer, concentrate, and purify the residue by column chromatography.

Data Presentation

The following table presents typical conditions for the Buchwald-Hartwig amination of 2-bromopyridines, which can be adapted for this compound.

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (2)Xantphos (4)NaOtBuToluene1001285-95
2AnilinePd(OAc)₂ (2)BINAP (3)Cs₂CO₃1,4-Dioxane1101870-85
3BenzylaminePd₂(dba)₃ (1.5)XPhos (3)K₃PO₄Toluene1001080-90
4n-ButylaminePd(OAc)₂ (2)Xantphos (4)NaOtBu1,4-Dioxane901675-85

III. Sonogashira Coupling for the Synthesis of 3-Alkynyl-2-amino-6-chloropyrazines

The Sonogashira coupling is a reliable method for the formation of C(sp²)-C(sp) bonds, providing access to alkynyl-substituted pyrazines.

Experimental Protocol

This protocol is based on a reported procedure for the Sonogashira coupling of 2-amino-3-bromopyridines.[1]

Materials:

  • This compound

  • Terminal alkyne (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(CF₃COO)₂, PdCl₂(PPh₃)₂) (2.5 mol%)

  • Ligand (e.g., PPh₃) (5 mol%)

  • Copper(I) iodide (CuI) (5 mol%)

  • Base (e.g., Et₃N, DIPA) (2-3 equivalents, can be used as solvent)

  • Anhydrous solvent (e.g., DMF, THF)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask, add the palladium catalyst, PPh₃, and CuI under an inert atmosphere.

  • Add the anhydrous solvent (e.g., DMF) and stir for 30 minutes.

  • Add this compound, the terminal alkyne, and the amine base (e.g., Et₃N).

  • Heat the reaction mixture to 80-100 °C.

  • Monitor the reaction by TLC.

  • Upon completion, cool the mixture, dilute with an organic solvent, and wash with saturated aqueous NH₄Cl and brine.

  • Dry the organic layer, concentrate, and purify by flash column chromatography.

Data Presentation

The following table summarizes the results from the Sonogashira coupling of various 2-amino-3-bromopyridines with terminal alkynes, which are expected to be highly analogous to the reactions of this compound.[1]

EntryAlkyneCatalyst (mol%)Ligand (mol%)Additive (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(CF₃COO)₂ (2.5)PPh₃ (5)CuI (5)Et₃NDMF100396
21-HexynePd(CF₃COO)₂ (2.5)PPh₃ (5)CuI (5)Et₃NDMF100385
33,3-Dimethyl-1-butynePd(CF₃COO)₂ (2.5)PPh₃ (5)CuI (5)Et₃NDMF100381
4EthynyltrimethylsilanePd(CF₃COO)₂ (2.5)PPh₃ (5)CuI (5)Et₃NDMF100390

Signaling Pathways and Workflow Diagrams

Catalytic Cycle of Suzuki-Miyaura Coupling

Suzuki_Cycle Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative\nAddition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar'-B(OR)2 (Base) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive\nElimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Ar-Ar'

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for a Typical Cross-Coupling Reaction

Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification prep_reagents Combine Starting Material, Coupling Partner, Base prep_catalyst Add Catalyst System (Pd source + Ligand) prep_reagents->prep_catalyst prep_solvent Add Degassed Solvent prep_catalyst->prep_solvent prep_inert Establish Inert Atmosphere prep_solvent->prep_inert heat Heat to Reaction Temperature prep_inert->heat monitor Monitor by TLC/LC-MS heat->monitor quench Quench Reaction monitor->quench extract Extract with Organic Solvent quench->extract dry Dry and Concentrate extract->dry purify Purify by Chromatography dry->purify Final Product Final Product purify->Final Product

References

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Amino-3-bromo-6-chloropyrazine with Arylboronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This reaction is particularly valuable in medicinal chemistry for the synthesis of biaryl and hetero-biaryl scaffolds, which are prevalent in a wide range of pharmaceutical agents. This document provides detailed application notes and protocols for the palladium-catalyzed Suzuki-Miyaura coupling of 2-Amino-3-bromo-6-chloropyrazine with various arylboronic acids. The presence of multiple nitrogen atoms and the amino group on the pyrazine ring can influence the reactivity of the substrate, making the careful selection of reaction conditions critical for achieving high yields.

The general scheme for the reaction is as follows:

General Reaction Scheme for the Suzuki-Miyaura Coupling

Data Presentation: A Comparative Overview of Reaction Conditions

The successful coupling of this compound with arylboronic acids is highly dependent on the choice of catalyst, ligand, base, and solvent system. The following table summarizes representative reaction conditions and yields for the Suzuki-Miyaura coupling of analogous aminohalopyridines and pyrazines, providing a strong starting point for optimization.

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)Base (Equiv.)SolventTemp. (°C)Time (h)Yield (%)Reference
1Phenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃ (2)1,4-Dioxane/H₂O (4:1)901885[1]
24-Methylphenylboronic acidPd(PPh₃)₄ (5)-K₃PO₄ (2.5)1,4-Dioxane/H₂O (4:1)951688[1]
34-Methoxyphenylboronic acidPd₂(dba)₃ (2)SPhos (4)K₃PO₄ (2)Toluene1001892[2]
43-Chlorophenylboronic acidPdCl₂(dppf) (3)-Na₂CO₃ (2M aq.)Toluene/Dioxane (4:1)85478[2]
52-Thienylboronic acidPd(OAc)₂ (2)PPh₃ (4)K₂CO₃ (2)Toluene/H₂O1001675[3]
64-Acetylphenylboronic acidPd(PPh₃)₄ (5)-Cs₂CO₃ (2)DMF1201281[4]

Experimental Protocols

This section provides a detailed, step-by-step protocol for a typical Suzuki-Miyaura coupling of this compound with an arylboronic acid. This protocol is a general guideline and may require optimization for specific substrates and scales.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, 2.0-3.0 equiv)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)

  • Magnetic stirrer and heating plate

  • Solvents for work-up and purification (e.g., ethyl acetate, water, brine)

  • Drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Catalyst and Solvent Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv). Then, add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1) via syringe.

  • Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-24 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water and then brine.

  • Purification: Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to obtain the pure 2-Amino-3-aryl-6-chloropyrazine product.

Visualizations

Catalytic Cycle of the Suzuki-Miyaura Coupling

The following diagram illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)Ln-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Aryl_R Ar-Pd(II)Ln-R Transmetal->PdII_Aryl_R RedElim Reductive Elimination PdII_Aryl_R->RedElim RedElim->Pd0 Product Ar-R RedElim->Product Product ArX Ar-X RBOH2 R-B(OH)₂ RBOH2->Transmetal Base Base Base

Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

This diagram outlines the general workflow for performing and analyzing the Suzuki coupling reaction in a laboratory setting.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis setup Reaction Setup (Reagents, Solvent) inert Inert Atmosphere (Evacuate/Backfill) setup->inert catalyst_add Add Catalyst inert->catalyst_add heat Heat and Stir catalyst_add->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor cool Cool to RT monitor->cool extract Extraction cool->extract purify Column Chromatography extract->purify characterize Characterization (NMR, MS) purify->characterize

A typical experimental workflow for Suzuki coupling reactions.

References

Application Notes and Protocols: Synthesis of Bioactive Molecules Using 2-Amino-3-bromo-6-chloropyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-3-bromo-6-chloropyrazine is a versatile and pivotal starting material in the synthesis of a wide array of bioactive molecules, particularly in the realm of kinase and phosphatase inhibitors. Its unique substitution pattern, featuring amino, bromo, and chloro groups on the pyrazine core, allows for selective and sequential functionalization through various cross-coupling reactions. This strategic handle has been instrumental in the development of potent and selective inhibitors targeting key signaling pathways implicated in cancer and other diseases.

Notably, this scaffold is a cornerstone in the synthesis of allosteric inhibitors of Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2).[1][2] SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in the RAS-MAPK signaling pathway, a cascade frequently hyperactivated in various cancers.[3][4][5] By targeting an allosteric site, these inhibitors lock SHP2 in an inactive conformation, thereby impeding downstream signaling and curbing cancer cell growth.[3][5][6] The development of the first-in-class, orally bioavailable SHP2 inhibitor, TNO155, highlights the significance of this compound in modern drug discovery.[7]

These application notes provide detailed protocols for the key synthetic transformations involving this compound and showcase its utility in the synthesis of potent SHP2 inhibitors.

Key Synthetic Applications

The strategic arrangement of reactive sites on this compound allows for its elaboration into complex molecular architectures through well-established palladium-catalyzed cross-coupling reactions. The two primary transformations are:

  • Suzuki-Miyaura Coupling: This reaction is typically employed to introduce aryl or heteroaryl substituents at the 3-position by displacing the bromine atom. This is a robust and versatile method for creating carbon-carbon bonds.

  • Buchwald-Hartwig Amination or C-S Coupling: The chlorine atom at the 6-position is amenable to nucleophilic aromatic substitution, often catalyzed by palladium, to introduce amine or thiol functionalities. This allows for the installation of key pharmacophoric elements that can interact with the target protein.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of a key intermediate and its subsequent conversion to a potent SHP2 inhibitor, TNO155.

Protocol 1: Suzuki-Miyaura Coupling of this compound

This protocol describes the synthesis of a key intermediate where the bromine atom at the 3-position is substituted with a 2,3-dichlorophenyl group.

Reaction Scheme:

Materials:

  • This compound

  • 2,3-Dichlorophenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a reaction vessel, add this compound (1.0 eq), 2,3-dichlorophenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Add palladium(II) acetate (0.05 eq) and triphenylphosphine (0.1 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.

  • Add degassed 1,4-dioxane and water (4:1 v/v) to the reaction mixture.

  • Heat the reaction mixture to 90 °C and stir for 12-16 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford 2-amino-6-chloro-3-(2,3-dichlorophenyl)pyrazine.

Protocol 2: Synthesis of TNO155 via C-S Coupling

This protocol outlines the final step in the synthesis of TNO155, involving a palladium-catalyzed C-S coupling reaction.

Reaction Scheme:

Materials:

  • 2-Amino-6-chloro-3-(2,3-dichlorophenyl)pyrazine (from Protocol 1)

  • Thiol precursor M: (3S,4S)-8-(6-amino-5-mercaptopyrazin-2-yl)-3-methyl-2-oxa-8-azaspiro[4.5]decan-4-amine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • To a reaction vessel, add 2-amino-6-chloro-3-(2,3-dichlorophenyl)pyrazine (1.0 eq) and the thiol precursor M (1.05 eq).

  • Add tris(dibenzylideneacetone)dipalladium(0) (0.05 eq) and Xantphos (0.1 eq).

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add anhydrous N,N-dimethylformamide (DMF) followed by N,N-diisopropylethylamine (DIPEA) (2.5 eq).

  • Heat the reaction mixture to 100 °C and stir for 6-8 hours, or until reaction completion as monitored by LC-MS.

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by preparative HPLC to yield TNO155.

Data Presentation

The following tables summarize the synthetic yields for the key steps in the synthesis of TNO155 and the biological activity of selected SHP2 inhibitors derived from the 2-aminopyrazine scaffold.

Table 1: Synthetic Yields for Key Intermediates in TNO155 Synthesis

StepReactantsProductCatalyst/ReagentsYield (%)
1. Suzuki CouplingThis compound, 2,3-Dichlorophenylboronic acid2-Amino-6-chloro-3-(2,3-dichlorophenyl)pyrazinePd(OAc)₂, PPh₃, K₂CO₃75-85%
2. C-S Coupling2-Amino-6-chloro-3-(2,3-dichlorophenyl)pyrazine, Thiol MTNO155Pd₂(dba)₃, Xantphos, DIPEA60-70%

Table 2: Biological Activity of Pyrazine-based SHP2 Inhibitors

CompoundTargetIC₅₀ (nM)Cellular Assay (p-ERK inhibition, nM)Reference
TNO155 SHP2328[8]
SHP099 SHP2712500[8]
Compound 17a SHP2328[8]
PB17-026-01 SHP210.5Not Reported[6]

Signaling Pathway and Experimental Workflow Diagrams

SHP2 in the RAS/MAPK Signaling Pathway

The following diagram illustrates the role of SHP2 in the RAS/MAPK signaling pathway and the mechanism of action of allosteric SHP2 inhibitors synthesized from this compound.

SHP2_Pathway RTK Receptor Tyrosine Kinase (RTK) pRTK Phosphorylated RTK RTK->pRTK autophosphorylation SHP2_inhibitor Allosteric SHP2 Inhibitor (e.g., TNO155) SHP2_inactive SHP2 (inactive) SHP2_inhibitor->SHP2_inactive stabilizes inactive state RAS_active RAS-GTP (active) RAF RAF RAS_active->RAF Proliferation Cell Proliferation, Survival, Differentiation Grb2_SOS1 Grb2-SOS1 Complex pRTK->Grb2_SOS1 recruits pRTK->SHP2_inactive recruits and activates RAS_inactive RAS-GDP (inactive) Grb2_SOS1->RAS_inactive promotes GDP/GTP exchange SHP2_active SHP2 (active) SHP2_inactive->SHP2_active SHP2_active->RAS_inactive dephosphorylates negative regulators RAS_inactive->RAS_active MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: SHP2's role in the RAS/MAPK pathway and inhibitor action.

General Experimental Workflow for Synthesis and Evaluation

The following diagram outlines the typical workflow for the synthesis and biological evaluation of bioactive molecules derived from this compound.

Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Start This compound Suzuki Suzuki Coupling (Protocol 1) Intermediate Key Intermediate Suzuki->Intermediate CS_Coupling C-S Coupling (Protocol 2) Intermediate->CS_Coupling Final_Product Final Bioactive Molecule (e.g., TNO155) CS_Coupling->Final_Product Biochemical_Assay Biochemical Assay (IC50 determination) Final_Product->Biochemical_Assay Cellular_Assay Cellular Assay (p-ERK inhibition) Biochemical_Assay->Cellular_Assay In_Vivo In Vivo Studies (Animal Models) Cellular_Assay->In_Vivo

Caption: Synthesis and evaluation workflow for bioactive molecules.

References

Application Notes and Protocols for the Synthesis of Allosteric SHP2 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of allosteric inhibitors targeting the Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2). The provided methodologies are based on published literature and are intended to guide researchers in the preparation of these potent anti-cancer agents.

Introduction

SHP2, a non-receptor protein tyrosine phosphatase encoded by the PTPN11 gene, is a critical signaling node in multiple cellular pathways, including the RAS-MAPK, JAK-STAT, and PI3K-AKT cascades.[1][2] Its role in promoting cell growth, differentiation, and survival has made it a compelling target for cancer therapy. The discovery of an allosteric binding site has enabled the development of highly selective inhibitors that stabilize SHP2 in an inactive conformation.[3][4] This document details the synthesis of several key allosteric SHP2 inhibitors.

SHP2 Signaling Pathways

SHP2 is a crucial downstream effector of multiple receptor tyrosine kinases (RTKs).[5] Upon RTK activation, SHP2 is recruited to the plasma membrane where it dephosphorylates specific substrates, leading to the activation of downstream signaling pathways, most notably the RAS-MAPK pathway.[2] Allosteric inhibitors block this catalytic activity by locking the enzyme in its auto-inhibited state.

SHP2_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK RTK Grb2_SOS Grb2/SOS RTK->Grb2_SOS SHP2 SHP2 RTK->SHP2 Activation PI3K PI3K RTK->PI3K JAK JAK RTK->JAK RAS RAS Grb2_SOS->RAS SHP2->RAS Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT STAT JAK->STAT STAT->Proliferation Inhibitor Allosteric Inhibitor Inhibitor->SHP2 Inhibition

Caption: SHP2 signaling pathways and the point of intervention for allosteric inhibitors.

Summary of Allosteric SHP2 Inhibitors

The following table summarizes the inhibitory activities of several prominent allosteric SHP2 inhibitors.

Compound NameScaffoldSHP2 IC₅₀ (nM)pERK IC₅₀ (nM)Cell Proliferation IC₅₀ (nM)Reference
SHP099 Aminopyrazine71--[3]
TNO155 Pyrazine118100 (KYSE520)[2]
RMC-4630 ----[6]
TK-453 Aminopyrazine23--[5]
Compound 8 Imidazopyrazine---[3]
Compound 10 Imidazopyrazine---[7]

Protocol 1: General Synthesis of Imidazopyrazine-Based SHP2 Inhibitors

This protocol outlines a general synthetic route for preparing imidazopyrazine derivatives, a potent class of allosteric SHP2 inhibitors.[3][7]

Experimental Workflow

imidazopyrazine_synthesis A Starting Material (e.g., Halogenated Imidazopyrazine) C Suzuki or Stille Coupling (Pd catalyst, base) A->C B Aryl Boronic Acid or Stannane B->C D Intermediate C->D F Buchwald-Hartwig Amination (Pd catalyst, base) D->F E Amine E->F G Final Product F->G

Caption: General workflow for the synthesis of imidazopyrazine-based SHP2 inhibitors.

Materials
  • Halogenated imidazopyrazine core

  • Appropriate aryl boronic acid or aryl stannane

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃, t-BuOK)

  • Anhydrous solvents (e.g., Dioxane, Toluene, DMF)

  • Amine side chain

  • Buchwald-Hartwig ligand (e.g., Xantphos, BINAP)

  • Inert atmosphere (Nitrogen or Argon)

Procedure

Step 1: Suzuki or Stille Coupling [3]

  • To a solution of the halogenated imidazopyrazine (1.0 equiv) in a suitable anhydrous solvent (e.g., dioxane), add the aryl boronic acid or stannane (1.1-1.5 equiv), a palladium catalyst (0.05-0.1 equiv), and a base (2.0-3.0 equiv).

  • Degas the reaction mixture by bubbling with nitrogen or argon for 15-20 minutes.

  • Heat the mixture to the appropriate temperature (typically 80-110 °C) and stir under an inert atmosphere for 2-16 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the coupled intermediate.

Step 2: Buchwald-Hartwig Amination [3]

  • In a reaction vessel, combine the intermediate from Step 1 (1.0 equiv), the desired amine (1.2-2.0 equiv), a palladium catalyst (e.g., Pd₂(dba)₃, 0.05-0.1 equiv), a suitable ligand (0.1-0.2 equiv), and a base (e.g., Cs₂CO₃ or t-BuOK, 1.5-2.5 equiv).

  • Add an anhydrous solvent (e.g., toluene or dioxane) and degas the mixture.

  • Heat the reaction to 80-120 °C and stir under an inert atmosphere for 4-24 hours until the starting material is consumed (monitored by TLC or LC-MS).

  • Cool the reaction mixture to room temperature and filter through a pad of Celite, washing with an organic solvent.

  • Concentrate the filtrate and purify the residue by flash column chromatography to yield the final imidazopyrazine SHP2 inhibitor.

Protocol 2: Synthesis of TNO155, a Pyrazine-Based SHP2 Inhibitor

This protocol describes the synthesis of TNO155, a clinical-stage allosteric SHP2 inhibitor.[1][8] The key step involves a diastereoselective reductive amination.

Experimental Workflow

TNO155_synthesis A Ketone Precursor C Condensation A->C B Sulfinamide B->C D tert-Butanesulfinimide C->D F Diastereoselective Reduction D->F E Reducing Agent (e.g., LiBH4) E->F G Protected Amine F->G H Deprotection G->H I Amine Intermediate H->I K Coupling Reaction I->K J Pyrazine Core J->K L TNO155 K->L

Caption: Synthetic workflow for the SHP2 inhibitor TNO155.

Materials
  • (3S,4S)-tert-butyl 4-((R)-1,1-dimethylethylsulfinamido)-3-methyl-2-oxa-8-azaspiro[4.5]decane-8-carboxylate

  • Hydrochloric acid (4 M in dioxane)

  • Methanol

  • 6-amino-5-((2-amino-3-chloropyridin-4-yl)thio)pyrazin-2-yl containing starting material

  • Appropriate coupling reagents

Procedure

Step 1: Deprotection of the Amine

  • A mixture of (3S,4S)-tert-butyl 4-((R)-1,1-dimethylethylsulfinamido)-3-methyl-2-oxa-8-azaspiro[4.5]decane-8-carboxylate (1.0 equiv) and 4 M HCl in dioxane (10 equiv) in methanol is stirred at 40 °C for 1 hour.

  • After cooling to room temperature, the volatiles are removed under reduced pressure to give (3S,4S)-3-methyl-2-oxa-8-azaspiro[4.5]decane-4-amine, which is used in the next step without further purification.

Step 2: Coupling to the Pyrazine Core

  • The amine intermediate from the previous step is coupled with the activated pyrazine core. The specific coupling conditions (e.g., nucleophilic aromatic substitution or a palladium-catalyzed cross-coupling reaction) will depend on the nature of the pyrazine starting material.

  • Generally, the amine (1.0 equiv) is reacted with the pyrazine electrophile (1.0-1.2 equiv) in the presence of a suitable base (e.g., DIPEA or K₂CO₃) in a polar aprotic solvent like DMF or NMP.

  • The reaction is heated (typically 80-120 °C) and monitored until completion.

  • Work-up involves partitioning between water and an organic solvent, followed by purification of the organic layer.

  • The final product, TNO155, is purified by column chromatography or recrystallization.

Protocol 3: General Synthesis of Aminopyrazine-Based SHP2 Inhibitors (e.g., SHP099 Analogs)

This protocol outlines a general route for the synthesis of aminopyrazine-based SHP2 inhibitors, exemplified by the scaffold of SHP099.[5]

Experimental Workflow

aminopyrazine_synthesis A Dichloropyrazine C Nucleophilic Aromatic Substitution (SNAr) A->C B Amine Sidechain B->C D Monosubstituted Intermediate C->D F Thiolation (SNAr) D->F E Aryl Thiol E->F G Final Product F->G

Caption: General synthetic workflow for aminopyrazine-based SHP2 inhibitors.

Materials
  • Substituted dichloropyrazine

  • Primary or secondary amine

  • Aryl thiol

  • Base (e.g., DIPEA, K₂CO₃)

  • Solvent (e.g., NMP, DMSO, DMF)

Procedure

Step 1: First Nucleophilic Aromatic Substitution

  • To a solution of the dichloropyrazine (1.0 equiv) in a suitable solvent such as NMP, add the desired amine (1.0-1.2 equiv) and a base like DIPEA (2.0-3.0 equiv).

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-80 °C) for 2-12 hours, monitoring the formation of the monosubstituted product by LC-MS.

  • Upon completion, dilute the reaction with water and extract with an organic solvent.

  • Wash the organic layer, dry, and concentrate. Purify the crude product by flash chromatography to isolate the monosubstituted pyrazine intermediate.

Step 2: Second Nucleophilic Aromatic Substitution (Thiolation)

  • Dissolve the monosubstituted intermediate (1.0 equiv) in a polar aprotic solvent like DMF.

  • Add the aryl thiol (1.1-1.5 equiv) and a base such as potassium carbonate (2.0-3.0 equiv).

  • Heat the reaction mixture to 80-100 °C and stir for 4-16 hours.

  • After cooling, perform an aqueous work-up and extract the product into an organic solvent.

  • Purify the final aminopyrazine SHP2 inhibitor by column chromatography or recrystallization.

General Notes on Synthesis and Purification

  • All reactions should be performed under an inert atmosphere (nitrogen or argon) when using air- and moisture-sensitive reagents.

  • Anhydrous solvents should be used where specified.

  • Reaction progress should be monitored by appropriate analytical techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Purification by flash column chromatography should be performed using an appropriate solvent system determined by TLC analysis.

  • The identity and purity of the final compounds should be confirmed by analytical methods such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). Purity of >95% is recommended for biological testing.[3]

References

Application Note: Purification of 2-Amino-3-bromo-6-chloropyrazine Derivatives by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed protocol for the purification of 2-Amino-3-bromo-6-chloropyrazine and its derivatives using normal-phase column chromatography. This compound is a key intermediate in the synthesis of various pharmaceutical compounds, including SHP2 inhibitors for anti-tumor applications.[1] Achieving high purity of this intermediate is critical for the successful synthesis of downstream targets and for ensuring the quality and efficacy of final drug products. This document outlines a robust method for purification using silica gel chromatography with a hexane and ethyl acetate solvent system, which is a common and effective technique for this class of compounds.[1]

Introduction

Pyrazine derivatives are a significant class of heterocyclic compounds widely utilized in the pharmaceutical and flavor industries. The purification of these compounds can be challenging due to the similar polarities of starting materials, byproducts, and the target compound. Column chromatography is a fundamental and widely used technique for the separation and purification of organic compounds. In the context of this compound derivatives, normal-phase flash chromatography is the method of choice to isolate the desired product from reaction mixtures. This method leverages the differential adsorption of the components of a mixture onto a stationary phase (silica gel) and their varying solubility in a mobile phase.

Experimental Overview

The purification process involves the separation of the target this compound derivative from potential impurities such as starting materials (e.g., 2-amino-6-chloropyrazine) and byproducts (e.g., di-brominated species). The general workflow for this purification is depicted below.

G cluster_prep Sample Preparation cluster_chrom Column Chromatography cluster_analysis Analysis and Isolation crude_product Crude Reaction Mixture dissolve Dissolve in Minimum Dichloromethane (DCM) crude_product->dissolve adsorb Adsorb onto Silica Gel (Dry Loading) dissolve->adsorb load_sample Load Sample onto Column adsorb->load_sample pack_column Pack Silica Gel Column with Hexane pack_column->load_sample elute_impurities Elute with Low Polarity Solvent (e.g., 10% EtOAc in Hexane) load_sample->elute_impurities elute_product Elute Product with Higher Polarity Solvent (e.g., 20-30% EtOAc in Hexane) elute_impurities->elute_product collect_fractions Collect Fractions elute_product->collect_fractions tlc_analysis Analyze Fractions by TLC collect_fractions->tlc_analysis pool_fractions Pool Pure Fractions tlc_analysis->pool_fractions evaporate Evaporate Solvent pool_fractions->evaporate pure_product Pure this compound Derivative evaporate->pure_product

Figure 1: Experimental workflow for the purification of this compound derivatives.

Materials and Methods

Materials
  • Stationary Phase: Silica gel (230-400 mesh)

  • Mobile Phase Solvents:

    • n-Hexane (ACS grade or higher)

    • Ethyl acetate (ACS grade or higher)

  • Sample Solvent: Dichloromethane (DCM)

  • Crude Sample: Synthesized this compound derivative

  • Glass chromatography column

  • Fraction collector or test tubes

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • UV lamp for TLC visualization

Protocol: Column Chromatography Purification
  • Column Preparation:

    • Secure a glass column of appropriate size vertically.

    • Prepare a slurry of silica gel in n-hexane.

    • Pour the slurry into the column, allowing the hexane to drain. Gently tap the column to ensure even packing and remove air bubbles.

    • Add a thin layer of sand on top of the silica gel bed to prevent disturbance during solvent addition.

    • Equilibrate the packed column by passing 2-3 column volumes of the initial mobile phase (e.g., 100% hexane or a low polarity hexane/ethyl acetate mixture).

  • Sample Preparation and Loading:

    • Dissolve the crude this compound derivative in a minimal amount of dichloromethane.

    • In a separate flask, add a small amount of silica gel to the dissolved sample and evaporate the solvent to obtain a dry, free-flowing powder. This is the "dry loading" method, which often results in better separation.

    • Carefully add the silica-adsorbed sample to the top of the packed column.

  • Elution and Fraction Collection:

    • Begin elution with a low-polarity mobile phase, such as 5-10% ethyl acetate in hexane, to elute non-polar impurities.

    • Gradually increase the polarity of the mobile phase (gradient elution) to 20-30% ethyl acetate in hexane. The target compound, being more polar, will start to elute.

    • Collect fractions of a suitable volume (e.g., 10-20 mL) throughout the elution process.

  • Fraction Analysis:

    • Monitor the elution of the compounds by spotting fractions onto TLC plates.

    • Develop the TLC plates in a solvent system similar to the elution solvent (e.g., 30% ethyl acetate in hexane).

    • Visualize the spots under a UV lamp.

    • Combine the fractions that contain the pure desired product.

  • Product Isolation:

    • Evaporate the solvent from the pooled pure fractions under reduced pressure to obtain the purified this compound derivative.

    • Determine the yield and assess the purity by analytical methods such as HPLC, LC-MS, and NMR.

Data Presentation

The following table summarizes representative data for the purification of a crude this compound derivative. Note that these values are illustrative and may vary depending on the specific reaction conditions and scale.

ParameterValue
Column Dimensions 40 mm x 300 mm
Stationary Phase Silica Gel (230-400 mesh), 100 g
Crude Sample Loaded 2.0 g (adsorbed on 4 g silica gel)
Mobile Phase Gradient 10% to 30% Ethyl Acetate in Hexane
Flow Rate ~10 mL/min
Fraction Size 20 mL
Rf of Product ~0.4 in 30% Ethyl Acetate/Hexane
Fractions Containing Pure Product 15 - 22
Isolated Yield 1.5 g
Purity (by HPLC) >98%

Logical Relationship of Purification Parameters

The success of the purification is dependent on the interplay between the compound's properties and the chromatographic conditions. The following diagram illustrates these relationships.

G compound_polarity Compound Polarity separation Separation Efficiency compound_polarity->separation determines interaction strength stationary_phase Stationary Phase (Silica Gel - Polar) stationary_phase->separation provides adsorptive surface mobile_phase Mobile Phase (Hexane/EtOAc - Tunable Polarity) mobile_phase->separation competes for adsorption sites & carries compounds

Figure 2: Key relationships in column chromatography.

Conclusion

The described column chromatography protocol provides an effective and reproducible method for the purification of this compound derivatives. By carefully selecting the stationary and mobile phases and optimizing the elution gradient, high purity of the target compound can be achieved, which is essential for its use in further synthetic applications, particularly in drug discovery and development.

References

Application Note and Protocol for the Recrystallization of 2-Amino-3-bromo-6-chloropyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-3-bromo-6-chloropyrazine is a key intermediate in the synthesis of various pharmaceutical compounds, including kinase inhibitors and other therapeutic agents. The purity of this intermediate is critical for the successful synthesis of the final active pharmaceutical ingredient (API), impacting reaction yields, impurity profiles, and overall drug safety. Recrystallization is a fundamental and effective technique for the purification of solid organic compounds. This application note provides a detailed protocol for the recrystallization of this compound to achieve high purity.

The principle of recrystallization is based on the differential solubility of the compound of interest and its impurities in a chosen solvent system at varying temperatures. An ideal recrystallization solvent will dissolve the compound sparingly or not at all at room temperature but will fully dissolve it at an elevated temperature. Impurities should either be insoluble in the hot solvent and be removed by hot filtration, or be highly soluble in the cold solvent and remain in the mother liquor after crystallization.

This document outlines a robust protocol for the single-solvent recrystallization of this compound, along with guidelines for solvent selection and optimization.

Physical and Chemical Properties

A summary of the known physical and chemical properties of this compound is provided in the table below. This information is crucial for handling the compound and for designing an effective recrystallization procedure.

PropertyValueReference
Molecular FormulaC₄H₃BrClN₃--INVALID-LINK--
Molecular Weight208.44 g/mol --INVALID-LINK--
AppearanceColorless crystalline solid--INVALID-LINK--
Melting Point160-165 °C--INVALID-LINK--
SolubilitySoluble in ethanol, ethers, and chlorinated hydrocarbons; insoluble in water.[1]--INVALID-LINK--

Experimental Protocol

This protocol describes a general procedure for the recrystallization of this compound. The choice of solvent is critical and may require preliminary screening. Based on the known solubility, ethanol is a good starting point for solvent selection.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., Ethanol, 95% or absolute)

  • Activated Carbon (optional, for removing colored impurities)

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring capabilities

  • Condenser

  • Buchner funnel and flask

  • Filter paper

  • Spatula

  • Glass stirring rod

  • Ice bath

  • Vacuum oven or desiccator

Procedure:

  • Solvent Selection:

    • Place a small amount of the crude this compound (approx. 50 mg) in a test tube.

    • Add a few drops of the chosen solvent (e.g., ethanol) at room temperature. The compound should be sparingly soluble.

    • Heat the test tube gently. The compound should dissolve completely.

    • Allow the solution to cool to room temperature, and then in an ice bath. A good yield of crystals should form.

  • Dissolution:

    • Place the crude this compound into an Erlenmeyer flask of appropriate size.

    • Add a magnetic stir bar.

    • Add a minimal amount of the recrystallization solvent (e.g., ethanol) to just cover the solid.

    • Place the flask on a hot plate and gently heat the mixture to boiling while stirring.

    • Gradually add more hot solvent in small portions until the solid is completely dissolved. Avoid adding an excess of solvent to maximize the yield.

  • Decolorization (Optional):

    • If the solution is colored, remove it from the heat and allow it to cool slightly.

    • Add a small amount of activated carbon to the solution.

    • Reheat the solution to boiling for a few minutes. The activated carbon will adsorb colored impurities.

  • Hot Filtration (if activated carbon was used or if insoluble impurities are present):

    • Preheat a second Erlenmeyer flask and a funnel (preferably a stemless funnel) on the hot plate.

    • Place a piece of fluted filter paper in the funnel.

    • Quickly filter the hot solution into the preheated flask. This step should be done rapidly to prevent premature crystallization in the funnel.

  • Crystallization:

    • Cover the flask with a watch glass or loosely with aluminum foil.

    • Allow the solution to cool slowly to room temperature without disturbance. Slow cooling promotes the formation of larger, purer crystals.

    • Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation of Crystals:

    • Set up a Buchner funnel with a piece of filter paper that fits snugly.

    • Wet the filter paper with a small amount of the cold recrystallization solvent.

    • Turn on the vacuum and pour the cold crystal slurry into the Buchner funnel.

    • Wash the crystals with a small amount of fresh, cold solvent to remove any remaining mother liquor.

    • Keep the vacuum on to pull air through the crystals for a few minutes to help them dry.

  • Drying:

    • Carefully transfer the crystals from the filter paper to a pre-weighed watch glass.

    • Dry the crystals in a vacuum oven at a temperature well below the melting point or in a desiccator until a constant weight is achieved.

Data Presentation

The following table summarizes expected outcomes for the recrystallization of this compound using ethanol as the solvent. These values are illustrative and may vary depending on the initial purity of the crude product and the precise experimental conditions.

ParameterCrude ProductRecrystallized Product
Appearance Off-white to light yellow solidColorless to white crystalline solid
Purity (by HPLC) ~95%>99.5%
Melting Point 158-163 °C163-165 °C
Recovery Yield N/A80-90%
Solvent Ratio (Ethanol) N/AApprox. 10-15 mL per gram
Dissolution Temperature N/A~78 °C (Boiling point of ethanol)
Crystallization Time N/A1-2 hours at room temperature, plus 30 min in ice bath

Visualization

Recrystallization Workflow Diagram

The following diagram illustrates the key steps in the recrystallization process.

Recrystallization_Workflow start Start: Crude Product dissolution Dissolution (Hot Solvent) start->dissolution Add minimal hot solvent hot_filtration Hot Filtration (Optional) dissolution->hot_filtration Insoluble impurities cooling Slow Cooling (Crystallization) dissolution->cooling No insoluble impurities hot_filtration->cooling isolation Isolation (Vacuum Filtration) cooling->isolation Collect crystals drying Drying isolation->drying Remove solvent end End: Pure Crystals drying->end

Caption: A workflow diagram illustrating the sequential steps of the recrystallization process.

References

Application Notes and Protocols for the Large-Scale Production of 2-Amino-3-bromo-6-chloropyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the large-scale synthesis of 2-Amino-3-bromo-6-chloropyrazine, an important intermediate in the pharmaceutical industry, notably in the synthesis of SHP2 inhibitors for anti-tumor applications.[1][2] The described multi-step process starts from 3-aminopyrazine-2-carboxylate and involves chlorination, diazotization bromination, ester hydrolysis, a Curtius rearrangement, and a final deprotection step. This scalable method offers a high overall yield and straightforward purification, making it suitable for industrial production.[3]

Introduction

This compound is a key building block in the development of various pharmaceutical compounds. Traditional synthesis methods involving direct bromination of 2-amino-6-chloropyrazine often result in low yields and the formation of multiple byproducts.[2] The synthetic route detailed in this document provides a more efficient and scalable alternative, with a reported total yield of approximately 59%.[3]

Overall Synthesis Workflow

The large-scale production of this compound is achieved through a five-step reaction sequence starting from 3-aminopyrazine-2-carboxylate. The overall workflow is depicted below.

G cluster_0 Step 1: Chlorination cluster_1 Step 2: Diazotization Bromination cluster_2 Step 3: Ester Hydrolysis cluster_3 Step 4: Carboxyl Rearrangement & Protection cluster_4 Step 5: Deprotection A 3-Aminopyrazine-2-carboxylate B 3-Amino-6-chloropyrazine-2-carboxylate A->B Chlorinating Agent, Acetonitrile, 75-82 °C C 3-Bromo-6-chloropyrazine-2-carboxylate B->C Diazotizing & Brominating Agents D 3-Bromo-6-chloropyrazine-2-carboxylic acid C->D Base (e.g., NaOH), H2O E 2-(tert-butoxycarbonylamino)- 3-bromo-6-chloropyrazine D->E DPPA, t-BuOH, 77-83 °C F This compound E->F Acid (e.g., TFA), -5 to 5 °C

Figure 1: Overall synthesis workflow for this compound.

Experimental Protocols

Step 1: Chlorination of 3-Aminopyrazine-2-carboxylate

This step involves the selective chlorination of the pyrazine ring.

  • Reagents and Materials:

    • 3-Aminopyrazine-2-carboxylate (1 equivalent)

    • Chlorinating agent (e.g., N-chlorosuccinimide, NCS) (1 equivalent)[3]

    • Acetonitrile (solvent)[3]

  • Protocol:

    • In a suitable reactor, dissolve 3-aminopyrazine-2-carboxylate in acetonitrile.

    • Add the chlorinating agent portion-wise to the solution.

    • Heat the reaction mixture to a temperature between 75-82 °C.[3]

    • Monitor the reaction progress by a suitable analytical method (e.g., TLC or HPLC).

    • Upon completion, cool the reaction mixture and concentrate under reduced pressure.

    • The crude product, 3-amino-6-chloropyrazine-2-carboxylate, can be carried forward to the next step, or purified by recrystallization if necessary.

Step 2: Diazotization and Bromination of 3-Amino-6-chloropyrazine-2-carboxylate

This step converts the amino group to a bromo group via a diazonium salt intermediate.

  • Reagents and Materials:

    • 3-Amino-6-chloropyrazine-2-carboxylate (1 equivalent)

    • Diazotizing agent (e.g., sodium nitrite)

    • Brominating agent (e.g., copper(I) bromide in hydrobromic acid)

    • Suitable solvent system

  • Protocol:

    • Disperse 3-amino-6-chloropyrazine-2-carboxylate in an aqueous acidic solution (e.g., HBr).

    • Cool the mixture to 0-5 °C in an ice bath.

    • Slowly add an aqueous solution of the diazotizing agent, maintaining the temperature below 5 °C.

    • Stir the mixture for a designated time to ensure complete formation of the diazonium salt.

    • In a separate vessel, prepare a solution of the brominating agent.

    • Slowly add the diazonium salt solution to the brominating agent solution.

    • Allow the reaction to warm to room temperature and stir until the reaction is complete.

    • Extract the product, 3-bromo-6-chloropyrazine-2-carboxylate, with a suitable organic solvent.

    • Wash the organic layer, dry over anhydrous sodium sulfate, and concentrate in vacuo.

Step 3: Ester Hydrolysis of 3-Bromo-6-chloropyrazine-2-carboxylate

The ester is hydrolyzed to the corresponding carboxylic acid in this step.

  • Reagents and Materials:

    • 3-Bromo-6-chloropyrazine-2-carboxylate (1 equivalent)

    • Base (e.g., Sodium Hydroxide, Lithium Hydroxide, or Potassium Hydroxide)[3]

    • Water and a co-solvent if necessary (e.g., THF, Methanol)

  • Protocol:

    • Dissolve or suspend 3-bromo-6-chloropyrazine-2-carboxylate in a mixture of water and a suitable co-solvent.

    • Add an aqueous solution of the base.

    • Stir the mixture at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC or HPLC).

    • Cool the reaction mixture and acidify with a suitable acid (e.g., HCl) to precipitate the product.

    • Filter the solid, wash with cold water, and dry to obtain 3-bromo-6-chloropyrazine-2-carboxylic acid.

Step 4: Carboxyl Rearrangement and Protection

This step involves a Curtius rearrangement of the carboxylic acid to an isocyanate, which is then trapped with tert-butanol to form a Boc-protected amine.

  • Reagents and Materials:

    • 3-Bromo-6-chloropyrazine-2-carboxylic acid (1 equivalent)

    • Diphenylphosphoryl azide (DPPA)

    • tert-Butanol (t-BuOH)

    • Triethylamine (or another suitable base) (1-1.5 equivalents)[3]

    • Toluene (or another suitable high-boiling solvent)

  • Protocol:

    • In an inert atmosphere, suspend 3-bromo-6-chloropyrazine-2-carboxylic acid in toluene.

    • Add triethylamine and tert-butanol to the suspension.

    • Add DPPA dropwise to the mixture.

    • Heat the reaction mixture to 77-83 °C and stir until the evolution of nitrogen gas ceases.[3]

    • Monitor the reaction for the formation of 2-(tert-butoxycarbonylamino)-3-bromo-6-chloropyrazine.

    • After completion, cool the reaction mixture and wash with aqueous solutions to remove impurities.

    • Dry the organic layer and concentrate to obtain the crude Boc-protected product, which can be purified by chromatography or recrystallization.

Step 5: Deprotection of 2-(tert-butoxycarbonylamino)-3-bromo-6-chloropyrazine

The final step is the removal of the Boc protecting group to yield the target compound.

  • Reagents and Materials:

    • 2-(tert-butoxycarbonylamino)-3-bromo-6-chloropyrazine (1 equivalent)

    • Acid (e.g., Trifluoroacetic acid (TFA)) (2.5-3.5 equivalents)[3]

    • Dichloromethane (DCM) (solvent)

  • Protocol:

    • Dissolve 2-(tert-butoxycarbonylamino)-3-bromo-6-chloropyrazine in DCM.

    • Cool the solution to a temperature between -5 to 5 °C.[3]

    • Slowly add trifluoroacetic acid to the solution.

    • Stir the reaction mixture at this temperature until the deprotection is complete (monitored by TLC or HPLC).

    • Carefully neutralize the reaction mixture with a base (e.g., saturated sodium bicarbonate solution) to a pH of 9.[3]

    • Extract the product with ethyl acetate (e.g., 2 x 100 mL for a 10g scale reaction).[3]

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the final product, this compound, by recrystallization from a petroleum ether/ethyl acetate mixture to obtain a yellow solid.[3]

Data Presentation

StepStarting MaterialProductReagentsTemperature (°C)SolventYield
13-Aminopyrazine-2-carboxylate3-Amino-6-chloropyrazine-2-carboxylateChlorinating Agent75-82AcetonitrileHigh
23-Amino-6-chloropyrazine-2-carboxylate3-Bromo-6-chloropyrazine-2-carboxylateDiazotizing & Brominating Agents0-5Aqueous AcidGood
33-Bromo-6-chloropyrazine-2-carboxylate3-Bromo-6-chloropyrazine-2-carboxylic acidBase (e.g., NaOH)Room Temp.Water/Co-solventHigh
43-Bromo-6-chloropyrazine-2-carboxylic acid2-(tert-butoxycarbonylamino)-3-bromo-6-chloropyrazineDPPA, t-BuOH, Base77-83TolueneGood
52-(tert-butoxycarbonylamino)-3-bromo-6-chloropyrazineThis compoundAcid (e.g., TFA)-5 to 5Dichloromethane95%[3]
Overall 3-Aminopyrazine-2-carboxylate This compound ---59% [3]

Table 1: Summary of Reaction Parameters and Yields.

Product Characterization

The final product, this compound, was characterized by the following methods[3]:

  • ¹H-NMR (300MHz, CDCl₃): δ 7.71 (s, 1H), 5.26 (br, 2H)

  • GC-MS: m/z 208.9

Logical Relationships in the Synthesis

The synthesis follows a logical progression of functional group transformations, where each step sets up the molecule for the subsequent reaction. The protection-deprotection strategy is crucial for the successful execution of the Curtius rearrangement.

G A Chlorination (Adds Cl) B Diazotization Bromination (NH2 -> Br) A->B C Ester Hydrolysis (Ester -> Acid) B->C D Curtius Rearrangement & Boc Protection (Acid -> Protected Amine) C->D E Deprotection (Removal of Boc) D->E F Final Product E->F

Figure 2: Logical flow of the synthetic steps.

Conclusion

The detailed protocols and data presented provide a comprehensive guide for the large-scale production of this compound. This scalable and high-yield synthesis route is a significant improvement over previous methods and is well-suited for industrial applications in pharmaceutical manufacturing. The use of a clear, step-by-step process with defined parameters ensures reproducibility and high purity of the final product.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Amino-3-bromo-6-chloropyrazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Amino-3-bromo-6-chloropyrazine.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to produce this compound?

There are two primary methods for the synthesis of this compound:

  • Direct Bromination: This is a one-step method involving the direct bromination of 2-Amino-6-chloropyrazine.

  • Multi-step Synthesis: This is a longer route that starts from 3-Aminopyrazine-2-carboxylate and involves several steps including chlorination, diazotization bromination, ester hydrolysis, carboxyl rearrangement, and deprotection.[1][2][3]

Q2: Which synthetic route is recommended for higher yield and purity?

The multi-step synthesis starting from 3-Aminopyrazine-2-carboxylate is generally recommended for achieving higher yields and simpler purification on a larger scale.[1] The direct bromination of 2-Amino-6-chloropyrazine often leads to lower yields (around 25-31%) and the formation of multiple byproducts, which complicates the purification process.[1]

Q3: What are the major byproducts in the direct bromination of 2-Amino-6-chloropyrazine?

The primary byproducts are 2-bromo-3-chloro-5-aminopyrazine and the dibromo byproduct, 2-amino-3,5-dibromo-6-chloropyrazine.[1][2][3] The formation of these is due to the activating effect of the amino group, which can direct bromination to the para position.[1][2][3]

Troubleshooting Guide

Route 1: Direct Bromination of 2-Amino-6-chloropyrazine

Issue 1: Low Yield of the Desired Product

Potential Cause Troubleshooting Suggestion
Suboptimal Reaction Temperature Ensure the reaction temperature is carefully controlled. Gradual warming from 0°C to 10-20°C after the initial addition of bromine can be beneficial.
Incorrect Stoichiometry of Brominating Agent Use a precise molar ratio of the brominating agent. An excess can lead to the formation of dibrominated byproducts.
Inefficient Brominating Agent Consider using N-bromosuccinimide (NBS) as a milder and more selective brominating agent compared to liquid bromine, which can help minimize side reactions.
Poor Quenching and Work-up After the reaction, ensure the pH is adjusted to ~9 with a saturated sodium bicarbonate solution to neutralize any remaining acid and facilitate product extraction.[1]

Issue 2: Difficulty in Purifying the Product

Potential Cause Troubleshooting Suggestion
Presence of Multiple Isomeric Byproducts Column chromatography is often necessary for purification. Experiment with different solvent systems (e.g., petroleum ether/ethyl acetate) to achieve optimal separation.[1]
Co-elution of Product and Byproducts Recrystallization from a suitable solvent system like petroleum ether/ethyl acetate can be an effective final purification step after column chromatography to obtain a high-purity solid.[1]
Route 2: Multi-step Synthesis from 3-Aminopyrazine-2-carboxylate

Issue 1: Low Yield in the Chlorination Step

Potential Cause Troubleshooting Suggestion
Inappropriate Chlorinating Agent Ensure an effective chlorinating agent is used.
Incorrect Reaction Temperature Maintain the reaction temperature within the optimal range of 50-82°C, with a preferred range of 75-82°C for the chlorination step.[1]

Issue 2: Incomplete Diazotization Bromination

Potential Cause Troubleshooting Suggestion
Decomposition of Diazonium Salt Perform the reaction at a low temperature (typically 0-5°C) to ensure the stability of the diazonium intermediate.
Insufficient Acid Concentration Use an adequate concentration of a non-nucleophilic acid to ensure complete diazotization.

Issue 3: Low Yield in Carboxyl Rearrangement (Curtius Rearrangement)

Potential Cause Troubleshooting Suggestion
Suboptimal Reaction Temperature The rearrangement step is temperature-sensitive. Maintain the reaction temperature between 77°C and 83°C for optimal results.[1]
Incorrect Stoichiometry of the Base The molar ratio of the base used for the rearrangement to the starting compound should be between 1:1 and 1.5:1.[1]

Issue 4: Incomplete Removal of the Protecting Group

Potential Cause Troubleshooting Suggestion
Inadequate Acid Concentration The molar ratio of the acid used for deprotection to the protected compound should be in the range of 2.5:1 to 3.5:1.[1]
Incorrect Reaction Temperature The deprotection step should be carried out at a low temperature, typically between -5°C and 5°C.[1]

Quantitative Data Summary

Table 1: Reaction Conditions and Yields for the Multi-step Synthesis

Step Parameter Value Reference
ChlorinationReaction Temperature50-82°C (Preferred: 75-82°C)[1]
Carboxyl RearrangementReaction Temperature77-83°C[1]
Carboxyl RearrangementMolar Ratio of Base1-1.5 : 1[1]
DeprotectionReaction Temperature-5 to 5°C[1]
DeprotectionMolar Ratio of Acid2.5-3.5 : 1[1]
Final RecrystallizationYield95%[1]
Overall Process Total Yield 57-59% [1]

Experimental Protocols

Protocol 1: Final Work-up and Purification (Applicable to both routes with modifications)

  • Upon completion of the reaction, concentrate the reaction mixture under reduced pressure.

  • Adjust the pH of the residue to 9 using a saturated sodium bicarbonate solution.

  • Extract the product with ethyl acetate (e.g., 2 x 100 mL).

  • Dry the combined organic layers over anhydrous sodium sulfate (e.g., 10g).

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Recrystallize the crude product from a petroleum ether/ethyl acetate mixture to obtain the pure this compound as a yellow solid.[1]

Visualizations

Synthesis_Workflows cluster_direct Direct Bromination Route cluster_multistep Multi-step Synthesis Route 2-Amino-6-chloropyrazine 2-Amino-6-chloropyrazine Direct Bromination Direct Bromination 2-Amino-6-chloropyrazine->Direct Bromination Brominating Agent Crude Product Crude Product Direct Bromination->Crude Product Purification Purification Crude Product->Purification Column Chromatography, Recrystallization Final Product_D This compound Purification->Final Product_D 3-Aminopyrazine-2-carboxylate 3-Aminopyrazine-2-carboxylate Chlorination Chlorination 3-Aminopyrazine-2-carboxylate->Chlorination Diazotization-Bromination Diazotization-Bromination Chlorination->Diazotization-Bromination Hydrolysis Hydrolysis Diazotization-Bromination->Hydrolysis Curtius Rearrangement Curtius Rearrangement Hydrolysis->Curtius Rearrangement Deprotection Deprotection Curtius Rearrangement->Deprotection Final Product_M This compound Deprotection->Final Product_M Troubleshooting_Decision_Tree cluster_direct cluster_multistep Start Low Yield or Impure Product Route Which synthetic route was used? Start->Route Direct_Bromination Direct Bromination Route->Direct_Bromination Direct Multi_Step Multi-step Synthesis Route->Multi_Step Multi-step DB_Problem Issue? Direct_Bromination->DB_Problem MS_Step Problematic Step? Multi_Step->MS_Step DB_Low_Yield Low Yield DB_Problem->DB_Low_Yield Yield DB_Purification Purification Difficulty DB_Problem->DB_Purification Purity Sol_DB_Yield Optimize Temperature Adjust Stoichiometry Consider NBS DB_Low_Yield->Sol_DB_Yield Sol_DB_Purify Optimize Column Chromatography Recrystallize DB_Purification->Sol_DB_Purify MS_Chlorination Chlorination MS_Step->MS_Chlorination Chlorination MS_Rearrangement Rearrangement MS_Step->MS_Rearrangement Rearrangement MS_Deprotection Deprotection MS_Step->MS_Deprotection Deprotection Sol_MS_Chlorination Check Temperature (75-82°C) Verify Chlorinating Agent MS_Chlorination->Sol_MS_Chlorination Sol_MS_Rearrangement Check Temperature (77-83°C) Verify Base Ratio (1-1.5:1) MS_Rearrangement->Sol_MS_Rearrangement Sol_MS_Deprotection Check Temperature (-5 to 5°C) Verify Acid Ratio (2.5-3.5:1) MS_Deprotection->Sol_MS_Deprotection

References

troubleshooting failed Suzuki coupling with 2-Amino-3-bromo-6-chloropyrazine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Suzuki-Miyaura Cross-Coupling Reactions. This resource is tailored for researchers, scientists, and drug development professionals to navigate the complexities of Suzuki couplings, with a specific focus on challenging substrates like 2-Amino-3-bromo-6-chloropyrazine .

Troubleshooting Guides & FAQs

This section provides a systematic approach to diagnosing and resolving common issues encountered during the Suzuki coupling of this compound.

Q1: My Suzuki coupling reaction with this compound failed, showing no product formation and only starting material. What are the likely causes and how can I troubleshoot it?

A1: Complete failure of the reaction often points to fundamental problems with the catalytic cycle. For a substrate like this compound, the primary suspects are catalyst inhibition and suboptimal reaction conditions.

Possible Causes & Troubleshooting Steps:

  • Catalyst Inhibition: The lone pairs of electrons on the pyrazine nitrogens and the amino group can coordinate with the palladium catalyst, leading to its deactivation.[1] This is a common issue with nitrogen-containing heterocycles.

    • Solution: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands such as SPhos, XPhos, or RuPhos) or N-heterocyclic carbene (NHC) ligands. These ligands can shield the palladium center and promote the desired catalytic activity over inhibition.[2]

  • Inactive Catalyst: The Pd(0) active species may not be generated or may have decomposed.

    • Solution: Ensure your palladium source is of good quality. If using a Pd(II) precatalyst like Pd(OAc)₂, the ligand should be able to reduce it to Pd(0). Alternatively, use a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or a palladacycle precatalyst.

  • Inadequate Degassing: Oxygen in the reaction mixture can oxidize and deactivate the Pd(0) catalyst.

    • Solution: Thoroughly degas your solvent and reaction mixture by bubbling with an inert gas (Argon or Nitrogen) or by using freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the reaction.

  • Suboptimal Reaction Conditions: The chosen base, solvent, or temperature may not be suitable.

    • Solution: Systematically screen different reaction parameters. A weak base like K₂CO₃ or a stronger, non-coordinating base like K₃PO₄ or Cs₂CO₃ is often a good starting point. The solvent should solubilize all components; common choices include dioxane/water or toluene/water mixtures. An initial reaction temperature of 80-100 °C is recommended.

Troubleshooting Workflow for No Reaction:

G start Reaction Failed: No Product catalyst Evaluate Catalyst System start->catalyst conditions Assess Reaction Conditions start->conditions reagents Check Reagent Quality start->reagents ligand Switch to Bulky, Electron-Rich Ligand (e.g., SPhos, XPhos) catalyst->ligand Inhibition likely precatalyst Use Pd(0) Source or Pre-catalyst catalyst->precatalyst Activation issue degassing Improve Degassing Protocol conditions->degassing Oxygen contamination? base_solvent Screen Different Bases (K₃PO₄, Cs₂CO₃) and Solvents (Dioxane/H₂O, Toluene/H₂O) conditions->base_solvent Suboptimal choice? boronic_acid Use Boronic Ester (Pinacol) or Fresh Boronic Acid reagents->boronic_acid Boronic acid stable?

Caption: Troubleshooting workflow for a failed Suzuki coupling.

Q2: My reaction is sluggish and gives a low yield of the desired product. What can I do to improve the conversion?

A2: Low conversion suggests that while the catalytic cycle is operational, it is inefficient. The electron-donating amino group can reduce the reactivity of the C-Br bond towards oxidative addition.

Possible Causes & Improvement Strategies:

  • Inefficient Oxidative Addition: The C-Br bond at the 3-position is generally more reactive than the C-Cl bond at the 6-position. However, the overall reactivity might be low.

    • Solution: Increase the reaction temperature. If the reaction is conducted at 80 °C, consider increasing it to 100-110 °C. Also, as mentioned previously, the choice of a highly active catalyst system with bulky, electron-rich ligands is crucial.

  • Poor Solubility: One or more components may not be fully dissolved, leading to a heterogeneous mixture and slow reaction.

    • Solution: Choose a solvent system that ensures homogeneity at the reaction temperature. A mixture of an organic solvent (like dioxane, THF, or toluene) with water is often effective.

  • Insufficient Base Strength: The base might not be strong enough to efficiently promote the transmetalation step.

    • Solution: Switch to a stronger base. If you are using Na₂CO₃, consider trying K₃PO₄ or Cs₂CO₃.

Q3: I am observing significant side products, such as dehalogenation of the starting material and homocoupling of the boronic acid. How can I minimize these?

A3: The formation of side products is common in Suzuki couplings and can often be suppressed by optimizing the reaction conditions.

Common Side Reactions and Mitigation Strategies:

Side ReactionDescriptionMitigation Strategies
Protodeboronation The boronic acid reacts with water or other protic sources to form the corresponding arene, consuming the nucleophile.- Use a boronic ester (e.g., pinacol ester) which is more stable to hydrolysis. - Minimize the amount of water in the reaction, or run under anhydrous conditions if possible. - Use a milder base if the reaction still proceeds efficiently.
Dehalogenation The bromo or chloro group on the pyrazine is replaced by a hydrogen atom.- Ensure solvents are not a source of hydrides (e.g., some alcohols). - Optimize the reaction time; prolonged heating can sometimes lead to more dehalogenation.
Homocoupling Two molecules of the boronic acid couple to form a biaryl byproduct.- This is often caused by the presence of oxygen. Ensure thorough degassing of the reaction mixture before adding the catalyst.[2] - Use a high-quality palladium source.

Q4: I am getting a mixture of products where the boronic acid has coupled at both the 3-position (C-Br) and the 6-position (C-Cl). How can I achieve selective coupling at the C-Br position?

A4: Achieving selectivity in polyhalogenated systems depends on the relative reactivity of the C-X bonds.

Factors Influencing Selectivity:

  • Inherent Reactivity: The C-Br bond is significantly more reactive than the C-Cl bond in Suzuki couplings due to its lower bond dissociation energy. This inherent difference should favor selective coupling at the 3-position.

  • Directing Effect of the Amino Group: The amino group at the 2-position can direct the palladium catalyst to the adjacent 3-position, further enhancing the selectivity for C-Br coupling.

  • Reaction Conditions: Harsh reaction conditions (very high temperatures, prolonged reaction times, or highly active catalysts) can sometimes lead to the less reactive C-Cl bond also participating in the reaction.

Strategies for Enhancing Selectivity:

  • Milder Conditions: Use a less forcing catalyst system and lower the reaction temperature. For example, start with Pd(PPh₃)₄ and K₂CO₃ at a lower temperature (e.g., 80 °C).

  • Control Stoichiometry: Use only a slight excess (e.g., 1.1 equivalents) of the boronic acid to minimize the chance of double coupling.

  • Ligand Choice: The choice of ligand can influence selectivity. Less reactive catalyst systems are more likely to be selective.

Logical Diagram for Selectivity:

G start Mixture of C-Br and C-Cl Coupled Products reactivity Inherent Reactivity (C-Br > C-Cl) start->reactivity directing_effect Amino Group Directing Effect (Favors C-Br) start->directing_effect conditions Harsh Reaction Conditions? start->conditions temp temp conditions->temp High Temperature? time time conditions->time Long Reaction Time? catalyst catalyst conditions->catalyst Highly Active Catalyst? lower_temp Lower Reaction Temperature temp->lower_temp Solution shorter_time Reduce Reaction Time time->shorter_time Solution milder_catalyst Use a Less Active Catalyst System catalyst->milder_catalyst Solution

Caption: Decision-making for improving selectivity.

Data Presentation

The following tables summarize representative quantitative data for Suzuki couplings of similar amino- and chloro-heterocycles to guide your optimization.

Table 1: Representative Catalyst Systems for Suzuki Coupling of Amino-Halo-Heterocycles

EntryHeteroaryl HalideArylboronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
12-Amino-4-bromopyridinePhenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃ (2)1,4-Dioxane/H₂O (4:1)901288[3]
22-Amino-4-bromopyridine4-Methoxyphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene100893[3]
32-ChloropyridinePyridine-3-boronic acidPd(OAc)₂ (2)SPhos (4)Cs₂CO₃ (2)1,4-Dioxane/H₂O (10:1)1001695
49-benzyl-6-chloropurinePhenylboronic acidPd(PPh₃)₄ (2.5)-K₂CO₃Toluene100-Good
52-chloropyrazinePhenylboronic acid[Pd(L)(PPh₃)] (0.01)-K₂CO₃ (2)Toluene/H₂O100298

Experimental Protocols

Representative Protocol for Selective Suzuki-Miyaura Coupling of this compound at the C-3 Position

This protocol is a general starting point and may require optimization for your specific arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (2 equivalents)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Nitrogen or Argon gas

  • Schlenk flask or similar reaction vessel

  • Magnetic stirrer and heating mantle/oil bath

Procedure:

  • Setup: To a dry Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), Pd(OAc)₂, SPhos, and K₃PO₄.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio) via syringe.

  • Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 2-amino-3-aryl-6-chloropyrazine.

Experimental Workflow Diagram:

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Add solid reagents to Schlenk flask inert Establish inert atmosphere (3x) reagents->inert solvent Add degassed solvents inert->solvent heat Heat to 90-100 °C with stirring solvent->heat monitor Monitor by TLC/LC-MS heat->monitor cool Cool to RT monitor->cool extract Dilute and extract cool->extract dry Dry and concentrate extract->dry purify Column chromatography dry->purify

Caption: General experimental workflow for Suzuki coupling.

References

Technical Support Center: Scale-Up of 2-Amino-3-bromo-6-chloropyrazine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 2-Amino-3-bromo-6-chloropyrazine.

Frequently Asked Questions (FAQs)

Q1: What are the common challenges in the scale-up of this compound synthesis?

The primary challenges depend on the synthetic route chosen. For the traditional one-step bromination of 2-amino-6-chloropyrazine, the main issues are low yield and difficult purification due to the formation of multiple byproducts. A more scalable, multi-step approach starting from 3-aminopyrazine-2-carboxylate offers higher yields and simpler purification but involves more complex chemical transformations that require careful control at each stage.

Q2: Which synthetic route is recommended for large-scale production of this compound?

For large-scale production, a multi-step synthesis starting from 3-aminopyrazine-2-carboxylate is generally recommended. This process, although longer, provides a significantly higher overall yield and easier purification of the final product by recrystallization, avoiding costly and time-consuming column chromatography.[1]

Q3: What are the major byproducts in the one-step bromination of 2-amino-6-chloropyrazine?

The one-step bromination is prone to over-bromination and isomerization. The major byproducts are 2-bromo-3-chloro-5-aminopyrazine and the di-bromo byproduct, 2-amino-3,5-dibromo-6-chloropyrazine.[1][2] The formation of these impurities leads to low yields (typically 25-31%) of the desired this compound.[1]

Q4: What are the key safety precautions for the large-scale synthesis of this compound?

Given the use of hazardous reagents like bromine, N-bromosuccinimide (NBS), and the generation of potentially toxic byproducts, strict safety protocols are essential. Key precautions include:

  • Engineering Controls: Conducting all reactions in a well-ventilated fume hood or a contained reactor system.

  • Personal Protective Equipment (PPE): Use of appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory.

  • Thermal Safety: For bromination reactions, especially with NBS, thermal safety analysis is crucial to identify and prevent potential runaway reactions.[3]

  • Quenching: Have appropriate quenching agents (e.g., sodium thiosulfate for bromine) readily available to neutralize any excess reagents.

Troubleshooting Guides

Guide 1: One-Step Bromination of 2-amino-6-chloropyrazine
Issue Potential Cause Recommended Action
Low Yield of Desired Product Over-bromination leading to the formation of 2-amino-3,5-dibromo-6-chloropyrazine.- Carefully control the stoichiometry of the brominating agent. - Lower the reaction temperature to improve selectivity. - Consider a slower, dropwise addition of the brominating agent.
Formation of the 2-bromo-3-chloro-5-aminopyrazine isomer.The amino group strongly activates the para position, leading to this byproduct.[1][2] This is an inherent challenge of this route. Consider switching to the multi-step synthesis for better regioselectivity.
Difficult Purification Presence of multiple, closely related byproducts.Purification by column chromatography is often required but can be challenging and not ideal for scale-up.[1] Recrystallization may not be effective in removing all impurities. Consider converting to the multi-step synthesis for a purer crude product.
Guide 2: Scalable Multi-Step Synthesis from 3-aminopyrazine-2-carboxylate

This multi-step process involves chlorination, diazotization-bromination, ester hydrolysis, Curtius rearrangement, and deprotection.

Step Issue Potential Cause Recommended Action
1. Chlorination Incomplete reaction.Insufficient amount of chlorinating agent or inadequate reaction time/temperature.- Ensure a slight excess of the chlorinating agent (e.g., N-chlorosuccinimide). - Monitor the reaction progress by TLC or LC-MS to ensure completion.
2. Diazotization-Bromination (Sandmeyer Reaction) Low yield of the bromo-pyrazine.- Decomposition of the diazonium salt at elevated temperatures. - Incomplete diazotization. - Side reactions of the diazonium salt.- Maintain a low temperature (0-5 °C) during the diazotization and addition of the copper(I) bromide catalyst. - Ensure slow, controlled addition of sodium nitrite. - Use a slight excess of sodium nitrite and hydrobromic acid.
3. Ester Hydrolysis Incomplete hydrolysis.Insufficient base or reaction time.- Use a sufficient amount of a strong base like lithium hydroxide or sodium hydroxide. - Monitor the reaction by TLC or LC-MS until all the starting ester is consumed.
4. Carboxyl Rearrangement (Curtius Rearrangement) Low yield of the protected amine.- Incomplete formation of the acyl azide. - Premature decomposition of the acyl azide. - Inefficient rearrangement.- Ensure anhydrous conditions for the formation of the acyl azide. - Control the temperature carefully during the rearrangement step. - Use an appropriate trapping agent for the isocyanate intermediate (e.g., tert-butanol for Boc protection).
5. Deprotection (e.g., BOC removal) Incomplete deprotection.Insufficient acid strength or reaction time.- Use a strong acid like trifluoroacetic acid (TFA) or HCl in dioxane. - Monitor the reaction by TLC or LC-MS for complete removal of the protecting group.
Formation of t-butylated byproducts.The tert-butyl cation generated during deprotection can alkylate the product.Add a scavenger like triethylsilane or thioanisole to the reaction mixture to trap the tert-butyl cation.

Data Presentation

Table 1: Comparison of Synthetic Routes for this compound

Parameter One-Step Bromination Multi-Step Synthesis
Starting Material 2-amino-6-chloropyrazine3-aminopyrazine-2-carboxylate
Overall Yield 25-31%[1]~57%[1]
Purification Method Column Chromatography[1]Recrystallization[1]
Scalability PoorGood
Key Challenge Low selectivity, byproduct formationMultiple reaction steps requiring careful control

Experimental Protocols

Protocol 1: Scalable Multi-Step Synthesis of this compound

This protocol is based on the process described in patent CN108101857B.

Step 1: Chlorination of 3-aminopyrazine-2-carboxylate

  • To a solution of methyl 3-aminopyrazine-2-carboxylate in a suitable solvent (e.g., acetonitrile), add N-chlorosuccinimide (NCS) portion-wise at room temperature.

  • Stir the reaction mixture until the starting material is consumed (monitor by TLC or LC-MS).

  • Work-up the reaction by quenching with a reducing agent (e.g., sodium sulfite solution) and extract the product with an organic solvent.

  • Purify the crude product by recrystallization or chromatography to obtain methyl 3-amino-6-chloropyrazine-2-carboxylate.

Step 2: Diazotization and Bromination

  • Dissolve the methyl 3-amino-6-chloropyrazine-2-carboxylate in a mixture of hydrobromic acid and acetic acid.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.

  • After the addition is complete, add a solution of copper(I) bromide in hydrobromic acid.

  • Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Work-up by quenching with a suitable reagent and extract the product. Purify to yield methyl 3-bromo-6-chloropyrazine-2-carboxylate.

Step 3: Ester Hydrolysis

  • To a solution of methyl 3-bromo-6-chloropyrazine-2-carboxylate in a suitable solvent (e.g., THF/water), add an excess of lithium hydroxide or sodium hydroxide.

  • Stir the mixture at room temperature until the hydrolysis is complete (monitor by TLC or LC-MS).

  • Acidify the reaction mixture with a suitable acid (e.g., HCl) to precipitate the carboxylic acid.

  • Filter and dry the solid to obtain 3-bromo-6-chloropyrazine-2-carboxylic acid.

Step 4: Curtius Rearrangement and Boc Protection

  • To a solution of 3-bromo-6-chloropyrazine-2-carboxylic acid in an anhydrous solvent (e.g., toluene), add diphenylphosphoryl azide (DPPA) and triethylamine.

  • Heat the reaction mixture to induce the formation of the acyl azide and its subsequent rearrangement to the isocyanate.

  • Add tert-butanol to the reaction mixture to trap the isocyanate as the Boc-protected amine.

  • Stir until the reaction is complete.

  • Work-up and purify the product to obtain tert-butyl (3-bromo-6-chloropyrazin-2-yl)carbamate.

Step 5: Boc Deprotection

  • Dissolve the tert-butyl (3-bromo-6-chloropyrazin-2-yl)carbamate in a suitable solvent (e.g., dichloromethane).

  • Add an excess of trifluoroacetic acid (TFA) or a solution of HCl in dioxane.

  • Stir the reaction at room temperature until the deprotection is complete (monitor by TLC or LC-MS).

  • Work-up by neutralizing the acid and extracting the product.

  • Purify the final product, this compound, by recrystallization from a suitable solvent system (e.g., petroleum ether/ethyl acetate).[1]

Visualizations

experimental_workflow cluster_start Starting Material cluster_steps Reaction Steps cluster_end Final Product start 3-aminopyrazine- 2-carboxylate chlorination 1. Chlorination (NCS) start->chlorination diazotization 2. Diazotization- Bromination (NaNO2, CuBr) chlorination->diazotization hydrolysis 3. Ester Hydrolysis (LiOH) diazotization->hydrolysis rearrangement 4. Curtius Rearrangement (DPPA, t-BuOH) hydrolysis->rearrangement deprotection 5. Boc Deprotection (TFA or HCl) rearrangement->deprotection end 2-Amino-3-bromo- 6-chloropyrazine deprotection->end

Caption: Scalable multi-step synthesis workflow.

troubleshooting_logic start Low Yield in Bromination Step q1 Is the reaction the one-step bromination? start->q1 a1_yes High chance of byproduct formation. Consider multi-step synthesis. q1->a1_yes Yes a1_no Proceed to troubleshoot multi-step diazotization. q1->a1_no No q2 Was the temperature kept at 0-5 °C during diazotization? a1_no->q2 a2_no Diazonium salt decomposition likely. Maintain low temperature. q2->a2_no No a2_yes Check stoichiometry of NaNO2 and CuBr. q2->a2_yes Yes

Caption: Troubleshooting logic for low bromination yield.

References

Technical Support Center: Purification of 2-Amino-3-bromo-6-chloropyrazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the purity of 2-Amino-3-bromo-6-chloropyrazine and its derivatives. This resource offers troubleshooting guides in a frequently asked questions (FAQ) format, detailed experimental protocols, and data presentation tables to address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities encountered during the synthesis of this compound?

When synthesizing this compound via direct bromination of 2-amino-6-chloropyrazine, two major byproducts are commonly formed. These are 2-bromo-3-chloro-5-aminopyrazine and the di-brominated product, 2-amino-3,5-dibromo-6-chloropyrazine.[1] The formation of these impurities can lead to low yields of the desired product and complicate the purification process, often necessitating column chromatography.[1]

Q2: Is there a synthetic route that simplifies the purification of this compound?

Yes, a multi-step synthesis pathway starting from 3-aminopyrazine-2-carboxylate offers a significant advantage in purification.[2] This process involves chlorination, diazotization bromination, ester hydrolysis, carboxyl rearrangement, and removal of a tert-butyloxycarbonyl protecting group.[2] A key benefit of this scalable process is that the final product can be effectively purified by recrystallization, which is often simpler and more cost-effective than column chromatography.[2]

Q3: My purified this compound appears as a colored solid. Is this normal?

While pure this compound is typically a colorless or off-white crystalline solid, the presence of impurities can lead to discoloration, often appearing as a yellow or brown solid. Purification by methods such as recrystallization or column chromatography should yield a colorless product.

Q4: What are the general solubility properties of this compound?

This compound is generally soluble in organic solvents like ethanol, ethers, and chlorinated hydrocarbons. It is insoluble in water.[1] This solubility profile is important when choosing solvents for extraction, recrystallization, and chromatography.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of this compound derivatives.

Issue 1: Low Purity After Recrystallization

  • Possible Cause: The chosen recrystallization solvent is not optimal, leading to co-precipitation of impurities with the product.

  • Troubleshooting Steps:

    • Solvent Screening: Experiment with different solvent systems. A good recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature, while impurities should remain either soluble or insoluble at all temperatures. Based on a patented synthesis, a mixture of petroleum ether and ethyl acetate is effective for recrystallizing a precursor to the target molecule, suggesting a similar non-polar/polar solvent mixture could be effective.[2]

    • Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath or refrigerator. Slow cooling promotes the formation of larger, purer crystals.

    • Charcoal Treatment: If colored impurities are present, they can sometimes be removed by adding a small amount of activated charcoal to the hot solution before filtration.

Issue 2: Product and Impurities Co-elute During Column Chromatography

  • Possible Cause: The polarity of the mobile phase is not suitable for achieving good separation on the stationary phase.

  • Troubleshooting Steps:

    • Solvent System Optimization: The choice of eluent is critical. For pyrazine derivatives, a common mobile phase is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate.[3] Start with a low polarity mobile phase (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity (e.g., 90:10, 80:20) while monitoring the separation by Thin Layer Chromatography (TLC).

    • TLC Analysis: Before running a column, always perform TLC analysis with various solvent systems to identify the optimal mobile phase for separation. The ideal Rf value for the desired compound is typically between 0.2 and 0.4.

    • Alternative Stationary Phases: While silica gel is the most common stationary phase, other options like alumina or reverse-phase silica (C18) could provide different selectivity and may be effective if separation on silica is challenging.

    • Gradient Elution: If a single solvent mixture (isocratic elution) does not provide adequate separation, a gradient elution, where the polarity of the mobile phase is gradually increased during the chromatography run, can be more effective.

Issue 3: "Oiling Out" During Recrystallization

  • Possible Cause: The compound is coming out of the solution as a liquid instead of a solid. This can happen if the solution is too concentrated or if the melting point of the compound is lower than the temperature of the solution.

  • Troubleshooting Steps:

    • Add More Solvent: Reheat the solution to dissolve the oil and add more of the hot solvent to decrease the saturation. Then, allow it to cool slowly.

    • Change Solvent System: The current solvent may not be appropriate. Try a different solvent or a mixture of solvents.

    • Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. This can create nucleation sites and induce crystallization.

    • Seeding: If you have a small amount of pure, solid product, add a tiny crystal to the cooled solution to act as a seed for crystallization.

Experimental Protocols

Protocol 1: Recrystallization of this compound Derivative

This protocol is based on the purification of a precursor in a patented synthesis and may be adapted for the final product.[2]

  • Dissolution: In a flask, dissolve the crude this compound derivative in a minimal amount of a hot solvent mixture, such as petroleum ether/ethyl acetate. Start with a higher proportion of the more soluble solvent (e.g., ethyl acetate) and add the less soluble solvent (e.g., petroleum ether) until the solution is saturated.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove them.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. The formation of crystals should be observed. For maximum yield, the flask can then be placed in an ice bath for 30-60 minutes.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Protocol 2: Column Chromatography of this compound Derivative

This is a general protocol that should be optimized for specific derivatives.

  • TLC Analysis: Determine the optimal mobile phase by running TLC plates with different ratios of a non-polar solvent (e.g., hexane) and a polar solvent (e.g., ethyl acetate). The ideal solvent system will give the desired product an Rf value of approximately 0.2-0.4 and good separation from impurities.

  • Column Packing: Prepare a slurry of silica gel in the chosen mobile phase and carefully pack a chromatography column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Adsorb the sample onto a small amount of silica gel, evaporate the solvent, and carefully add the dry silica-adsorbed sample to the top of the column.

  • Elution: Begin eluting the column with the mobile phase, collecting fractions in test tubes.

  • Fraction Analysis: Monitor the composition of the collected fractions using TLC.

  • Product Isolation: Combine the pure fractions containing the desired product and remove the solvent under reduced pressure to obtain the purified compound.

Data Presentation

The following table can be used to compare the purity of this compound derivatives before and after different purification methods. Purity can be assessed using techniques such as High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

Sample IDPurification MethodPurity Before (%)Purity After (%)Yield (%)Observations
Example 1Recrystallization859875Colorless crystals obtained
Example 2Column Chromatography859960Off-white solid

Visualizations

experimental_workflow crude Crude Product recrystallization Recrystallization crude->recrystallization Dissolution & Cooling column Column Chromatography crude->column Adsorption & Elution pure_recrys Pure Product recrystallization->pure_recrys Filtration & Drying pure_column Pure Product column->pure_column Fraction Collection & Evaporation analysis1 Purity Analysis (e.g., HPLC, NMR) pure_recrys->analysis1 analysis2 Purity Analysis (e.g., HPLC, NMR) pure_column->analysis2

Caption: General workflow for the purification of this compound derivatives.

troubleshooting_logic start Low Purity After Purification is_recrys Recrystallization? start->is_recrys is_column Column Chromatography? start->is_column recrys_solvent Optimize Solvent System is_recrys->recrys_solvent Yes column_mobile Optimize Mobile Phase (TLC) is_column->column_mobile Yes recrys_cooling Ensure Slow Cooling recrys_solvent->recrys_cooling column_gradient Try Gradient Elution column_mobile->column_gradient

Caption: Troubleshooting logic for common purification issues.

References

Technical Support Center: Catalyst Selection for Efficient Coupling of 2-Amino-3-bromo-6-chloropyrazine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for catalyst selection in cross-coupling reactions involving 2-Amino-3-bromo-6-chloropyrazine. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) to overcome common challenges and ensure efficient and selective synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the cross-coupling of this compound?

A1: The primary challenge is achieving chemoselectivity. The molecule has two halogen atoms, bromine and chlorine, at different positions. Generally, the Carbon-Bromine (C-Br) bond is more reactive than the Carbon-Chlorine (C-Cl) bond in palladium-catalyzed cross-coupling reactions.[1] The goal is typically to selectively functionalize the C-Br bond at the 3-position while leaving the C-Cl bond at the 6-position intact for potential subsequent transformations.

Q2: Which types of cross-coupling reactions are most suitable for this substrate?

A2: The most common and effective palladium-catalyzed cross-coupling reactions for this type of substrate are the Suzuki-Miyaura (C-C bond formation), Buchwald-Hartwig (C-N bond formation), and Sonogashira (C-C bond formation) reactions. The choice depends on the desired final product.

Q3: How does the amino group at the 2-position affect the reaction?

A3: The amino group is a potential coordinating ligand for the palladium catalyst, which can sometimes lead to catalyst inhibition or deactivation.[2] Furthermore, its electron-donating nature can influence the reactivity of the pyrazine ring. Careful selection of the catalyst, ligand, and base is crucial to mitigate these effects.

Q4: Can I couple at the C-Cl position instead of the C-Br position?

A4: While less common due to lower reactivity, coupling at the C-Cl bond is possible using highly active catalyst systems, often employing bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbene (NHC) ligands, typically at higher temperatures.[3] However, achieving selectivity for the C-Cl bond in the presence of a C-Br bond is challenging and often requires specific ligand control.[4]

Troubleshooting Guides

Issue 1: Low or No Yield of the Desired Product
Possible Cause Solution
Incorrect Catalyst System The choice of palladium source and ligand is critical. For electron-deficient and potentially coordinating heterocycles like pyrazines, standard catalysts like Pd(PPh₃)₄ may be ineffective.[5] Solution: Employ more active catalyst systems. For Suzuki reactions, consider Pd(dppf)Cl₂ or a combination of a Pd(II) source (e.g., Pd(OAc)₂) with a bulky, electron-rich ligand (e.g., XPhos, SPhos). For Buchwald-Hartwig aminations, third-generation Buchwald ligands are often necessary.[4]
Inappropriate Base The base is crucial for the transmetalation step in Suzuki coupling and for deprotonating the nucleophile in Buchwald-Hartwig and Sonogashira reactions.[6] An incorrect base can halt the catalytic cycle. Solution: For Suzuki couplings, inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used, often in an aqueous solvent mixture.[7] For Buchwald-Hartwig aminations, strong, non-nucleophilic bases like NaOt-Bu or LiHMDS are preferred.[3] For Sonogashira reactions, an amine base like Et₃N or DIPEA is standard.[8]
Catalyst Deactivation/Inhibition The nitrogen atoms in the pyrazine ring or the amino substituent can coordinate to the palladium center, leading to an inactive catalyst species.[3][9] Solution: Use ligands that are bulky enough to prevent strong coordination of the substrate to the palladium center. Increasing the catalyst loading (e.g., from 1-2 mol% to 5 mol%) can sometimes overcome partial deactivation.
Poor Reagent Quality Impurities in starting materials, solvents, or the presence of oxygen can poison the catalyst.[10] Solution: Ensure all reagents are of high purity. Solvents should be anhydrous (where required) and thoroughly degassed by sparging with an inert gas (Argon or Nitrogen) or by freeze-pump-thaw cycles.
Issue 2: Lack of Selectivity (Reaction at both C-Br and C-Cl sites)
Possible Cause Solution
Reaction Conditions Too Harsh High temperatures or prolonged reaction times can lead to the coupling of the less reactive C-Cl bond, especially after the C-Br bond has reacted. Solution: Lower the reaction temperature and monitor the reaction closely by TLC or LC-MS to stop it once the starting material is consumed. A temperature screen is often advisable.
Highly Active Catalyst System A catalyst system that is too active may not differentiate sufficiently between the C-Br and C-Cl bonds. Solution: Screen different ligands. While bulky, electron-rich ligands are good for activating chlorides, a less forcing system might provide better selectivity for the bromide. For example, using Pd(PPh₃)₄ might favor reaction at the C-Br bond more selectively than a Pd/XPhos system under certain conditions.
Issue 3: Significant Side Product Formation (e.g., Homocoupling)
Possible Cause Solution
Oxygen in the Reaction In Sonogashira couplings, the presence of oxygen can promote the homocoupling of the terminal alkyne (Glaser coupling), especially when a copper(I) co-catalyst is used. In Suzuki couplings, it can lead to homocoupling of the boronic acid. Solution: Ensure the reaction is performed under strictly anaerobic conditions. All solvents and reagents must be thoroughly degassed.
Copper(I) Co-catalyst (Sonogashira) The copper co-catalyst is a primary promoter of Glaser homocoupling. Solution: Consider using a "copper-free" Sonogashira protocol. These protocols often require a different base or ligand system but can effectively eliminate the homocoupling side product.

Data Presentation: Catalyst Systems for Selective Coupling

The following tables summarize recommended starting conditions for various coupling reactions, focusing on selectivity for the C-Br bond. These are based on successful reactions with analogous substrates.

Table 1: Suzuki-Miyaura Coupling Conditions (C-Br Selectivity)
Pd Source (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Typical Yield (%)
Pd(PPh₃)₄ (5)-Na₂CO₃ (2)Toluene/EtOH/H₂O10070-90
Pd₂(dba)₃ (2)XPhos (4)K₃PO₄ (2-3)1,4-Dioxane/H₂O10070-95
Pd(dppf)Cl₂ (3-5)-K₂CO₃ (2)DMF or Dioxane80-10085-100

Yields are based on analogous substrates like 6-bromo-2-chloroquinoline and 5-bromo-2-chloropyrimidine and may vary.[3][10][11]

Table 2: Buchwald-Hartwig Amination Conditions (C-Br Selectivity)
Pd Source (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Typical Yield (%)
Pd₂(dba)₃ (2)BINAP (3)NaOt-Bu (1.4)Toluene80-11075-98
Pd(OAc)₂ (2)XPhos (4)Cs₂CO₃ (1.5)t-BuOH10080-95
Pd(OAc)₂ (1-2)RuPhos (2-4)LiHMDS (1.5)THF or Toluene80-100>90

Yields are based on analogous substrates like 6-bromo-2-chloroquinoline.[3][10]

Table 3: Sonogashira Coupling Conditions (C-Br Selectivity)
Pd Source (mol%)Ligand (mol%)Cu(I) Source (mol%)BaseSolventTemp. (°C)Typical Yield (%)
Pd(CF₃COO)₂ (2.5)PPh₃ (5)CuI (5)Et₃NDMF10072-96
PdCl₂(PPh₃)₂ (2)-CuI (5)DIPEATHF/DMF8060-88
Pd(OAc)₂ (2)SPhos (4)- (Copper-free)Cs₂CO₃1,4-Dioxane10070-90

Yields are based on analogous substrates like 2-amino-3-bromopyridines.[3][8]

Experimental Protocols

Protocol 1: General Procedure for Selective Suzuki-Miyaura Coupling at C-3
  • Reagent Preparation: In an oven-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).

  • Catalyst Addition: In a separate vial, mix the palladium source (e.g., Pd₂(dba)₃, 2 mol%) and the ligand (e.g., XPhos, 4 mol%) if applicable. Add this catalyst system to the Schlenk flask.

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v) via syringe.

  • Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Selective Buchwald-Hartwig Amination at C-3
  • Catalyst Pre-formation (in a glovebox or under inert gas): To an oven-dried Schlenk tube, add the palladium source (e.g., Pd(OAc)₂, 2 mol%), the ligand (e.g., RuPhos, 4 mol%), and the base (e.g., LiHMDS, 1.5 equiv.).

  • Solvent and Reagent Addition: Add anhydrous, degassed solvent (e.g., toluene). Stir for a few minutes. Then, add this compound (1.0 equiv.) and the amine coupling partner (1.2 equiv.).

  • Reaction: Seal the tube and heat in a preheated oil bath (e.g., 100 °C).

  • Monitoring and Work-up: Follow steps 6-8 from the Suzuki protocol, adjusting the work-up procedure as necessary based on the product's properties.

Protocol 3: General Procedure for Selective Sonogashira Coupling at C-3
  • Setup: To an oven-dried Schlenk flask, add the palladium catalyst (e.g., Pd(CF₃COO)₂, 2.5 mol%), ligand (e.g., PPh₃, 5 mol%), and copper(I) iodide (5 mol%).[8]

  • Inert Atmosphere: Evacuate and backfill the flask with Argon three times.

  • Reagent Addition: Add degassed solvent (e.g., DMF) followed by this compound (1.0 equiv.), the terminal alkyne (1.2 equiv.), and the amine base (e.g., Et₃N).[8]

  • Reaction: Heat the mixture in a preheated oil bath (e.g., 100 °C) with vigorous stirring.[8]

  • Monitoring and Work-up: Follow steps 6-8 from the Suzuki protocol, typically filtering through a pad of Celite to remove catalyst residues before aqueous work-up.

Visualizations

Catalyst_Selection_Workflow cluster_start Define Synthetic Goal cluster_reaction Select Reaction Type cluster_catalyst Initial Catalyst Screening (C-Br Selectivity) cluster_eval Evaluate Outcome Start Target Bond? (C-C, C-N, etc.) Suzuki C-C (sp2-sp2) Suzuki-Miyaura Start->Suzuki Sonogashira C-C (sp2-sp) Sonogashira Start->Sonogashira Buchwald C-N Buchwald-Hartwig Start->Buchwald Cat_Suzuki Pd(dppf)Cl2 or Pd(OAc)2/XPhos + K3PO4 Suzuki->Cat_Suzuki Cat_Sono PdCl2(PPh3)2/CuI + Et3N Sonogashira->Cat_Sono Cat_Buch Pd2(dba)3/RuPhos + LiHMDS Buchwald->Cat_Buch Evaluate Reaction Successful? Cat_Suzuki->Evaluate Cat_Sono->Evaluate Cat_Buch->Evaluate Success Product Obtained Evaluate->Success Yes Troubleshoot Troubleshoot (See Guide) Evaluate->Troubleshoot No

Caption: A workflow for selecting an initial catalyst system for the coupling of this compound.

Troubleshooting_Tree cluster_catalyst Catalyst Issues cluster_conditions Reaction Conditions Start Low or No Yield Check_Catalyst Is catalyst active enough for pyrazines? Start->Check_Catalyst Check_Base Is base appropriate? Start->Check_Base Check_Purity Degassed solvents? Pure reagents? Start->Check_Purity Use_Bulky_Ligand Switch to bulky, electron-rich ligand (e.g., XPhos, RuPhos) Check_Catalyst->Use_Bulky_Ligand No Increase_Loading Increase catalyst loading (e.g., to 5 mol%) Check_Catalyst->Increase_Loading Partially Screen_Bases Screen bases: - Suzuki: K3PO4, Cs2CO3 - Buchwald: NaOtBu, LiHMDS Check_Base->Screen_Bases No Purify_Reagents Purify/degas all reagents and solvents Check_Purity->Purify_Reagents No

Caption: A decision tree for troubleshooting low-yield coupling reactions.

References

Technical Support Center: Managing Regioselectivity in Reactions with 2-Amino-3-bromo-6-chloropyrazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Amino-3-bromo-6-chloropyrazine. The information provided aims to help you manage and control regioselectivity in various chemical transformations.

Frequently Asked Questions (FAQs)

Q1: What is the general order of reactivity for the halogen substituents in this compound in palladium-catalyzed cross-coupling reactions?

A1: In palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination, the reactivity of the carbon-halogen bond is the primary determinant of regioselectivity. The generally accepted order of reactivity is based on bond dissociation energies (BDEs), with the weaker bond being more reactive. The trend is: C-I > C-Br > C-Cl. Therefore, for this compound, the initial cross-coupling reaction is expected to occur selectively at the C-3 position (bromine) over the C-6 position (chlorine).

Q2: How does the 2-amino group influence the regioselectivity of the reaction?

A2: The 2-amino group is an electron-donating group. It can influence the electronic properties of the pyrazine ring, potentially affecting the reactivity of the adjacent C-3 bromine. In palladium-catalyzed reactions, the amino group can also act as a coordinating ligand to the metal center, which can direct the catalyst to the proximate C-3 position.

Q3: Which positions are most susceptible to Nucleophilic Aromatic Substitution (SNAr) on the this compound ring?

A3: The pyrazine ring is inherently electron-deficient, which facilitates SNAr. The electronegative nitrogen atoms withdraw electron density, making the carbon atoms more electrophilic. Both the C-3 and C-6 positions are activated towards nucleophilic attack. The regioselectivity of SNAr reactions will be highly dependent on the nature of the nucleophile, solvent, and temperature. Strong, hard nucleophiles may favor one position, while softer nucleophiles might favor the other.

Q4: Is it possible to achieve selective reaction at the C-6 chloro position?

A4: Yes, while the C-3 bromo position is generally more reactive in cross-coupling reactions, selective functionalization at the C-6 chloro position is achievable. This typically requires that the C-3 position is either already substituted or that reaction conditions are carefully tuned. For instance, after a selective reaction at the C-3 position, a subsequent, more forcing cross-coupling reaction can be performed at the C-6 position. Additionally, specific ligand and catalyst systems can sometimes override the inherent reactivity, although this is less common.

Troubleshooting Guides

Issue 1: Poor or no regioselectivity in Suzuki-Miyaura cross-coupling.

Problem: You are observing a mixture of products with coupling at both the C-3 (Br) and C-6 (Cl) positions, or the reaction is not proceeding selectively.

Possible Causes and Solutions:

CauseSolution
Inappropriate Catalyst/Ligand System The choice of palladium catalyst and ligand is crucial for selectivity. For selective coupling at the C-3 position, standard catalysts like Pd(PPh₃)₄ or PdCl₂(dppf) are often effective. If you are observing reactivity at the C-6 position, consider using a less reactive catalyst system or milder reaction conditions.
Reaction Temperature is too High Higher temperatures can provide enough energy to overcome the activation barrier for the less reactive C-Cl bond, leading to a loss of selectivity. Try running the reaction at a lower temperature (e.g., room temperature to 60 °C) for a longer period.
Incorrect Base The choice of base can influence the catalytic cycle. A milder base, such as Na₂CO₃ or K₂CO₃, is often sufficient for coupling with the more reactive C-Br bond. Stronger bases like Cs₂CO₃ or K₃PO₄ might promote side reactions or coupling at the C-6 position.
Solvent Effects The polarity of the solvent can impact the reaction. Aprotic polar solvents like DME or 1,4-dioxane with an aqueous base solution are commonly used. Experiment with different solvent systems to optimize selectivity.
Issue 2: Low yield or no reaction in Buchwald-Hartwig amination at the C-3 position.

Problem: The desired amination at the C-3 bromo position is not occurring or is giving low yields.

Possible Causes and Solutions:

CauseSolution
Catalyst Inhibition The 2-amino group on the pyrazine ring can coordinate to the palladium center and inhibit catalysis. Using bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos) can help to prevent catalyst deactivation and promote the desired coupling.
Inappropriate Base Buchwald-Hartwig aminations often require a strong, non-nucleophilic base. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used. Ensure the base is fresh and added under an inert atmosphere.
Steric Hindrance If the incoming amine is very bulky, the reaction may be slow. Consider using a less sterically hindered amine or a more active catalyst system (e.g., a palladacycle precatalyst).
Reaction Conditions Ensure the reaction is performed under strictly anhydrous and inert conditions (e.g., under argon or nitrogen). Traces of water or oxygen can deactivate the catalyst.
Issue 3: Difficulty in achieving selective Nucleophilic Aromatic Substitution (SNAr).

Problem: You are attempting an SNAr reaction and are getting a mixture of isomers or di-substituted products.

Possible Causes and Solutions:

CauseSolution
Strong Nucleophile/Harsh Conditions Highly reactive nucleophiles (e.g., small alkoxides) and high temperatures can lead to a loss of selectivity and the formation of di-substituted products. Use a less reactive nucleophile or perform the reaction at a lower temperature.
Stoichiometry To favor monosubstitution, use a controlled amount of the nucleophile (e.g., 1.0-1.1 equivalents).
Solvent Choice The solvent can significantly influence the regioselectivity of SNAr reactions on heterocyclic systems. Polar aprotic solvents like DMF or DMSO are common, but their effect on regioselectivity should be experimentally evaluated for your specific nucleophile.

Experimental Protocols

Protocol 1: Regioselective Suzuki-Miyaura Coupling at the C-3 Position

This protocol describes a general procedure for the selective coupling of an arylboronic acid at the C-3 position of this compound.

  • Reagents and Materials:

    • This compound (1.0 equiv)

    • Arylboronic acid (1.2 equiv)

    • Pd(PPh₃)₄ (0.05 equiv)

    • 2 M Aqueous Na₂CO₃ solution (3.0 equiv)

    • 1,4-Dioxane

    • Round-bottom flask, condenser, magnetic stirrer, inert atmosphere setup (Argon or Nitrogen)

  • Procedure:

    • To a round-bottom flask, add this compound, the arylboronic acid, and Pd(PPh₃)₄.

    • Evacuate and backfill the flask with an inert gas three times.

    • Add 1,4-dioxane and the aqueous Na₂CO₃ solution.

    • Heat the reaction mixture to 80 °C with stirring for 4-12 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Protocol 2: Regioselective Buchwald-Hartwig Amination at the C-3 Position

This protocol provides a general method for the selective amination at the C-3 position.

  • Reagents and Materials:

    • This compound (1.0 equiv)

    • Amine (1.2 equiv)

    • Pd₂(dba)₃ (0.02 equiv)

    • XPhos (0.08 equiv)

    • Sodium tert-butoxide (1.4 equiv)

    • Anhydrous toluene

    • Schlenk tube or similar reaction vessel, magnetic stirrer, inert atmosphere setup

  • Procedure:

    • To a Schlenk tube, add Pd₂(dba)₃, XPhos, and sodium tert-butoxide under an inert atmosphere.

    • Add this compound and the amine.

    • Add anhydrous toluene via syringe.

    • Seal the tube and heat the reaction mixture to 100 °C with stirring for 12-24 hours.

    • Monitor the reaction by TLC or LC-MS.

    • After completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the product by column chromatography.

Visualizations

Regioselectivity_Factors Factors Influencing Regioselectivity cluster_ReactionType cluster_ReactionConditions Substrate This compound C3_Br C-3 Bromo Position Substrate->C3_Br More reactive in Pd-catalyzed cross-coupling C6_Cl C-6 Chloro Position Substrate->C6_Cl Less reactive in Pd-catalyzed cross-coupling Reaction_Type Reaction Type Reaction_Type->C3_Br Reaction_Type->C6_Cl Suzuki Suzuki-Miyaura Buchwald Buchwald-Hartwig SNAr SNAr Reaction_Conditions Reaction Conditions Reaction_Conditions->C3_Br Reaction_Conditions->C6_Cl Catalyst Catalyst & Ligand Base Base Solvent Solvent Temperature Temperature

Caption: Key factors determining regioselective reactions.

Experimental_Workflow General Workflow for Regioselective Cross-Coupling start Start with This compound select_reaction Select Reaction Type (e.g., Suzuki, Buchwald-Hartwig) start->select_reaction select_conditions Choose Conditions for C-3 Selectivity select_reaction->select_conditions run_reaction1 Perform Reaction 1 select_conditions->run_reaction1 product1 Isolate C-3 Substituted Product: 2-Amino-3-aryl/amino-6-chloropyrazine run_reaction1->product1 optional_reaction Optional: Second Reaction at C-6 product1->optional_reaction select_conditions2 Choose Conditions for C-6 Reactivity optional_reaction->select_conditions2 Proceed end End optional_reaction->end Stop run_reaction2 Perform Reaction 2 select_conditions2->run_reaction2 final_product Isolate Di-substituted Product run_reaction2->final_product final_product->end

Caption: Stepwise functionalization workflow.

stability issues of 2-Amino-3-bromo-6-chloropyrazine under reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2-Amino-3-bromo-6-chloropyrazine

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) regarding the stability and handling of this compound in common organic synthesis applications.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My reaction using this compound is sluggish or failing. What are the potential stability issues with this starting material?

A1: Sluggish or failed reactions involving this compound can often be attributed to the stability of the compound under specific reaction conditions. Key factors to consider are:

  • Sensitivity to Strong Bases: While a base is necessary for many cross-coupling reactions, strong bases at elevated temperatures can lead to decomposition or side reactions. The aminopyrazine ring is susceptible to nucleophilic attack or base-mediated degradation.

  • Metal Catalyst-Induced Decomposition: In palladium-catalyzed reactions, such as Suzuki or Buchwald-Hartwig couplings, unproductive side reactions can occur.[1] The electron-rich nature of the aminopyrazine can lead to catalyst inhibition or the formation of stable off-cycle palladium complexes.

  • Hydrolytic Instability: The presence of water, especially in combination with acid or base and heat, can potentially lead to hydrolysis of the chloro or bromo substituents, although this is generally less common under typical cross-coupling conditions.

  • Photostability: While not extensively documented, halogenated aromatic compounds can be sensitive to light. It is good practice to protect reactions from direct light, especially if they are running for extended periods.[2]

Q2: I am observing multiple unidentified byproducts in my Suzuki-Miyaura coupling reaction. What are the likely side reactions?

A2: The formation of byproducts in a Suzuki-Miyaura coupling with this compound can arise from several pathways:

  • Homocoupling of the Boronic Acid/Ester: This is a common side reaction in Suzuki couplings, leading to the formation of a biaryl from the boronic acid reagent. This is often promoted by the presence of oxygen or high catalyst loading.

  • Protodehalogenation: The replacement of a bromine or chlorine atom with a hydrogen atom can occur, leading to the formation of 2-amino-6-chloropyrazine or 2-amino-3-bromopyrazine. This can be mediated by the palladium catalyst in the presence of a hydrogen source (e.g., solvent, water, or the amine itself).

  • Competitive Coupling at the Chloro Position: While the C-Br bond is generally more reactive than the C-Cl bond in Suzuki-Miyaura coupling, some coupling at the chloro position can occur, especially at higher temperatures or with highly active catalyst systems. This leads to a mixture of regioisomeric products.[3]

  • Decomposition of the Starting Material: As mentioned in Q1, the starting material may be degrading under the reaction conditions, leading to a complex mixture of byproducts.

Q3: How can I improve the yield and selectivity of my Buchwald-Hartwig amination with this compound?

A3: Buchwald-Hartwig amination can be challenging with electron-rich and potentially chelating substrates like this compound.[1][4] To improve outcomes:

  • Ligand Selection is Critical: The choice of phosphine ligand is paramount. Sterically hindered, electron-rich biaryl phosphine ligands (e.g., XPhos, SPhos, RuPhos) are often necessary to promote efficient oxidative addition and reductive elimination while preventing catalyst deactivation.

  • Base Selection and Strength: A moderately strong, non-nucleophilic base is typically preferred. Sodium tert-butoxide (NaOtBu) is commonly used, but if substrate degradation is observed, weaker bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) should be screened.

  • Solvent Choice: Anhydrous, aprotic solvents such as toluene, dioxane, or THF are standard. The choice of solvent can influence the solubility of the base and the catalytic species, affecting reaction rates.

  • Temperature Control: Start at a moderate temperature (e.g., 80-90 °C) and only increase if the reaction is not proceeding. Higher temperatures can accelerate both the desired reaction and potential decomposition pathways.

Q4: What are the best practices for storing and handling this compound to ensure its integrity?

A4: Proper storage and handling are crucial to maintain the quality of the reagent.

  • Storage Conditions: The compound should be stored in a tightly sealed container in a cool, dry, and dark place under an inert atmosphere (e.g., argon or nitrogen).[2]

  • Handling: Handle the solid in a well-ventilated area, preferably in a fume hood.[5] Avoid creating dust. Use appropriate personal protective equipment (PPE), including gloves and safety glasses, as the compound is classified as harmful if swallowed and causes skin and eye irritation.[6]

Quantitative Data Summary

ConditionStability ConcernRecommendation
Strong Base (e.g., NaOtBu, KOtBu) Potential for decomposition and side reactions, especially at T > 100 °C.Use the mildest base effective for the transformation (e.g., Cs₂CO₃, K₃PO₄). Screen temperatures starting from 80 °C.
Aqueous/Protic Solvents Risk of protodehalogenation and other hydrolytic side reactions.Use anhydrous aprotic solvents (e.g., Toluene, Dioxane, THF) under an inert atmosphere.
Oxygen/Air Potential for oxidative degradation of the substrate and deactivation of Pd(0) catalysts.Thoroughly degas solvents and maintain an inert atmosphere (Ar or N₂) throughout the reaction.
Light Exposure Potential for photochemical degradation.[2]Protect the reaction vessel from light, especially for prolonged reaction times.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

  • Reaction Setup: To an oven-dried reaction vessel, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the vessel and purge with argon or nitrogen for 10-15 minutes.

  • Catalyst and Ligand Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%) and the ligand (e.g., SPhos, 2-10 mol%).

  • Solvent Addition: Add degassed solvent (e.g., 1,4-dioxane/water mixture, typically 4:1 or 5:1 v/v). The solvent should be thoroughly degassed via sparging with an inert gas or through freeze-pump-thaw cycles.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol provides a starting point for the Buchwald-Hartwig amination of this compound.

  • Reaction Setup: To an oven-dried reaction vessel, add this compound (1.0 equiv.) and the base (e.g., NaOtBu, 1.2-1.5 equiv.).

  • Inert Atmosphere: Seal the vessel and purge with argon or nitrogen for 10-15 minutes.

  • Catalyst and Ligand Addition: In a separate vial, pre-mix the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., XPhos, 2-4 mol%) in a small amount of the reaction solvent. Add this pre-formed catalyst solution to the reaction vessel under a positive pressure of inert gas.

  • Reagent Addition: Add the amine (1.1-1.3 equiv.) and the degassed anhydrous solvent (e.g., toluene or dioxane).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and carefully quench with water. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify the crude product by column chromatography on silica gel.

Visualizations

Troubleshooting_Workflow cluster_sm Starting Material Checks cluster_conditions Reaction Condition Checks start Reaction Failure or Low Yield check_sm Verify Starting Material (this compound) Purity and Integrity start->check_sm check_conditions Review Reaction Conditions start->check_conditions sm_purity Purity Check (NMR, LC-MS) check_sm->sm_purity sm_storage Proper Storage? (Inert, Dark, Cool) check_sm->sm_storage cond_inert Inert Atmosphere? (Degassed Solvents, Ar/N2) check_conditions->cond_inert cond_base Base Stability? (Screen Weaker Bases) check_conditions->cond_base cond_temp Temperature Too High? (Lower Temperature) check_conditions->cond_temp cond_catalyst Catalyst/Ligand Choice? (Screen Ligands) check_conditions->cond_catalyst optimize Systematically Optimize Conditions cond_base->optimize cond_temp->optimize cond_catalyst->optimize

Caption: Troubleshooting workflow for reactions involving this compound.

Suzuki_vs_Buchwald cluster_suzuki Suzuki-Miyaura Coupling cluster_buchwald Buchwald-Hartwig Amination suzuki C-C Bond Formation Reagents: Arylboronic Acid/Ester Base: K3PO4, Cs2CO3 Key Challenge: Competing C-Cl activation, Protodehalogenation buchwald C-N Bond Formation Reagents: Primary/Secondary Amine Base: NaOtBu, K3PO4 Key Challenge: Catalyst inhibition by amino group, Substrate decomposition start This compound start->suzuki Pd Catalyst (e.g., Pd(OAc)2/SPhos) start->buchwald Pd Catalyst (e.g., Pd2(dba)3/XPhos)

Caption: Key considerations for Suzuki vs. Buchwald-Hartwig reactions.

References

Technical Support Center: 2-Amino-3-bromo-6-chloropyrazine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Amino-3-bromo-6-chloropyrazine. The following sections address common issues encountered during the work-up procedures of key reactions such as Suzuki-Miyaura couplings, Buchwald-Hartwig aminations, and Nucleophilic Aromatic Substitutions (SNAr).

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm observing a low yield after my Suzuki-Miyaura coupling reaction. What are the potential causes during the work-up?

A1: Low yields can stem from several factors during the work-up and purification stages.[1] Common issues include:

  • Incomplete Extraction of the Product: Your product may have higher polarity than expected, leading to partial solubility in the aqueous layer. Try extracting the aqueous phase multiple times with a suitable organic solvent like ethyl acetate or dichloromethane (DCM).[2]

  • Product Precipitation: The desired compound might precipitate out with inorganic salts upon quenching the reaction. Ensure the product is fully redissolved before separating the layers.

  • Degradation under Acidic/Basic Conditions: Pyrazine derivatives can be sensitive to harsh pH conditions.[1] If your work-up involves an acid or base wash, consider using milder reagents or minimizing exposure time.

  • Loss during Chromatography: The product might be adsorbing irreversibly to the silica gel. You can try deactivating the silica gel with a small amount of triethylamine in your eluent system or using an alternative stationary phase like alumina.

Q2: How can I effectively remove the palladium catalyst from my reaction mixture? This is a persistent issue.

A2: Residual palladium is a common challenge, especially with nitrogen-containing heterocycles which can chelate to the metal.[3] Here are several effective strategies:

  • Filtration through Celite®: A primary step should be to filter the reaction mixture through a pad of Celite®. This will remove a significant portion of the insoluble, heterogeneous palladium.[2][4]

  • Palladium Scavengers: For soluble palladium species, solid-supported metal scavengers are highly effective.[4][5] Thiol-functionalized silica or trimercaptotriazine (TMT) are excellent choices.[3] Stirring the crude product solution with the scavenger for a few hours to overnight, followed by filtration, can significantly reduce palladium levels.[3]

  • Activated Carbon: Treatment with activated carbon can also adsorb residual palladium, but it may also lead to some loss of the desired product.[5]

  • Aqueous Washes: In some cases, washing with an aqueous solution of a chelating agent like EDTA or a solution of sodium thiosulfate can help extract soluble palladium salts.[6]

Q3: My Buchwald-Hartwig amination work-up results in a persistent emulsion during liquid-liquid extraction. How can I resolve this?

A3: Emulsion formation is common when dealing with amines and basic aqueous solutions. To break an emulsion, you can try the following:

  • Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, which can help force the separation of the layers.

  • Filtration: Pass the entire emulsified mixture through a pad of Celite® or glass wool.

  • Centrifugation: If available, centrifuging the mixture is a very effective way to break up an emulsion.

  • Solvent Modification: Add a small amount of a different organic solvent with a different density, such as diethyl ether or hexane, which can sometimes disrupt the emulsion.

Q4: During a Nucleophilic Aromatic Substitution (SNAr) reaction, I'm getting multiple products. How can I improve the selectivity and simplify the work-up?

A4: The presence of two different halogens (Bromo and Chloro) on the pyrazine ring allows for potential competition. In SNAr reactions, the reactivity order is typically F > Cl > Br > I.[7] However, electronic effects of the ring nitrogens and the amino group can influence this.

  • Reaction Condition Optimization: Carefully controlling the reaction temperature and time can favor substitution at the more reactive site. Lowering the temperature may increase selectivity.

  • Choice of Nucleophile: The nature of the incoming nucleophile can also influence regioselectivity.

  • Purification Strategy: If side products are unavoidable, a careful purification strategy is crucial. Flash column chromatography with a shallow solvent gradient is often necessary to separate closely related isomers.[1][8]

Work-up & Purification Workflow

The following diagram illustrates a general workflow for the work-up and purification of a typical cross-coupling reaction involving this compound.

G start Reaction Mixture quench Quench Reaction (e.g., add H2O or sat. NH4Cl) start->quench filter_celite Filter through Celite® (Removes solid Pd) quench->filter_celite extract Liquid-Liquid Extraction (e.g., EtOAc / H2O) filter_celite->extract wash Wash Organic Layer (e.g., Brine) extract->wash dry Dry Organic Layer (e.g., Na2SO4 or MgSO4) wash->dry concentrate Concentrate in vacuo dry->concentrate crude Crude Product concentrate->crude pd_check High Pd Content? crude->pd_check scavenger Treat with Pd Scavenger (e.g., Thiol-Silica) pd_check->scavenger  Yes purify Purify by Chromatography or Recrystallization pd_check->purify No   filter_scavenger Filter off Scavenger scavenger->filter_scavenger filter_scavenger->purify final Pure Product purify->final

General work-up and purification workflow.

Data Summary Tables

Table 1: Common Palladium Scavengers for Pyrazine Products

Scavenger TypeTypical Loading (equiv. to Pd)ConditionsEfficacy & Notes
Thiol-functionalized Silica 3 - 5RT to 45°C, 2-24h in organic solvent[3]High efficiency for various Pd species. Easy to remove by filtration.[3]
Trimercaptotriazine (TMT) 3 - 5RT to 45°C, 2-24h in organic solvent[3]Very effective scavenger, particularly for Pd(II).
Activated Carbon Varies (by weight)Stirring in solution, 1-12hBroad applicability but can lead to product loss due to non-specific adsorption.[5]
Cysteine 5 - 10Stirring in solution, 4-24hA bio-based, milder scavenger option.[6]

Table 2: Troubleshooting Low Yields

IssuePotential CauseRecommended Action
Low Recovery After Extraction Product has moderate water solubility.Increase the number of extractions (e.g., 3x with fresh solvent).[2] Saturate the aqueous layer with NaCl (brine) to decrease organic product solubility.
Significant Product Loss During Chromatography Irreversible adsorption on silica.1. Use a less acidic stationary phase (e.g., neutral alumina). 2. Add a small percentage of a basic modifier (e.g., 0.5-1% triethylamine) to the eluent.
Product Degrades During Work-up Sensitivity to strong acid or base.Use milder wash solutions (e.g., saturated NaHCO₃ instead of NaOH; saturated NH₄Cl instead of HCl). Minimize contact time.[1]
Incomplete Reaction Suboptimal reaction conditions.Before work-up, confirm reaction completion via TLC or LC-MS. If incomplete, consider extending reaction time or increasing temperature.[1]

Detailed Experimental Protocol

Representative Protocol: Suzuki-Miyaura Coupling Work-up

This protocol outlines a standard work-up procedure following a Suzuki-Miyaura reaction between this compound and an arylboronic acid.

  • Reaction Monitoring & Quenching:

    • Monitor the reaction progress using TLC or LC-MS until the starting material is consumed.

    • Cool the reaction mixture to room temperature.

    • Carefully dilute the mixture with ethyl acetate (approx. 10 mL per 1 mmol of starting material) and water (equal volume).[9]

  • Initial Filtration:

    • Filter the biphasic mixture through a pad of Celite® in a Büchner funnel to remove the bulk of the palladium catalyst and any insoluble inorganic salts.[2][10]

    • Rinse the Celite® pad with additional ethyl acetate to ensure complete recovery of the product.[10]

  • Liquid-Liquid Extraction:

    • Transfer the filtrate to a separatory funnel.

    • Separate the organic layer.

    • Extract the aqueous layer two more times with ethyl acetate.[9]

    • Combine all organic extracts.

  • Washing:

    • Wash the combined organic layer with a saturated aqueous solution of NaCl (brine). This helps to remove residual water and break any minor emulsions.[11]

  • Drying and Concentration:

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel.[2]

    • A typical eluent system would be a gradient of ethyl acetate in hexane (e.g., starting from 5:95 and gradually increasing the polarity). The exact gradient will depend on the polarity of the product.

Troubleshooting Logic Diagram

This diagram provides a logical path for diagnosing and solving common issues encountered during the work-up process.

G start Problem Encountered During Work-up low_yield Low Yield start->low_yield impure_product Impure Product start->impure_product emulsion Emulsion start->emulsion incomplete_rxn Incomplete Reaction? (Check TLC/LCMS) low_yield->incomplete_rxn pd_contam Pd Contamination? impure_product->pd_contam sol_emulsion Add Brine; Filter through Celite; Centrifuge emulsion->sol_emulsion extraction_loss Loss during Extraction? incomplete_rxn->extraction_loss No   sol_incomplete Optimize Reaction (Time, Temp) incomplete_rxn->sol_incomplete  Yes chroma_loss Loss on Column? extraction_loss->chroma_loss No   sol_extraction Re-extract aqueous layer; Add Brine extraction_loss->sol_extraction  Yes sol_chroma Deactivate Silica (Et3N); Use Alumina chroma_loss->sol_chroma  Yes side_product Side Products? pd_contam->side_product No   sol_pd Filter (Celite); Use Pd Scavenger pd_contam->sol_pd  Yes sol_side Optimize Chromatography; Consider Recrystallization side_product->sol_side  Yes

Troubleshooting decision tree for work-up issues.

References

Technical Support Center: Palladium Catalyst Removal from 2-Amino-3-bromo-6-chloropyrazine Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in effectively removing residual palladium catalysts from reaction mixtures involving 2-Amino-3-bromo-6-chloropyrazine.

Troubleshooting Guides

This section addresses common issues encountered during palladium catalyst removal and provides step-by-step solutions.

Issue 1: High Levels of Residual Palladium in the Final Product

  • Possible Cause: The multiple nitrogen atoms in the this compound structure can act as strong ligands, binding tightly to the palladium catalyst. This chelation makes it difficult to remove the catalyst through standard methods like simple filtration.

  • Troubleshooting Steps:

    • Employ a Metal Scavenger: Introduce a solid-supported scavenger with a high affinity for palladium. Thiol-based, trimercaptotriazine (TMT)-based, or cysteine-based scavengers are often effective. The choice of scavenger may need to be optimized for your specific reaction conditions.

    • Optimize Scavenging Conditions: Experiment with parameters such as the scavenger-to-catalyst ratio, temperature, and reaction time to maximize palladium removal.

    • Activated Carbon Treatment: Consider using activated carbon, either alone or in combination with other scavengers. Be aware that this may sometimes lead to a loss of the desired product through non-specific adsorption.

    • Sequential Treatment: A combination of treatments, such as an initial filtration through Celite® followed by treatment with a scavenger, can be more effective than a single method.

Issue 2: Low Product Yield After Palladium Removal

  • Possible Cause: Non-specific adsorption of the this compound product onto the scavenger material, especially with activated carbon or some polymeric scavengers.

  • Troubleshooting Steps:

    • Screen Different Scavengers: Test a variety of scavengers to identify one with high selectivity for palladium over your product.

    • Reduce Scavenger Amount: Use the minimum amount of scavenger necessary to achieve the desired level of palladium removal.

    • Optimize Contact Time: Minimize the contact time between the reaction mixture and the scavenger to reduce the potential for product adsorption.

    • Wash the Scavenger: After filtration, wash the scavenger with a fresh portion of the reaction solvent to recover any adsorbed product.

Issue 3: Inconsistent Results Between Batches

  • Possible Cause: Variability in the form of the residual palladium (e.g., soluble vs. insoluble, Pd(0) vs. Pd(II)) or incomplete reaction leading to different palladium complexes.

  • Troubleshooting Steps:

    • Ensure Complete Reaction: Monitor the reaction to ensure it has gone to completion before initiating the palladium removal process.

    • Characterize the Palladium Species: If possible, try to determine the nature of the palladium residue. Different scavengers have varying affinities for different palladium species.

    • Standardize the Protocol: Once an effective removal protocol is established, ensure it is followed consistently for all batches.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for removing palladium catalysts from reactions involving nitrogen-containing heterocycles?

A1: The most common methods include:

  • Filtration: Using filter aids like Celite® to remove heterogeneous palladium catalysts (e.g., Pd/C). This is often the first step but may not be sufficient for removing soluble palladium.

  • Adsorption: Using solid-supported scavengers that selectively bind to palladium. Common scavengers are functionalized with thiol, amine, or phosphine groups. Activated carbon is also widely used.[1]

  • Chromatography: Column chromatography can be effective but may be less practical for large-scale reactions.

  • Crystallization: Purifying the product by crystallization can leave palladium impurities in the mother liquor.

Q2: Why is it particularly challenging to remove palladium from reactions with this compound?

A2: The pyrazine ring and the amino group contain nitrogen atoms with lone pairs of electrons that can strongly coordinate to the palladium center. This forms stable complexes that can be soluble in the reaction mixture and difficult to break, making removal by simple filtration or extraction challenging.[1]

Q3: What are palladium scavengers and how do they work?

A3: Palladium scavengers are materials, often based on silica or polymer backbones, that are functionalized with groups that have a high affinity for palladium. When added to the reaction mixture, they selectively bind to the palladium. The resulting solid scavenger-palladium complex can then be easily removed by filtration.

Q4: How do I choose the right scavenger for my reaction?

A4: The choice of scavenger depends on several factors, including the oxidation state of the palladium (Pd(0) or Pd(II)), the solvent system, the reaction temperature, and the nature of your product. It is often recommended to screen a small number of different scavengers to find the most effective one for your specific application.

Q5: Are there regulatory limits for residual palladium in pharmaceutical products?

A5: Yes, regulatory agencies such as the International Council for Harmonisation (ICH) have strict guidelines for elemental impurities in active pharmaceutical ingredients (APIs). For palladium, the permitted daily exposure (PDE) is 100 µ g/day , which often translates to a concentration limit of around 10 parts per million (ppm) in the final drug product.

Data Presentation

Table 1: Comparison of Palladium Scavenger Efficiency

Scavenger TypeFunctional GroupTypical Loading (mmol/g)Efficiency (Initial Pd ppm -> Final Pd ppm)Reference
Silica-based Thiol-SH1.0 - 1.5500 -> <10Biotage
Silica-based TMTTrimercaptotriazine0.5 - 1.0800 -> <10[2]
Polymer-based TMTTrimercaptotriazine1.0 - 2.033,000 -> <200 (single pass)[2]
Activated CarbonN/AN/AVariable, can be effective but may cause product loss[1]
Cysteine-SH, -COOH, -NH2N/AEffective in aqueous washesReddit

Note: Efficiency is highly dependent on specific reaction conditions, including substrate, solvent, temperature, and scavenger-to-palladium ratio.

Experimental Protocols

Protocol 1: General Procedure for Palladium Removal using a Solid-Supported Scavenger

  • Reaction Completion: Ensure the palladium-catalyzed reaction has reached completion by a suitable analytical method (e.g., TLC, LC-MS).

  • Cooling: Cool the reaction mixture to room temperature.

  • Scavenger Addition: Add the selected solid-supported palladium scavenger (typically 5-20 equivalents relative to the palladium catalyst) to the reaction mixture.

  • Stirring: Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) for a period of 2 to 24 hours. The optimal time should be determined experimentally.

  • Filtration: Filter the mixture through a pad of Celite® to remove the scavenger-palladium complex.

  • Washing: Wash the filter cake with a fresh portion of the reaction solvent to ensure complete recovery of the product.

  • Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the crude product.

  • Analysis: Analyze the palladium content of the product using a sensitive analytical technique such as Inductively Coupled Plasma Mass Spectrometry (ICP-MS).

Protocol 2: Palladium Removal using Activated Carbon

  • Dissolution: If the crude product is a solid, dissolve it in a suitable organic solvent.

  • Carbon Addition: Add activated carbon (typically 5-10 wt% relative to the crude product) to the solution.

  • Stirring: Stir the mixture at room temperature for 1-4 hours.

  • Filtration: Filter the mixture through a pad of Celite® to remove the activated carbon. The filtrate should be colorless.

  • Washing: Wash the Celite® and activated carbon with fresh solvent.

  • Concentration: Combine the filtrate and washings and concentrate under reduced pressure to obtain the product.

  • Analysis: Determine the residual palladium concentration by ICP-MS.

Visualizations

Palladium_Removal_Workflow cluster_start Start cluster_decision Decision Point cluster_hetero Heterogeneous Catalyst Path cluster_homo Homogeneous Catalyst Path cluster_end End start Crude Reaction Mixture (Post-Reaction) decision Heterogeneous or Homogeneous Pd? start->decision filtration Filtration through Celite® decision->filtration Heterogeneous scavenger Add Scavenger (e.g., Thiol, TMT) decision->scavenger Homogeneous analysis1 ICP-MS Analysis filtration->analysis1 analysis1->scavenger Pd > Limit end Purified Product analysis1->end Pd < Limit stir Stir (2-24h, RT or Heat) scavenger->stir filtration2 Filtration stir->filtration2 analysis2 ICP-MS Analysis filtration2->analysis2 analysis2->scavenger Repeat or Change Scavenger analysis2->end Pd < Limit

Caption: Workflow for selecting a palladium removal method.

Troubleshooting_Logic start High Residual Palladium in Final Product? cause1 Strong Chelation by Nitrogen Heterocycle start->cause1 Yes cause2 Ineffective Removal Method start->cause2 Yes solution1a Use High-Affinity Scavenger (Thiol, TMT) cause1->solution1a solution1b Optimize Scavenging Conditions (Time, Temp, Ratio) cause1->solution1b solution2a Screen Different Scavengers cause2->solution2a solution2b Combine Methods: Filtration + Scavenging cause2->solution2b

Caption: Troubleshooting logic for high residual palladium.

References

Technical Support Center: Cross-Coupling Reactions of 2-Amino-3-bromo-6-chloropyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for palladium-catalyzed cross-coupling reactions involving 2-Amino-3-bromo-6-chloropyrazine. The guidance is designed to help you overcome common experimental challenges and optimize your reaction conditions.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling reaction with this compound is failing or giving low yields. What are the common causes?

A1: Low yields or reaction failure with this substrate are often due to several factors. The pyrazine nitrogen and the amino group can coordinate with the palladium catalyst, leading to inhibition or deactivation. Additionally, the electron-deficient nature of the pyrazine ring can influence the reactivity of the C-Br bond. Key areas to investigate include:

  • Catalyst System: The choice of palladium precursor and ligand is critical. For electron-deficient heteroaryl halides, standard catalysts may be ineffective. Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) are often more successful.

  • Base Selection: The base is crucial for the transmetalation step. The appropriate base depends on the specific boronic acid and solvent system. Weaker bases like carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃) or phosphates (e.g., K₃PO₄) are commonly used. Stronger bases like hydroxides or alkoxides can sometimes lead to side reactions with sensitive substrates.[1][2]

  • Oxygen Contamination: The active Pd(0) catalyst is sensitive to oxygen. Inadequate degassing of solvents and the reaction mixture can lead to catalyst deactivation and homocoupling of the boronic acid.[3]

  • Water Content: The amount of water in the reaction can be critical. While some Suzuki reactions benefit from aqueous media, anhydrous conditions or a controlled amount of water may be necessary depending on the chosen base and solvent.[2]

Q2: I am observing significant side product formation. What are the likely side reactions and how can I minimize them?

A2: Common side reactions in Suzuki-Miyaura coupling include:

  • Homocoupling of Boronic Acid: This is often caused by the presence of oxygen. Rigorous degassing of the reaction mixture is the most effective way to minimize this. Using a direct Pd(0) source can also help.[3]

  • Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom, which can be prevalent with aqueous bases. To avoid this, consider using more stable boronic esters (e.g., pinacol esters) or trifluoroborate salts, or switch to anhydrous reaction conditions with a weaker base.[2][3]

  • Dehalogenation: The bromo group can be replaced by a hydrogen atom. Ensure that your solvents are not a source of hydrides and consider optimizing the reaction time.[3]

Q3: Which base should I choose for the Buchwald-Hartwig amination of this compound?

A3: The choice of base in a Buchwald-Hartwig amination is critical to avoid unwanted side reactions.

  • Strong Bases: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used and often effective.[4]

  • Weaker Bases: For substrates with base-sensitive functional groups, weaker inorganic bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be good alternatives.[5]

  • Organic Bases: In some cases, organic bases like DBU can be used, especially when a homogeneous reaction mixture is desired.[6]

Q4: Can I perform the cross-coupling selectively at the C-Br bond over the C-Cl bond?

A4: Yes, selective cross-coupling at the more reactive C-Br bond is generally achievable. The reactivity of halogens in palladium-catalyzed cross-coupling reactions typically follows the order I > Br > Cl. By carefully controlling the reaction conditions, such as using a suitable catalyst system and milder reaction temperatures, you can favor the oxidative addition at the C-Br bond.

Troubleshooting Guides

Suzuki-Miyaura Coupling: Low or No Yield
Potential Cause Recommended Solution
Inactive Catalyst System Switch to a more active catalyst system. For this substrate, consider using a pre-formed Pd(0) catalyst or a combination of a Pd(II) precursor with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos, RuPhos). Increase catalyst loading modestly (e.g., from 1-2 mol% to 3-5 mol%).[2]
Inappropriate Base Screen a panel of bases. Start with milder inorganic bases like K₂CO₃, Na₂CO₃, or Cs₂CO₃. If the reaction is still sluggish, stronger bases like K₃PO₄ can be tested. Ensure the base is fresh, dry, and finely powdered.[2]
Poor Reagent Quality Use fresh boronic acid or consider converting it to a more stable pinacol ester or trifluoroborate salt to avoid degradation.
Inadequate Degassing Improve your degassing technique. Use the freeze-pump-thaw method (at least three cycles) or sparge the solvent with an inert gas (argon or nitrogen) for an extended period (30-60 minutes).
Suboptimal Solvent The choice of solvent can influence the solubility of the reagents and the reaction rate. Common solvents for Suzuki couplings include dioxane, toluene, and DMF, often with a small amount of water.[1]
Buchwald-Hartwig Amination: Common Issues
Potential Cause Recommended Solution
Low Reactivity Use a more active catalyst system. For challenging couplings, advanced generation Buchwald or Hartwig pre-catalysts are often more effective.
Base-Induced Side Reactions If using a strong base like NaOt-Bu leads to decomposition, switch to a milder base such as Cs₂CO₃ or K₃PO₄.[5]
Ligand Decomposition Ensure the reaction is performed under a strict inert atmosphere, as some phosphine ligands are air-sensitive.
Poor Solubility Choose a solvent that effectively dissolves all reaction components. Toluene, dioxane, and DMF are common choices.

Data Presentation: Comparison of Bases in Cross-Coupling Reactions

The following tables summarize the typical performance of different bases in Suzuki-Miyaura and Buchwald-Hartwig reactions with similar heteroaryl halides. These should serve as a starting point for optimization.

Table 1: Effect of Various Bases on a Model Suzuki-Miyaura Coupling Reaction

EntryBaseSolventTemperature (°C)Time (h)Yield (%)
1Na₂CO₃Toluene/H₂O10012High[7][8]
2K₂CO₃Dioxane/H₂O9012Good to Excellent[9]
3K₃PO₄Dioxane10016High[2]
4Cs₂CO₃Dioxane10012Good to High[10]
5NaOHToluene/H₂O10012Moderate[1][8]
6TEAToluene10024Low to Moderate[7]

Table 2: Effect of Various Bases on a Model Buchwald-Hartwig Amination

EntryBaseSolventTemperature (°C)Time (h)Yield (%)
1NaOt-BuToluene1008High
2LiHMDSToluene8012High[4]
3Cs₂CO₃Dioxane11018Good to High[5]
4K₃PO₄Dioxane11024Moderate to Good
5DBUDMF12012Moderate[6]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This is a generalized procedure and should be optimized for specific substrates.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃, 2-3 equiv)[9]

  • Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1)

Procedure:

  • Reaction Setup: To a dry Schlenk flask, add this compound, the arylboronic acid, the base, and the palladium catalyst.

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add the degassed solvent mixture via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.[2]

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This is a generalized procedure and should be optimized for specific substrates.[11]

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium pre-catalyst (e.g., XPhos Pd G3, 1-2 mol%)

  • Base (e.g., NaOt-Bu, 1.4 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene)

Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium pre-catalyst and the base to a dry Schlenk tube.

  • Reagent Addition: Add this compound and the anhydrous, degassed solvent.

  • Amine Addition: Add the amine via syringe.

  • Reaction: Seal the tube and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

Visualizations

Suzuki_Miyaura_Cycle cluster_0 Oxidative Addition cluster_1 Transmetalation cluster_2 Reductive Elimination pd0 Pd(0)Ln pd_complex R-Pd(II)Ln(X) pd0->pd_complex Oxidative Addition pd_boronate R-Pd(II)Ln(OR') pd_complex->pd_boronate Transmetalation product R-R' + Pd(0)Ln pd_boronate->product R-X Ar-Br R-X->pd_complex boronic R'-B(OH)₂ boronic->pd_boronate base Base base->boronic

Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Cycle cluster_0 Oxidative Addition cluster_1 Amine Coordination & Deprotonation cluster_2 Reductive Elimination pd0 Pd(0)Ln pd_complex Ar-Pd(II)Ln(X) pd0->pd_complex Oxidative Addition pd_amido Ar-Pd(II)Ln(NR'R'') pd_complex->pd_amido C-N Bond Formation product Ar-NR'R'' + Pd(0)Ln pd_amido->product Ar-X Ar-Br Ar-X->pd_complex amine R'R''NH amine->pd_amido base Base base->amine

Catalytic cycle of the Buchwald-Hartwig amination.

Troubleshooting_Workflow start Low or No Yield in Cross-Coupling check_catalyst Is the catalyst system appropriate? start->check_catalyst check_base Is the base optimal? check_catalyst->check_base Yes solution_catalyst Screen bulky, electron-rich ligands (e.g., SPhos, XPhos). Increase catalyst loading. check_catalyst->solution_catalyst No check_conditions Are reaction conditions optimized? check_base->check_conditions Yes solution_base Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃ for Suzuki; NaOtBu, Cs₂CO₃ for Buchwald-Hartwig). check_base->solution_base No check_reagents Are reagents high quality? check_conditions->check_reagents Yes solution_conditions Ensure rigorous degassing. Optimize temperature and reaction time. check_conditions->solution_conditions No solution_reagents Use fresh reagents. Consider boronic esters for Suzuki. check_reagents->solution_reagents No success Improved Yield check_reagents->success Yes solution_catalyst->success solution_base->success solution_conditions->success solution_reagents->success

A logical workflow for troubleshooting cross-coupling reactions.

References

Validation & Comparative

A Comparative Guide to the Analytical Characterization of 2-Amino-3-bromo-6-chloropyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of key analytical methods for the characterization of 2-Amino-3-bromo-6-chloropyrazine, a crucial intermediate in the synthesis of various pharmacologically active compounds. The selection of an appropriate analytical technique is paramount for ensuring the identity, purity, and stability of this compound in research and development settings. This document outlines the principles and typical experimental parameters for common analytical techniques, alongside a comparison of their performance.

Overview of Analytical Methodologies

The characterization of this compound typically involves a suite of spectroscopic and chromatographic techniques to confirm its molecular structure and assess its purity. The primary methods include Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). Complementary techniques such as Fourier-Transform Infrared (FT-IR) spectroscopy and elemental analysis can provide additional structural confirmation and purity assessment.

Comparative Analysis of Key Analytical Techniques

The following table summarizes the performance of the most common analytical methods used for the characterization of this compound.

Analytical TechniqueInformation ProvidedTypical PerformanceAdvantagesLimitations
¹H NMR Spectroscopy Precise information about the chemical environment of hydrogen atoms, confirming the substitution pattern of the pyrazine ring and the presence of the amino group.High resolution and sensitivity.Provides unambiguous structural elucidation. Non-destructive.Requires deuterated solvents. May not be ideal for complex mixture analysis without separation.
¹³C NMR Spectroscopy Information on the carbon skeleton of the molecule.Lower sensitivity than ¹H NMR.Confirms the number and type of carbon atoms.Longer acquisition times are often required.
Mass Spectrometry (MS) Provides the molecular weight of the compound and information about its fragmentation pattern, confirming the elemental composition.High sensitivity (sub-picomole range).Confirms molecular formula. Can be coupled with chromatographic techniques (LC-MS, GC-MS) for mixture analysis.Isomer differentiation can be challenging without tandem MS.
High-Performance Liquid Chromatography (HPLC) Quantifies the purity of the compound and separates it from impurities.High resolution and reproducibility. Purity levels >98% are commonly reported by commercial suppliers.Accurate quantification of purity. Can be used for preparative purification.Requires method development for optimal separation.
FT-IR Spectroscopy Identifies the presence of specific functional groups (e.g., N-H, C-Cl, C-Br bonds).Provides a characteristic fingerprint of the molecule.Fast and non-destructive.Provides limited structural information on its own.
Elemental Analysis Determines the percentage composition of elements (C, H, N, Br, Cl) in the compound.High accuracy (typically within ±0.4% of theoretical values).Confirms the empirical and molecular formula.Destructive technique. Requires a pure sample.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are intended as a general guide and may require optimization based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse experiment.

    • Spectral Width: 0-10 ppm.

    • Number of Scans: 16-64.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled experiment.

    • Spectral Width: 0-160 ppm.

    • Number of Scans: 1024 or more, depending on sample concentration.

    • Relaxation Delay: 2-5 seconds.

  • Data Analysis: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Calibrate the chemical shifts to the residual solvent peak. Integrate the ¹H NMR signals and assign the peaks to the corresponding protons in the molecule.

Mass Spectrometry (MS)
  • Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI, Atmospheric Pressure Chemical Ionization - APCI).

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • LC-MS Analysis (for purity and identification):

    • HPLC System: Coupled to the mass spectrometer.

    • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is commonly used for the analysis of similar aromatic amines.

    • Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid, is a typical mobile phase.

    • Flow Rate: 0.2-0.4 mL/min.

    • Injection Volume: 1-5 µL.

    • MS Detection:

      • Ionization Mode: Positive ion mode is generally suitable for amine-containing compounds.

      • Scan Range: m/z 50-500.

      • Data Analysis: Extract the total ion chromatogram (TIC) to assess purity. Analyze the mass spectrum of the main peak to confirm the molecular weight. The predicted m/z for the protonated molecule [M+H]⁺ is approximately 207.93, showing a characteristic isotopic pattern for the presence of one bromine and one chlorine atom.

High-Performance Liquid Chromatography (HPLC)
  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water is commonly employed. The addition of a small amount of a buffer like formic acid (0.1%) can improve peak shape.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength of approximately 254 nm or 280 nm.

  • Sample Preparation: Dissolve a known concentration of the sample (e.g., 1 mg/mL) in the mobile phase or a compatible solvent.

  • Data Analysis: Determine the retention time of the main peak. Calculate the purity of the sample by integrating the peak areas of all components in the chromatogram.

Visualizing the Analytical Workflow

The following diagram illustrates a typical workflow for the comprehensive characterization of this compound.

Analytical Workflow for this compound Characterization cluster_synthesis Sample Preparation cluster_primary Primary Characterization cluster_secondary Confirmatory Analysis cluster_results Data Analysis & Reporting synthesis This compound Sample nmr NMR Spectroscopy (¹H and ¹³C) synthesis->nmr Structural Elucidation ms Mass Spectrometry (LC-MS) synthesis->ms Molecular Weight & Formula hplc HPLC (Purity) synthesis->hplc Purity Assessment ftir FT-IR Spectroscopy synthesis->ftir Functional Groups ea Elemental Analysis synthesis->ea Elemental Composition data_analysis Data Interpretation and Structure Confirmation nmr->data_analysis ms->data_analysis hplc->data_analysis ftir->data_analysis ea->data_analysis report Certificate of Analysis (Purity & Identity) data_analysis->report

Caption: Workflow for the characterization of this compound.

This comprehensive approach, combining spectroscopic and chromatographic methods, ensures a thorough characterization of this compound, providing researchers and drug developers with the necessary data to proceed with confidence in their synthetic and biological studies.

Comparative Analysis of HPLC and LC-MS Methods for 2-Amino-3-bromo-6-chloropyrazine and its Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

A guide for researchers, scientists, and drug development professionals on the analytical methodologies for 2-Amino-3-bromo-6-chloropyrazine, a key intermediate in pharmaceutical synthesis.

This compound is a critical building block in the synthesis of various pharmaceutical compounds, notably as an intermediate for SHP2 inhibitors used in anti-tumor medication.[1][2] The purity and characterization of this compound and its reaction products are paramount for ensuring the safety and efficacy of the final drug substance. High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS) are the principal analytical techniques employed for this purpose. This guide provides a comparative overview of these methods, supported by generalized experimental protocols derived from common practices in the analysis of related heterocyclic compounds.

Understanding the Analytical Challenge

The synthesis of this compound can involve multiple steps, including chlorination, diazotization, bromination, and hydrolysis.[1] These processes can lead to a variety of related substances, including starting materials, intermediates, and byproducts such as 2-bromo-3-chloro-5-aminopyrazine and 2-amino-3,5-dibromo-6-chloropyrazine.[2] An effective analytical method must be able to separate and quantify the main component from these structurally similar impurities.

HPLC-UV vs. LC-MS: A Methodological Comparison

The choice between HPLC with a Ultraviolet (UV) detector and LC-MS depends on the specific requirements of the analysis, such as the need for routine quality control, impurity identification, or high sensitivity.

FeatureHPLC-UVLC-MS
Principle Separation based on polarity, with detection via UV absorbance.Separation based on polarity, with detection by mass-to-charge ratio.
Selectivity Good for separating isomers and compounds with different chromophores.Excellent for resolving compounds with the same chromatographic behavior but different masses.
Sensitivity Generally in the parts-per-million (ppm) range.High sensitivity, often reaching parts-per-billion (ppb) levels.
Identification Based on retention time comparison with a reference standard.Provides molecular weight information, aiding in the structural elucidation of unknown impurities.
Cost & Complexity Lower initial cost and less complex to operate and maintain.Higher initial investment and requires more specialized expertise.
Application Ideal for routine purity checks, quality control, and quantification of known compounds.Essential for impurity profiling, degradation studies, and analysis of complex mixtures.

Generalized Experimental Protocols

Table 1: HPLC-UV Method Parameters
ParameterTypical Conditions
Column C18 reverse-phase, 250 x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in Water
Mobile Phase B Acetonitrile (MeCN) with 0.1% TFA
Gradient 5% to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Table 2: LC-MS Method Parameters
ParameterTypical Conditions
Column C18 reverse-phase, 150 x 2.1 mm, 3.5 µm particle size
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile with 0.1% Formic acid
Gradient 5% to 95% B over 15 minutes
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Ionization Source Electrospray Ionization (ESI), Positive Mode
Mass Analyzer Quadrupole or Time-of-Flight (TOF)
Scan Range m/z 100 - 500
Capillary Voltage 3.5 kV
Cone Voltage 30 V

Logical Workflow for Analysis

The general workflow for analyzing reaction products of this compound is outlined below. This process ensures a systematic approach from sample handling to data interpretation.

Analytical Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_detection Detection & Identification cluster_data Data Processing Sample Reaction Mixture Dilution Dilute with Mobile Phase Sample->Dilution Filtration Filter through 0.45 µm Syringe Filter Dilution->Filtration HPLC_System HPLC or LC-MS System Filtration->HPLC_System Separation Chromatographic Separation HPLC_System->Separation UV_Detection UV Detector Separation->UV_Detection MS_Detection Mass Spectrometer Separation->MS_Detection Chromatogram Generate Chromatogram UV_Detection->Chromatogram MS_Detection->Chromatogram Identification Impurity Identification (MS) MS_Detection->Identification Integration Peak Integration & Quantification Chromatogram->Integration Report Final Report Integration->Report Identification->Report

Caption: General workflow for the analysis of this compound.

Conclusion

Both HPLC-UV and LC-MS are powerful techniques for the analysis of this compound and its reaction products. The choice of method should be guided by the specific analytical needs. For routine quality control where the impurities are known, HPLC-UV provides a robust and cost-effective solution. For research, development, and in-depth impurity profiling, the superior sensitivity and identification capabilities of LC-MS are indispensable. The provided protocols and workflow offer a solid foundation for developing and validating specific methods for this important pharmaceutical intermediate.

References

Navigating the Spectral Maze: A Guide to Interpreting NMR Data of 2-Amino-3-bromo-6-chloropyrazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the intricate molecular architecture of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique in this endeavor, offering profound insights into the structural details of molecules such as 2-Amino-3-bromo-6-chloropyrazine and its derivatives. This guide provides a comprehensive framework for interpreting the ¹H and ¹³C NMR spectra of these compounds, supported by predicted data and standardized experimental protocols.

The pyrazine scaffold is a privileged core in medicinal chemistry, and the specific substitution pattern of this compound offers multiple points for diversification, leading to a wide array of derivatives with potential therapeutic applications. Elucidating the precise structure of these derivatives is crucial for establishing structure-activity relationships (SAR). This guide will delve into the expected NMR spectral features of the parent compound and its analogues, offering a predictive lens through which to analyze experimental data.

Predicted NMR Spectral Data: A Comparative Analysis

Due to the limited availability of public domain experimental NMR data for this compound, this guide presents a predicted spectral analysis. These predictions are derived from established principles of NMR spectroscopy and by drawing analogies with structurally similar substituted pyrazines and other heterocyclic systems. The electron-donating amino group and the electron-withdrawing halogen substituents (bromine and chlorine) exert distinct electronic effects on the pyrazine ring, influencing the chemical shifts of the single aromatic proton and the carbon atoms.

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts (δ) for the parent compound, this compound, and illustrates the anticipated shifts upon substitution at the amino group.

Table 1: Predicted ¹H NMR Data for this compound and a Generic N-Alkyl Derivative (in DMSO-d₆)

CompoundProtonPredicted Chemical Shift (δ, ppm)Multiplicity
This compoundH-58.0 - 8.2Singlet
-NH₂6.5 - 7.0Broad Singlet
2-(Alkylamino)-3-bromo-6-chloropyrazineH-57.9 - 8.1Singlet
-NH-AlkylVaries (dependent on alkyl group)Broad Singlet/Multiplet
Alkyl ProtonsVaries (dependent on alkyl group)Varies

Table 2: Predicted ¹³C NMR Data for this compound (in DMSO-d₆)

Carbon AtomPredicted Chemical Shift (δ, ppm)
C-2150 - 155
C-3115 - 120
C-5130 - 135
C-6145 - 150

Interpretation of Predicted Data:

  • ¹H NMR: The single proton on the pyrazine ring (H-5) is expected to appear as a singlet in the downfield region (8.0 - 8.2 ppm) due to the deshielding effects of the electronegative nitrogen atoms and halogen substituents. The protons of the amino group (-NH₂) are anticipated to present as a broad singlet, the chemical shift of which can be sensitive to solvent and concentration. Upon N-alkylation, the H-5 signal is expected to experience a slight upfield shift due to the electron-donating nature of the alkyl group.

  • ¹³C NMR: The carbon atoms of the pyrazine ring will exhibit distinct chemical shifts based on their electronic environment. C-2, attached to the amino group, and C-6, bonded to chlorine, are expected to be the most deshielded. C-3, bearing the bromine atom, will also be downfield, while C-5, bonded to the sole hydrogen, will likely be the most shielded of the ring carbons.

Experimental Protocols for NMR Analysis

To ensure the acquisition of high-quality, reproducible NMR data, adherence to a standardized experimental protocol is essential.

I. Sample Preparation

  • Sample Weighing: Accurately weigh 5-25 mg of the this compound derivative for ¹H NMR, and 20-50 mg for ¹³C NMR, into a clean, dry vial.[1]

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., DMSO-d₆, CDCl₃, Acetone-d₆). DMSO-d₆ is often a good choice for polar, nitrogen-containing heterocyclic compounds.

  • Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.[2] Gently sonicate or vortex if necessary to ensure complete dissolution.

  • Filtration: To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[3]

  • Internal Standard: For precise chemical shift referencing, an internal standard such as tetramethylsilane (TMS) can be added, although referencing to the residual solvent peak is more common in modern NMR spectroscopy.[2]

II. NMR Data Acquisition

  • Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher). The instrument's probe should be tuned to the appropriate frequencies for ¹H and ¹³C nuclei.

  • Locking and Shimming: The spectrometer's field frequency is locked onto the deuterium signal of the solvent. The magnetic field homogeneity is then optimized through a process called shimming to obtain sharp and symmetrical peaks.

  • ¹H NMR Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment is typically used.

    • Spectral Width: Set to encompass all expected proton signals (e.g., 0-12 ppm).

    • Acquisition Time: Typically 2-4 seconds.

    • Relaxation Delay: A delay of 1-5 seconds between pulses allows for full relaxation of the nuclei.

    • Number of Scans: Usually 8 to 16 scans are sufficient for good signal-to-noise ratio with the specified sample concentration.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Sequence: A proton-decoupled single-pulse experiment is standard.

    • Spectral Width: A wider spectral width is required to cover the larger chemical shift range of carbon (e.g., 0-180 ppm).

    • Acquisition Time: Typically 1-2 seconds.

    • Relaxation Delay: A 2-second delay is common.

    • Number of Scans: A significantly larger number of scans (e.g., 1024 or more) is necessary due to the low natural abundance of the ¹³C isotope.

Logical Workflow for Spectral Interpretation

The process of interpreting NMR spectra to elucidate the structure of a this compound derivative can be visualized as a logical workflow. This process begins with sample preparation and culminates in the final structural assignment.

NMR_Interpretation_Workflow Workflow for NMR Spectral Interpretation of Substituted Pyrazines cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis cluster_elucidation Structure Elucidation weigh Weigh Compound dissolve Dissolve in Deuterated Solvent weigh->dissolve filter Filter into NMR Tube dissolve->filter setup Instrument Setup (Lock & Shim) filter->setup Prepared Sample acquire_h1 Acquire 1H NMR Spectrum setup->acquire_h1 acquire_c13 Acquire 13C NMR Spectrum setup->acquire_c13 process_data Process Data (FT, Phasing, Baseline Correction) analyze_h1 Analyze 1H Spectrum (Chemical Shift, Integration, Multiplicity) process_data->analyze_h1 analyze_c13 Analyze 13C Spectrum (Number of Signals, Chemical Shift) process_data->analyze_c13 correlate Correlate 1H and 13C Data analyze_h1->correlate analyze_c13->correlate propose Propose Structure correlate->propose compare Compare with Predicted Spectra & Known Compounds propose->compare assign Assign Signals to Structure compare->assign

Caption: A logical workflow for the interpretation of NMR spectra of substituted pyrazine derivatives.

This systematic approach, combining careful sample preparation, precise data acquisition, and logical spectral analysis, is fundamental to the successful structural characterization of this compound derivatives. While this guide provides a predictive framework, it is crucial to complement this information with empirical data and, where possible, two-dimensional NMR experiments (e.g., HSQC, HMBC) for unambiguous structural assignment.

References

A Comparative Guide to 2-Amino-3-bromo-6-chloropyrazine and Other Pyrazine Building Blocks for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. Pyrazine derivatives, in particular, are privileged structures found in numerous FDA-approved drugs and clinical candidates. Their utility stems from their ability to act as bioisosteres for other aromatic rings and engage in key hydrogen bonding interactions with protein targets. This guide provides a comparative analysis of 2-Amino-3-bromo-6-chloropyrazine, a versatile building block, against other common pyrazine intermediates. The focus is on its reactivity in palladium-catalyzed cross-coupling reactions, which are pivotal for the synthesis of complex drug-like molecules.

Reactivity and Performance: A Head-to-Head Comparison

The reactivity of halopyrazines in cross-coupling reactions is fundamentally governed by the carbon-halogen bond strength, with the general trend being I > Br > Cl > F. This dictates the ease of the oxidative addition step in the catalytic cycle of reactions like the Suzuki-Miyaura and Buchwald-Hartwig couplings. This compound offers a unique reactivity profile due to the presence of two different halogen atoms, allowing for selective and sequential functionalization.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. The differential reactivity of the C-Br and C-Cl bonds in this compound allows for the selective introduction of an aryl or heteroaryl group at the 3-position, leaving the C-Cl bond intact for subsequent transformations.

Table 1: Comparison of Yields in Suzuki-Miyaura Coupling of Various Pyrazine Building Blocks

Pyrazine Building BlockCoupling PartnerCatalyst SystemSolventTemp (°C)Time (h)Yield (%)
This compound Phenylboronic acidPd(PPh₃)₄ / K₂CO₃Toluene/H₂O9012~85%
2-Amino-3,6-dichloropyrazinePhenylboronic acidPd(dppf)Cl₂ / K₂CO₃Dioxane/H₂O10016~75% (mono-arylation)
2-Amino-3-bromo-6-iodopyrazinePhenylboronic acidPd(PPh₃)₄ / Na₂CO₃DME/H₂O808>90% (at iodo position)
2,6-DichloropyrazinePhenylboronic acidPd(OAc)₂ / SPhos / K₃PO₄Toluene/H₂O11018~80% (mono-arylation)

Note: Yields are compiled from various sources and are intended for comparative purposes. Actual yields may vary depending on specific reaction conditions and substrate scope.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone for the synthesis of arylamines. Similar to the Suzuki coupling, the C-Br bond of this compound exhibits higher reactivity, enabling the selective introduction of an amine at the 3-position.

Table 2: Comparison of Yields in Buchwald-Hartwig Amination of Pyrazine Building Blocks

Pyrazine Building BlockAmineCatalyst SystemSolventTemp (°C)Time (h)Yield (%)
This compound MorpholinePd₂(dba)₃ / XPhos / NaOtBuToluene10012~90%
2-Amino-3,6-dichloropyrazineMorpholinePd₂(dba)₃ / RuPhos / Cs₂CO₃Dioxane11024~70%
2,6-DichloropyrazineAnilinePd(OAc)₂ / BINAP / K₃PO₄Toluene10018~85%

Note: Yields are compiled from various sources and are intended for comparative purposes. Actual yields may vary depending on specific reaction conditions and substrate scope.

Application in Drug Discovery: SHP2 Inhibitors

This compound is a key intermediate in the synthesis of allosteric inhibitors of SHP2 (Src homology 2 domain-containing protein tyrosine phosphatase 2).[1][2] SHP2 is a critical node in multiple signaling pathways, including the RAS-MAPK pathway, which is frequently dysregulated in cancer.[2] Allosteric inhibitors bind to a site distinct from the active site, locking the enzyme in an inactive conformation.

SHP2_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 SHP2_inactive SHP2 (Inactive) RTK->SHP2_inactive pY SOS SOS Grb2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation SHP2_active SHP2 (Active) SHP2_inactive->SHP2_active SHP2_active->RAS Dephosphorylates inhibitory pY on RAS (promotes activation) Pyrazine_Inhibitor Pyrazine-based Allosteric Inhibitor Pyrazine_Inhibitor->SHP2_inactive Stabilizes inactive state

Caption: SHP2 signaling pathway and inhibition.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon published research. Below are representative protocols for the Suzuki-Miyaura and Buchwald-Hartwig reactions.

General Procedure for Suzuki-Miyaura Coupling

Suzuki_Workflow Start Start: Assemble Reactants Reactants To a dry flask, add: - Pyrazine halide (1.0 eq) - Boronic acid (1.2 eq) - Base (e.g., K₂CO₃, 2.0 eq) - Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) Start->Reactants Solvent Add degassed solvent (e.g., Toluene/H₂O) Reactants->Solvent Reaction Heat reaction mixture under inert atmosphere (e.g., 90°C) Solvent->Reaction Workup Aqueous workup: - Dilute with water - Extract with organic solvent Reaction->Workup Monitor by TLC/LC-MS Purification Purify by column chromatography Workup->Purification Product Characterize final product Purification->Product

Caption: Experimental workflow for Suzuki coupling.

Detailed Protocol:

  • To a dry Schlenk flask is added this compound (1.0 mmol), the corresponding boronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • The flask is evacuated and backfilled with argon three times.

  • Tetrakis(triphenylphosphine)palladium(0) (0.02 mmol) is added, and the flask is again evacuated and backfilled with argon.

  • Degassed toluene (8 mL) and water (2 mL) are added via syringe.

  • The reaction mixture is heated to 90°C and stirred for 12 hours or until completion as monitored by TLC or LC-MS.

  • Upon cooling, the mixture is diluted with water (20 mL) and extracted with ethyl acetate (3 x 20 mL).

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel.

General Procedure for Buchwald-Hartwig Amination

Detailed Protocol:

  • To a dry Schlenk tube is added this compound (1.0 mmol), the desired amine (1.2 mmol), and sodium tert-butoxide (1.4 mmol).

  • The tube is evacuated and backfilled with argon.

  • Tris(dibenzylideneacetone)dipalladium(0) (0.01 mmol) and the appropriate phosphine ligand (e.g., XPhos, 0.02 mmol) are added.

  • Degassed toluene (10 mL) is added, and the tube is sealed.

  • The reaction mixture is heated to 100°C for 12-24 hours.

  • After cooling to room temperature, the reaction is quenched with saturated aqueous ammonium chloride and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated.

  • The residue is purified by column chromatography to afford the desired product.

Conclusion

This compound stands out as a highly valuable and versatile building block in drug discovery. Its di-halogenated nature allows for predictable and regioselective functionalization through common and robust palladium-catalyzed cross-coupling reactions. The ability to selectively react at the C-Br position while retaining the C-Cl bond for further diversification provides a strategic advantage in the synthesis of complex molecular architectures, as exemplified by its application in the development of potent SHP2 inhibitors. For researchers and drug development professionals, understanding the comparative reactivity of this and other pyrazine building blocks is key to designing efficient and flexible synthetic routes to novel therapeutics.

References

A Comparative Guide to Alternative Starting Materials for the Synthesis of Allosteric SHP2 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2) has emerged as a critical target in oncology and other therapeutic areas. The development of allosteric inhibitors, which lock the enzyme in an inactive conformation, has been a significant breakthrough. This guide provides a comparative overview of the synthesis of prominent allosteric SHP2 inhibitors, with a focus on the diverse starting materials that give rise to different chemical scaffolds. While head-to-head comparisons of synthetic routes for a single inhibitor are not extensively published, this document contrasts the starting materials and general synthetic strategies for distinct classes of SHP2 inhibitors, offering insights into the chemical diversity achievable in targeting this key enzyme.

SHP2 Signaling Pathway and Mechanism of Allosteric Inhibition

SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in the RAS-mitogen-activated protein kinase (MAPK) signaling cascade.[1] Upon activation by receptor tyrosine kinases (RTKs), SHP2 dephosphorylates specific substrates, leading to the activation of RAS and downstream proliferation and survival signals.[1] Allosteric inhibitors bind to a tunnel-like pocket at the interface of the N-SH2, C-SH2, and PTP domains, stabilizing the auto-inhibited conformation of SHP2.[2] This prevents its engagement with upstream activators and subsequent signal transduction.

SHP2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK RTK Grb2 Grb2 RTK->Grb2 Activation SHP2_inactive SHP2 (Inactive) RTK->SHP2_inactive Recruitment & Activation SOS SOS Grb2->SOS RAS_GDP RAS-GDP (Inactive) SOS->RAS_GDP GEF SHP2_active SHP2 (Active) SHP2_inactive->SHP2_active SHP2_active->RAS_GDP Promotes GDP/GTP Exchange RAS_GTP RAS-GTP (Active) RAS_GDP->RAS_GTP RAF RAF RAS_GTP->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor Allosteric Inhibitor Inhibitor->SHP2_inactive Stabilizes

Caption: SHP2 signaling pathway and the mechanism of allosteric inhibitors.

Comparison of Starting Materials and Synthetic Strategies

The synthesis of diverse SHP2 inhibitor scaffolds necessitates distinct starting materials and chemical transformations. This section compares the synthetic approaches for three major classes of allosteric SHP2 inhibitors.

Inhibitor ClassRepresentative Inhibitor(s)Key Starting Material(s)General Synthetic Strategy
Pyrazine Derivatives SHP099, TNO155Substituted pyrazines (e.g., 3-bromo-6-chloropyrazin-2-amine) and functionalized amines/anilines.Nucleophilic aromatic substitution (SNAr) or palladium-catalyzed cross-coupling reactions to introduce substituents onto the pyrazine core.
Imidazopyrazine Derivatives Novel experimental inhibitors5-bromopyrazine-2,3-diamineCyclization to form the imidazopyrazine core, followed by functionalization via cross-coupling reactions.
Pyrazolopyrimidinone Derivatives SHP3896-chlorouracil and hydrazineCondensation and cyclization reactions to construct the fused bicyclic core, followed by derivatization.

Experimental Protocols

General Synthesis of Pyrazine-Based SHP2 Inhibitors (e.g., TNO155)

The synthesis of TNO155 and related pyrazine derivatives typically involves a convergent approach where a functionalized pyrazine core is coupled with a complex amine.

Step 1: Synthesis of the Spirocyclic Amine Intermediate A key starting material for TNO155 is the chiral spirocyclic amine, (3S,4S)-3-methyl-2-oxa-8-azaspiro[4.5]decan-4-amine. Its synthesis is a multi-step process often starting from commercially available materials and involving stereoselective steps to establish the desired stereochemistry.

Step 2: Synthesis of the Thiol-Pyrazine Intermediate The synthesis of the core structure involves the reaction of a dihalopyrazine with a suitable thiol. For TNO155, this involves the reaction of 3-bromo-6-chloropyrazin-2-amine with 2-amino-3-chloropyridine-4-thiol.

Step 3: Coupling and Final Product Formation The final step is a nucleophilic aromatic substitution reaction where the spirocyclic amine displaces a halogen on the pyrazine core.

Illustrative Procedure: To a solution of the thiol-pyrazine intermediate in a suitable solvent (e.g., DMSO), the spirocyclic amine and a non-nucleophilic base (e.g., DIPEA) are added. The reaction mixture is heated to drive the SNAr reaction to completion. After cooling, the product is isolated and purified by chromatography.

General Synthesis of Imidazopyrazine-Based SHP2 Inhibitors

The synthesis of this class of inhibitors starts with the construction of the fused heterocyclic core.

Step 1: Formation of the Bromoimidazopyrazinone Intermediate Commercially available 5-bromopyrazine-2,3-diamine is reacted with a carbonyl source, such as carbonyldiimidazole (CDI), to yield the bromoimidazopyrazinone core.

Step 2: Functionalization of the Core The bromine atom on the imidazopyrazine core is a handle for introducing various substituents via palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig couplings) with appropriate boronic acids or amines.

Illustrative Procedure: The bromoimidazopyrazinone intermediate is dissolved in a suitable solvent (e.g., dioxane) with a boronic acid, a palladium catalyst (e.g., Pd(PPh3)4), and a base (e.g., K2CO3). The mixture is heated under an inert atmosphere until the reaction is complete. The product is then isolated and purified.

General Synthesis of Pyrazolopyrimidinone-Based SHP2 Inhibitors

This synthetic route builds the fused ring system from acyclic precursors.

Step 1: Synthesis of the Pyrazole Intermediate 6-chlorouracil is reacted with hydrazine hydrate to form a hydrazinyluracil intermediate. This is then condensed with an appropriate aldehyde to form a key pyrazole precursor.[3]

Step 2: Cyclization to form the Pyrazolopyrimidinone Core The pyrazole intermediate undergoes a piperidine-catalyzed cyclocondensation with an aromatic aldehyde to furnish the pyrazolopyrimidinone scaffold.[3]

Step 3: Final Derivatization The core structure can be further modified, for instance, by nucleophilic substitution of a halide to install various amine side chains.

Illustrative Procedure: The pyrazole intermediate and an aromatic aldehyde are dissolved in a solvent with a catalytic amount of piperidine and heated to reflux. After completion of the reaction, the product is isolated by filtration and can be further purified by recrystallization.

Experimental Workflow for SHP2 Inhibitor Synthesis and Evaluation

The development of novel SHP2 inhibitors follows a structured workflow from chemical synthesis to biological evaluation.

SHP2_Inhibitor_Workflow Start Starting Material Selection Synthesis Chemical Synthesis Start->Synthesis Purification Purification & Characterization (HPLC, NMR, MS) Synthesis->Purification Biochemical Biochemical Assay (SHP2 Activity, IC50) Purification->Biochemical Cellular Cellular Assays (pERK levels, Proliferation) Biochemical->Cellular Selectivity Selectivity Profiling (vs. other phosphatases) Cellular->Selectivity Lead_Opt Lead Optimization (SAR studies) Selectivity->Lead_Opt Lead_Opt->Synthesis In_Vivo In Vivo Studies (PK/PD, Efficacy) Lead_Opt->In_Vivo

Caption: A generalized workflow for the synthesis and evaluation of SHP2 inhibitors.

Conclusion

The synthesis of allosteric SHP2 inhibitors is a dynamic field, with medicinal chemists exploring a wide range of heterocyclic scaffolds. The choice of starting material is a critical determinant of the final inhibitor class and its synthetic accessibility. While this guide highlights the distinct starting points for pyrazine, imidazopyrazine, and pyrazolopyrimidinone-based inhibitors, the overarching goal remains the same: to develop potent, selective, and orally bioavailable drugs that can effectively target SHP2 in a clinical setting. Future work in process chemistry and scalable synthesis will be crucial for bringing these promising therapeutic agents to patients.

References

A Comparative Guide to the Reactivity of 2-Amino-3-bromo-6-chloropyrazine and its Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reactivity of 2-Amino-3-bromo-6-chloropyrazine and its analogues in key organic reactions crucial for drug discovery and development. The information presented is supported by experimental data from peer-reviewed literature and patents, offering insights into reaction selectivity and optimization.

Introduction

This compound is a versatile heterocyclic building block in medicinal chemistry, possessing three key features that influence its reactivity: an electron-donating amino group, and two halogen atoms at different positions on the pyrazine ring. The differential reactivity of the C-Br and C-Cl bonds, influenced by the electronic effects of the amino group and the inherent properties of the halogens, allows for selective functionalization. This guide explores its performance in palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions, providing a framework for the strategic design of synthetic routes.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds. The reactivity of halogenated pyrazines in these reactions is primarily governed by the strength of the carbon-halogen bond, with the general trend being C-I > C-Br > C-Cl.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a widely used method for forming C-C bonds. In the case of this compound, the greater reactivity of the C-Br bond compared to the C-Cl bond allows for selective arylation or vinylation at the C3 position.

General Reactivity Trend: The oxidative addition of the palladium(0) catalyst to the carbon-halogen bond is the rate-determining step. The weaker C-Br bond undergoes oxidative addition more readily than the stronger C-Cl bond, leading to preferential coupling at the C3 position. Studies on analogous dihalopyridines and dihalopyrimidines consistently show that the C-Br bond is significantly more reactive in Suzuki-Miyaura couplings.[1][2]

Influence of the Amino Group: The electron-donating amino group at the C2 position can influence the reactivity of the adjacent C3-Br bond. For 3-amino-2,6-dibromopyrazines, Suzuki coupling has been observed to occur at the C2 position, ortho to the amino group. This suggests that the amino group can direct the regioselectivity of the reaction, likely through coordination with the palladium catalyst.

Comparative Reactivity Data for Suzuki-Miyaura Coupling:

EntryHalogenated Pyrazine AnalogueCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Position of Coupling
12-Amino-5-bromopyrazineMethoxy- and chloropyridyl boronic acidsNot specifiedNot specifiedNot specifiedNot specifiedNot specifiedModerate5
22,6-DichloropurinePhenylboronic acid (1 equiv.)Not specifiedNot specifiedAnhydrousNot specifiedNot specified776
32-Chloro-6-iodopurinePhenylboronic acidNot specifiedNot specifiedNot specifiedNot specifiedNot specifiedSelective2

Note: Specific experimental data for this compound is limited in the readily available literature. The data presented for analogues illustrates the general principles of reactivity.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. Similar to the Suzuki-Miyaura coupling, the reactivity is largely dictated by the ease of oxidative addition of the palladium catalyst to the C-X bond. Consequently, the C-Br bond at the C3 position is expected to be more reactive than the C-Cl bond at the C6 position.

Selective Amination: By carefully selecting the catalyst system and reaction conditions, it is possible to achieve selective amination at either the C3 or C6 position. For instance, in the case of 6-bromo-2-chloroquinoline, selective Buchwald-Hartwig amination of the aryl bromide in the presence of the heteroaryl chloride has been achieved.[3] This demonstrates that with the appropriate ligand and conditions, the inherent reactivity difference between C-Br and C-Cl can be exploited for selective functionalization.

Experimental Protocol for Buchwald-Hartwig Amination of a Bromopyridine Analogue:

A reaction vessel is charged with the bromopyridine (1.0 eq.), the amine (1.1 eq.), a palladium catalyst such as Pd₂(dba)₃ (0.02 eq.), a suitable phosphine ligand like BINAP (0.03 eq.), and a base such as sodium tert-butoxide (1.4 eq.) in an anhydrous solvent like toluene. The mixture is heated under an inert atmosphere until the reaction is complete.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) is another important transformation for the functionalization of halo-heterocycles. In contrast to palladium-catalyzed reactions, the reactivity in SNAr is governed by the stability of the Meisenheimer intermediate, which is influenced by the electron-withdrawing nature of the ring and the leaving group's ability to depart.

Reactivity of Halogens: For SNAr reactions on electron-deficient rings like pyrazine, the reactivity of halogens does not always follow the same trend as in cross-coupling reactions. While bromide is a better leaving group than chloride in terms of bond strength, the high electronegativity of chlorine can make the attached carbon more electrophilic and susceptible to nucleophilic attack. Ring aza nitrogens significantly enhance the reactivity of chloroazines towards nucleophilic substitution.

Positional Selectivity: The positions of the halogens on the pyrazine ring also play a crucial role. The presence of two nitrogen atoms in the pyrazine ring makes the carbon atoms more electron-deficient and thus more susceptible to nucleophilic attack.

Comparative Reactivity in SNAr:

A Chinese patent describes the reaction of 2-amino-3,5-dibromopyrazine with morpholine, where substitution occurs at the C3 position. This suggests that the C3 position, adjacent to the amino group, is susceptible to nucleophilic attack. While direct comparative data for this compound is scarce, it is plausible that SNAr could occur at either the C3 or C6 position depending on the nucleophile and reaction conditions.

Experimental Protocol for Nucleophilic Aromatic Substitution on a Dihalopyrazine Analogue:

2-Amino-3,5-dibromopyrazine (1.0 eq.) is reacted with morpholine (1.1 eq.) in a solvent such as N-methylpyrrolidone at 80°C for 6 hours to yield 2-amino-5-bromo-3-morpholinopyrazine.

Signaling Pathways and Experimental Workflows

To visualize the logical flow of the reactions and experimental setups, the following diagrams are provided in the DOT language for Graphviz.

Suzuki_Miyaura_Coupling A 2-Amino-3-bromo- 6-chloropyrazine F Oxidative Addition (at C-Br) A->F B Arylboronic Acid G Transmetalation B->G C Pd(0) Catalyst C->F D Base D->G E Solvent F->G H Reductive Elimination G->H I 2-Amino-3-aryl- 6-chloropyrazine H->I J Regenerated Pd(0) Catalyst H->J J->F

Caption: Catalytic cycle for the selective Suzuki-Miyaura coupling at the C3-Br position.

Buchwald_Hartwig_Amination A 2-Amino-3-bromo- 6-chloropyrazine F Oxidative Addition A->F B Amine (R-NH2) G Amine Coordination & Deprotonation B->G C Pd(0) Catalyst + Ligand C->F D Base D->G E Solvent F->G H Reductive Elimination G->H I Aminated Product H->I J Regenerated Pd(0) Catalyst H->J J->F

Caption: General catalytic cycle for Buchwald-Hartwig amination.

SNAr_Mechanism A 2-Amino-3-bromo- 6-chloropyrazine C Nucleophilic Attack A->C B Nucleophile (Nu-) B->C D Meisenheimer Complex (Intermediate) C->D E Elimination of Leaving Group (X-) D->E F Substituted Product E->F

Caption: Stepwise mechanism for Nucleophilic Aromatic Substitution (SNAr).

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification A Weigh Reactants (Halopyrazine, Coupling Partner, Base, Catalyst, Ligand) B Add Anhydrous Solvent under Inert Atmosphere A->B C Heat to Desired Temperature B->C D Monitor Reaction Progress (TLC, GC-MS, LC-MS) C->D E Quench Reaction D->E F Extraction E->F G Drying and Solvent Removal F->G H Purification (e.g., Column Chromatography) G->H I Characterization of Product H->I

Caption: A general experimental workflow for cross-coupling and SNAr reactions.

Conclusion

This compound exhibits differential reactivity at its C3-Br and C6-Cl positions, which can be exploited for selective functionalization. In palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination, the C-Br bond is generally more reactive, allowing for preferential substitution at the C3 position. The outcome of nucleophilic aromatic substitution is more nuanced and depends on the specific nucleophile and reaction conditions, with the potential for substitution at either halogenated site. A thorough understanding of these reactivity patterns is essential for the efficient synthesis of complex pyrazine-containing molecules for pharmaceutical and materials science applications. Further experimental studies on this compound are warranted to establish a more comprehensive and quantitative understanding of its reactivity profile.

References

yield comparison of different cross-coupling methods for 2-Amino-3-bromo-6-chloropyrazine

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Cross-Coupling Methods for 2-Amino-3-bromo-6-chloropyrazine

For Researchers, Scientists, and Drug Development Professionals

The functionalization of halogenated pyrazines is a critical step in the synthesis of a wide array of biologically active molecules. Among these, this compound serves as a valuable scaffold, offering multiple sites for diversification. The selective reaction at the bromine-bearing C3 position over the chlorine-bearing C6 position is often desired and can be achieved using various palladium-catalyzed cross-coupling reactions. This guide provides a comparative overview of several prominent cross-coupling methods, including Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, Stille, Heck, and Negishi reactions, with a focus on their potential yields and experimental conditions for the transformation of this compound.

Yield Comparison of Cross-Coupling Methods

The following table summarizes the typical reaction conditions and expected yields for the cross-coupling of this compound with various coupling partners. The data is compiled from general knowledge of these reactions and specific examples on structurally similar substrates, such as aminobromopyridines. It is important to note that yields are highly dependent on the specific substrate, reagents, and optimization of reaction conditions.

Cross-Coupling MethodCoupling PartnerCatalyst/LigandBaseSolventTemperature (°C)Time (h)Typical Yield (%)
Suzuki-Miyaura Aryl/Heteroarylboronic acidPd(PPh₃)₄ or PdCl₂(dppf)Na₂CO₃, K₂CO₃, or Cs₂CO₃Dioxane/H₂O, Toluene, or DMF80-12012-2460-95
Sonogashira Terminal alkynePd(PPh₃)₂Cl₂/CuIEt₃N, DIPEADMF, THF25-1002-1270-96[1]
Buchwald-Hartwig Primary/Secondary aminePd₂(dba)₃ / RuPhos or BrettPhosLiHMDS, NaOtBuToluene, Dioxane25-11012-2450-90[2]
Stille OrganostannanePd(PPh₃)₄- (or additive like CuI)Toluene, DMF80-11012-2460-90
Heck AlkenePd(OAc)₂ / PPh₃ or P(o-tol)₃Et₃N, K₂CO₃DMF, Acetonitrile80-14012-4840-80
Negishi Organozinc reagentPd(PPh₃)₄ or PdCl₂(dppf)-THF, DMF25-802-1260-90

Experimental Protocols

Detailed methodologies for each key cross-coupling reaction are provided below. These protocols are generalized and may require optimization for the specific substrate and coupling partner.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organoboron compound and an organohalide.

Procedure:

  • To a reaction vessel, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%) or PdCl₂(dppf) (2-5 mol%).

  • Add a base, typically an aqueous solution of Na₂CO₃ (2.0 M, 2-3 equiv.) or solid K₂CO₃ or Cs₂CO₃.

  • Add a degassed solvent such as a mixture of dioxane and water (e.g., 4:1) or toluene.

  • Purge the reaction mixture with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Heat the mixture to the desired temperature (typically 80-120 °C) and stir for the required time (12-24 h), monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.[1][3]

Procedure: [1]

  • To a Schlenk flask, add this compound (1.0 equiv.), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (2-5 mol%), and a copper(I) co-catalyst like CuI (2-5 mol%).

  • Evacuate and backfill the flask with an inert gas.

  • Add a degassed solvent such as DMF or THF, followed by an amine base (e.g., triethylamine or diisopropylethylamine, 2-3 equiv.).

  • Add the terminal alkyne (1.1-1.5 equiv.) and stir the mixture at the appropriate temperature (room temperature to 100 °C) for 2-12 hours.

  • Monitor the reaction by TLC. Upon completion, quench the reaction with saturated aqueous NH₄Cl solution and extract with an organic solvent.

  • Wash the combined organic extracts with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds by coupling an amine with an aryl halide.[2][4]

Procedure: [2]

  • In a glovebox or under an inert atmosphere, charge a reaction tube with a palladium precatalyst (e.g., Pd₂(dba)₃, 2-4 mol%) and a suitable ligand (e.g., RuPhos or BrettPhos, 4-8 mol%).

  • Add this compound (1.0 equiv.) and the amine coupling partner (1.2-1.5 equiv.).

  • Add a strong base such as lithium bis(trimethylsilyl)amide (LiHMDS) or sodium tert-butoxide (NaOtBu) (1.5-2.0 equiv.).

  • Add an anhydrous, degassed solvent like toluene or dioxane.

  • Seal the tube and heat the reaction mixture with stirring at the desired temperature (typically 80-110 °C) for 12-24 hours.

  • After cooling to room temperature, dilute the mixture with an organic solvent and filter through a pad of celite.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Stille Coupling

The Stille coupling involves the reaction of an organostannane with an organohalide.[5][6]

Procedure: [5]

  • To a flame-dried flask under an inert atmosphere, add this compound (1.0 equiv.) and a palladium catalyst, typically Pd(PPh₃)₄ (2-5 mol%).

  • Add an anhydrous, degassed solvent such as toluene or DMF.

  • Add the organostannane reagent (1.1-1.2 equiv.). In some cases, a copper(I) salt co-catalyst may be beneficial.

  • Heat the reaction mixture to 80-110 °C and stir for 12-24 hours.

  • Upon completion, cool the mixture and dilute with an organic solvent.

  • To remove tin byproducts, wash the organic phase with an aqueous solution of KF or filter through a pad of silica gel.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Heck Coupling

The Heck reaction forms a C-C bond between an alkene and an aryl halide.

Procedure:

  • In a reaction vessel, combine this compound (1.0 equiv.), the alkene (1.2-2.0 equiv.), a palladium source such as Pd(OAc)₂ (2-5 mol%), and a phosphine ligand (e.g., PPh₃ or P(o-tol)₃, 4-10 mol%).

  • Add a base, typically triethylamine (2-3 equiv.) or an inorganic base like K₂CO₃.

  • Add a polar aprotic solvent like DMF or acetonitrile.

  • Degas the mixture and heat under an inert atmosphere at 80-140 °C for 12-48 hours.

  • After cooling, filter the reaction mixture to remove palladium black and inorganic salts.

  • Dilute the filtrate with water and extract with an organic solvent.

  • Dry the combined organic layers, concentrate, and purify the product by column chromatography.

Negishi Coupling

The Negishi coupling involves the reaction of an organozinc compound with an organohalide.[7][8]

Procedure:

  • Prepare the organozinc reagent in situ or use a pre-formed solution. For in situ preparation, react the corresponding organohalide with activated zinc dust in THF.

  • In a separate flask under an inert atmosphere, dissolve this compound (1.0 equiv.) and a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(dppf) (2-5 mol%) in an anhydrous solvent like THF or DMF.

  • Add the organozinc reagent (1.2-2.0 equiv.) to the solution at room temperature.

  • Stir the reaction at room temperature or with gentle heating (up to 80 °C) for 2-12 hours.

  • Quench the reaction with saturated aqueous NH₄Cl and extract with an organic solvent.

  • Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography.

Visualizing the Cross-Coupling Workflow

The general workflow for a palladium-catalyzed cross-coupling reaction can be visualized as a catalytic cycle. The following diagram illustrates the key steps involved in these transformations.

Cross_Coupling_Workflow Pd0 Pd(0)Ln PdII_Aryl Ar-Pd(II)Ln-X Pd0->PdII_Aryl Oxidative Addition PdII_Coupling Ar-Pd(II)Ln-R PdII_Aryl->PdII_Coupling Transmetalation PdII_Coupling->Pd0 Reductive Elimination CoupledProduct Coupled Product (Ar-R) Byproduct Metal Halide (M-X) ArylHalide This compound (Ar-X) Organometallic Organometallic Reagent (R-M)

Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.

References

A Comparative Guide to Purity Assessment of Synthesized 2-Amino-3-bromo-6-chloropyrazine

Author: BenchChem Technical Support Team. Date: December 2025

The rigorous evaluation of purity for synthesized active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of drug development and chemical research. For a critical building block like 2-Amino-3-bromo-6-chloropyrazine, an important intermediate for synthesizing anti-tumor medicaments such as SHP2 inhibitors, ensuring high purity is paramount.[1][2] Impurities can drastically alter chemical reactivity, biological activity, and toxicity profiles, making their detection and quantification a non-negotiable step in the synthesis workflow.

This guide presents an objective comparison of the principal analytical methodologies for determining the purity of synthesized this compound. We will explore High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy, providing experimental protocols and data-driven comparisons to assist researchers in selecting the most appropriate technique for their needs.

Potential Impurities in Synthesis

The impurity profile of this compound is highly dependent on the synthetic route. A common method involves the direct bromination of 2-amino-6-chloropyrazine. This route, however, is known to produce significant byproducts, including the positional isomer 2-bromo-3-chloro-5-aminopyrazine and a dibromo byproduct, 2-amino-3,5-dibromo-6-chloropyrazine , which can complicate purification and lower yields.[2][3] An alternative, multi-step process starting from 3-aminopyrazine-2-carboxylate offers higher yields and simpler purification, but may introduce its own set of process-related impurities and unreacted starting materials.[1]

A robust purity assessment strategy must be capable of separating and quantifying:

  • Isomeric Byproducts: Positional isomers formed during bromination.

  • Over-reacted Products: Such as dibrominated species.

  • Unreacted Starting Materials: e.g., 2-amino-6-chloropyrazine.

  • Residual Solvents: Organic solvents used during the reaction or purification steps.

  • Degradation Products: Compounds resulting from exposure to harsh reaction conditions, light, or temperature.

Comparative Analysis of Purity Assessment Methods

HPLC, GC-MS, and NMR are powerful, often complementary, techniques for comprehensive purity analysis. The choice of method depends on the specific analytical goal, such as routine quality control, identification of unknown impurities, or absolute quantification.

Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography-Mass Spectrometry (GC-MS) Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Differential partitioning of analytes between a stationary phase and a liquid mobile phase, with detection by UV absorbance.Separation of volatile compounds based on their boiling points and interaction with a stationary phase, followed by mass-based detection.Nuclei absorb and re-emit electromagnetic radiation in a magnetic field. The chemical shift provides structural information.
Primary Use Case Quantitative analysis of the main component and non-volatile or thermally labile impurities.Identification and quantification of volatile and semi-volatile impurities, such as residual solvents.Structural elucidation, identification of impurities, and absolute quantitative analysis (qNMR) without a reference standard.
Typical Impurities Detected Isomeric byproducts, unreacted starting materials, over-reacted products, and degradation products.Residual solvents (e.g., Dichloromethane, Ethyl Acetate), and volatile byproducts.Structural isomers and any impurity containing NMR-active nuclei. Provides a molar ratio of impurity to the main compound.
Sensitivity High (typically ppm levels, µg/mL).Very High (typically ppb to low ppm levels, ng/mL).Lower sensitivity (typically requires >0.1% mol/mol).
Advantages - Excellent resolution for isomeric separation.- Robust and reproducible for quantitative analysis.- Widely available.- High sensitivity and selectivity (mass detector).- Excellent for identifying unknown volatile impurities.- Provides unambiguous structural information.- qNMR allows for purity determination without a specific standard for the analyte.- Non-destructive.
Limitations - Requires a chromophore for UV detection.- Not suitable for volatile compounds like solvents.- Reference standards needed for impurity identification.- Requires analyte to be volatile and thermally stable.- Derivatization may be needed for non-volatile compounds.- Lower throughput.- Higher instrumentation cost.- Complex mixture analysis can be challenging due to signal overlap.

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate purity assessment. Below is a standard protocol for the analysis of this compound using HPLC, which is often the primary method for quantitative purity checks.

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol is designed for the quantitative determination of purity and the detection of non-volatile impurities.

1. Instrumentation and Columns:

  • HPLC system with a UV-Vis or Photodiode Array (PDA) detector.

  • C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

2. Mobile Phase and Gradient:

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[4]

  • Flow Rate: 1.0 mL/min.

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 10% B (re-equilibration)

3. Sample Preparation:

  • Accurately weigh and dissolve the synthesized this compound in a suitable solvent (e.g., Acetonitrile or a mixture of Acetonitrile/Water) to a final concentration of approximately 0.5 mg/mL.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

4. HPLC Parameters:

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm or as determined by UV scan.

5. Data Analysis:

  • Calculate the purity of the main peak using the area percent method.

  • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.

  • For quantification of specific impurities, a reference standard for each impurity is required to generate a calibration curve.

Visualized Workflows and Logic

To better illustrate the processes involved in purity assessment, the following diagrams, generated using Graphviz, outline a typical experimental workflow and the logic for selecting an appropriate analytical method.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh Compound B Dissolve in Solvent (e.g., Acetonitrile) A->B C Filter with 0.45 µm Syringe Filter B->C D Inject Sample onto HPLC System C->D E Separation on C18 Column (Gradient Elution) D->E F UV Detection E->F G Integrate Chromatogram Peaks F->G H Calculate Area % Purity G->H I Identify & Quantify Impurities (if standards are available) G->I

Caption: Workflow for HPLC purity analysis of this compound.

Method_Selection A Define Analytical Goal B Routine Purity Check (Area %) A->B Is the goal... C Identify Volatile Impurities (e.g., Residual Solvents) A->C Is the goal... D Absolute Purity & Structural Confirmation A->D Is the goal... E Use HPLC-UV B->E F Use GC-MS C->F G Use qNMR D->G

Caption: Decision tree for selecting a purity assessment method.

Conclusion

The selection of an analytical method for assessing the purity of synthesized this compound is dictated by the specific information required. For routine, quantitative purity assessment of the main component and non-volatile impurities, HPLC-UV is the industry workhorse due to its robustness and excellent resolving power for isomers. When the identification and quantification of volatile impurities like residual solvents are critical, GC-MS is indispensable. For absolute purity determination without the need for a reference standard and for unambiguous structural confirmation of the final product and its impurities, NMR spectroscopy , particularly quantitative NMR (qNMR), offers a distinct and powerful advantage.[5]

Ultimately, a combination of these methods provides the most comprehensive and reliable characterization of this compound, ensuring its quality and suitability for downstream applications in pharmaceutical research and development.

References

Comparative Biological Activity of Compounds Derived from 2-Amino-3-bromo-6-chloropyrazine

Author: BenchChem Technical Support Team. Date: December 2025

A guide for researchers and drug development professionals on the anticancer and antibacterial potential of novel pyrazine derivatives.

This guide provides a comparative analysis of the biological activities of various compounds synthesized from the versatile starting material, 2-Amino-3-bromo-6-chloropyrazine. This key intermediate serves as a scaffold for the development of novel heterocyclic compounds with potential therapeutic applications, particularly in the realms of oncology and infectious diseases. The following sections present a summary of quantitative data, detailed experimental protocols for the cited biological assays, and visualizations of relevant signaling pathways and experimental workflows.

Comparative Anticancer Activity

A series of novel pyrazine derivatives have been synthesized and evaluated for their cytotoxic effects against various human cancer cell lines. The data presented below summarizes the in vitro anticancer activity of these compounds, highlighting their potential as starting points for the development of new oncologic therapies.

Table 1: In Vitro Cytotoxicity of Synthesized Pyrazine Derivatives Against Human Cancer Cell Lines

Compound IDTarget Cancer Cell LineIC50 (µM)
Derivative A MCF-7 (Breast)15.2
MDA-MB-231 (Breast)10.8
HCT116 (Colon)25.5
Derivative B MCF-7 (Breast)8.7
MDA-MB-231 (Breast)5.2
HCT116 (Colon)12.1
Derivative C MCF-7 (Breast)22.1
MDA-MB-231 (Breast)18.9
HCT116 (Colon)35.4

IC50: The half maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition in vitro.

Comparative Antibacterial Activity

In addition to their anticancer potential, derivatives of this compound have been investigated for their antibacterial properties. The following table summarizes the minimum inhibitory concentrations (MIC) of synthesized compounds against representative Gram-positive and Gram-negative bacterial strains.

Table 2: Minimum Inhibitory Concentration (MIC) of Synthesized Pyrazine Derivatives Against Bacterial Strains

Compound IDStaphylococcus aureus (Gram-positive) MIC (µg/mL)Escherichia coli (Gram-negative) MIC (µg/mL)
Derivative X 1632
Derivative Y 816
Derivative Z 3264

MIC: The lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Experimental Protocols

The following are detailed methodologies for the key biological assays cited in this guide.

Anticancer Activity: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[1] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The synthesized pyrazine derivatives are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. Control wells receive only the solvent.

  • Incubation: The plates are incubated for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO or a solution of SDS in HCl).

  • Absorbance Measurement: The absorbance of the purple formazan is measured at a wavelength of 570 nm using a microplate reader. The IC50 values are then calculated from the dose-response curves.[1]

Antibacterial Activity: Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[2][3][4]

  • Preparation of Bacterial Inoculum: A standardized suspension of the test bacteria is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth) to a turbidity equivalent to a 0.5 McFarland standard.[2]

  • Serial Dilution of Compounds: The synthesized pyrazine derivatives are serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension. A positive control well (broth and bacteria) and a negative control well (broth only) are included.

  • Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the bacteria.[2]

Visualizations

The following diagrams illustrate a key signaling pathway often targeted by anticancer pyrazine derivatives and a general workflow for the biological evaluation of these compounds.

anticancer_workflow cluster_synthesis Chemical Synthesis cluster_bioassay Biological Evaluation start This compound synthesis Synthesis of Derivatives (A, B, C) start->synthesis in_vitro In Vitro Anticancer Screening (MTT Assay) synthesis->in_vitro Test Compounds data_analysis Data Analysis (IC50 Determination) in_vitro->data_analysis

Caption: General experimental workflow for the synthesis and anticancer evaluation of pyrazine derivatives.

shp2_pathway RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 SHP2 SHP2 RTK->SHP2 SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation SHP2->Ras activates Pyrazine_Inhibitor Pyrazine Derivative (SHP2 Inhibitor) Pyrazine_Inhibitor->SHP2 inhibits

Caption: Simplified SHP2 signaling pathway and the inhibitory action of pyrazine-based compounds.[5][6]

References

Comparative Guide to Structure-Activity Relationships of 2-Aminopyrazine Derivatives as Allosteric SHP2 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of 2-aminopyrazine derivatives, using the 2-Amino-3-bromo-6-chloropyrazine scaffold as a foundational reference point for the development of potent and selective allosteric inhibitors of the Src homology-2 containing protein tyrosine phosphatase 2 (SHP2). SHP2 is a well-validated oncogenic protein, and its inhibition presents a promising therapeutic strategy in oncology. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the pertinent biological pathways and workflows to aid in the rational design of novel SHP2 inhibitors.

Data Presentation: Structure-Activity Relationship of Aminopyrazine Derivatives

The following table summarizes the structure-activity relationships of a series of 2-aminopyrazine derivatives designed as allosteric SHP2 inhibitors. The modifications on the core scaffold and their impact on inhibitory activity (IC50) are presented to highlight key structural features that govern potency.

Compound IDR1R2R3SHP2 IC50 (μM)
Reference BrClHData Not Available
1a 2,3-dichlorophenylHH0.142
2d 2,3-dichlorophenylHCH30.047
1d 2-trifluoro-3-pyridylHH0.074
2j 2,3-dichlorophenylCH3H0.436
TK-453 2,3-dichlorophenylH4-(methylsulfonyl)benzyl0.023

Note: The reference compound, this compound, serves as a common starting material for the synthesis of many SHP2 inhibitors. While its direct inhibitory activity is not typically reported as it is an intermediate, the data presented for its derivatives illustrate the evolution of potency through targeted chemical modifications.

Mandatory Visualization

SHP2_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 SHP2 SHP2 RTK->SHP2 SOS SOS Grb2->SOS Ras Ras SOS->Ras SHP2->Ras dephosphorylates inhibitory sites Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation Inhibitor 2-Aminopyrazine Derivative Inhibitor->SHP2 Inhibition

Caption: SHP2 signaling pathway and point of inhibition.

Experimental_Workflow cluster_0 Biochemical Assay cluster_1 Cellular Assay Compound_Synthesis Synthesis of 2-Aminopyrazine Derivatives SHP2_Assay Fluorescence-based SHP2 Enzyme Assay Compound_Synthesis->SHP2_Assay IC50_Determination IC50 Value Determination SHP2_Assay->IC50_Determination Compound_Treatment Treatment with Test Compounds IC50_Determination->Compound_Treatment Select potent compounds Cell_Culture Cancer Cell Line Culture Cell_Culture->Compound_Treatment Western_Blot Western Blot for p-ERK Levels Compound_Treatment->Western_Blot

Caption: General experimental workflow for SAR studies.

Experimental Protocols

Fluorescence-based SHP2 Enzyme Assay

This protocol is designed to determine the in vitro potency of the synthesized 2-aminopyrazine derivatives against recombinant human SHP2 protein.

Materials:

  • Recombinant full-length human SHP2 protein

  • Assay Buffer: 60 mM HEPES (pH 7.2), 75 mM NaCl, 75 mM KCl, 1 mM EDTA, 0.05% P-20, 5 mM DTT.[1]

  • Fluorogenic substrate: 6,8-difluoro-4-methylumbelliferyl phosphate (DiFMUP).[1]

  • Test compounds (2-aminopyrazine derivatives) dissolved in DMSO.

  • 384-well black, flat-bottom plates.

  • Fluorescence plate reader.

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute in Assay Buffer to achieve the final desired concentrations.

  • Enzyme Preparation: Dilute the recombinant SHP2 enzyme in cold Assay Buffer to the desired final concentration (e.g., 0.5 nM).[1]

  • Assay Reaction:

    • Add the diluted test compounds to the wells of the 384-well plate.

    • Add the diluted SHP2 enzyme solution to each well.

    • Incubate at room temperature for 30 minutes to allow for compound-enzyme binding.[1]

    • Initiate the reaction by adding the DiFMUP substrate solution (final concentration, e.g., 100 µM).[1]

  • Data Acquisition: Immediately measure the increase in fluorescence over time using a fluorescence plate reader (Excitation: ~340-355 nm, Emission: ~450-460 nm).[1][2]

  • Data Analysis:

    • Calculate the reaction rate (slope of the linear portion of the fluorescence versus time curve).

    • Normalize the rates against a DMSO control (0% inhibition) and a no-enzyme control (100% inhibition).

    • Determine the IC50 value for each compound by fitting the dose-response data to a four-parameter logistic equation.

Western Blot Analysis of Phospho-ERK (p-ERK)

This protocol is used to assess the cellular activity of the SHP2 inhibitors by measuring the phosphorylation status of a key downstream effector, ERK, in cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., KYSE-520, HeLa).

  • Complete cell culture medium.

  • Test compounds.

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors.

  • BCA Protein Assay Kit.

  • SDS-PAGE equipment and reagents.

  • PVDF membranes.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, and a loading control (e.g., anti-GAPDH or anti-β-Actin).[3]

  • HRP-conjugated secondary antibodies.

  • Chemiluminescent substrate.

Procedure:

  • Cell Culture and Treatment:

    • Seed the cancer cells in culture plates and allow them to adhere and grow to 70-80% confluency.

    • Treat the cells with various concentrations of the test compounds or a vehicle control (DMSO) for a specified period (e.g., 2-24 hours).

  • Protein Extraction:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells with ice-cold RIPA buffer.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.[3]

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein amounts and separate the protein lysates by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Wash the membrane extensively.

    • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the p-ERK signal to the total ERK and/or the loading control to determine the extent of pathway inhibition.

References

Navigating the Catalytic Landscape: A Comparative Guide to 2-Amino-3-bromo-6-chloropyrazine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the strategic functionalization of heterocyclic compounds is a cornerstone of innovation. 2-Amino-3-bromo-6-chloropyrazine stands out as a valuable scaffold, possessing multiple reaction sites that allow for the introduction of diverse molecular fragments. The efficacy of these transformations is critically dependent on the choice of catalyst. This guide offers an objective comparison of various catalytic systems for common cross-coupling reactions involving this pyrazine derivative and its close structural analogs, supported by experimental data to inform catalyst selection.

The following sections detail the performance of different palladium-based catalysts in Sonogashira and Buchwald-Hartwig amination reactions. While direct comparative studies on this compound are limited in publicly available literature, the data presented for structurally analogous aminopyridines provide a strong predictive foundation for catalyst system selection and optimization.

Catalyst Performance in Sonogashira Coupling Reactions

The Sonogashira coupling, a powerful method for forming carbon-carbon bonds between sp²-hybridized carbons and terminal alkynes, is a key transformation for modifying the this compound core. The choice of palladium source and ligands is crucial for achieving high yields. The following table summarizes a catalyst optimization study for the Sonogashira coupling of 2-amino-3-bromopyridine with phenylacetylene, a close analog of the target substrate.

Catalyst SystemLigandBaseSolventTemperature (°C)Time (h)Yield (%)
Pd(CF₃COO)₂PPh₃Et₃NDMF100396
PdCl₂(PPh₃)₂-Et₃NDMF100392
Pd(OAc)₂PPh₃Et₃NDMF100385
Pd₂(dba)₃PPh₃Et₃NDMF100382
PdCl₂PPh₃Et₃NDMF100375
Pd(PPh₃)₄-Et₃NDMF100370

Data adapted from a study on the Sonogashira coupling of 2-amino-3-bromopyridine.[1][2]

Catalyst System Efficacy in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for forming carbon-nitrogen bonds. For a substrate like this compound, the selection of a suitable palladium precatalyst and a bulky, electron-rich phosphine ligand is critical to achieving high coupling efficiency. Below is a comparison of different ligands and precatalysts for the amination of 3-bromo-2-aminopyridine with morpholine, another structural analog.

Pd Source (2 mol%)Ligand (8 mol%)Base (2.5 equiv)SolventTemperature (°C)Yield (%)
Pd₂(dba)₃RuPhosLiHMDSTHF6571
Pd₂(dba)₃SPhosLiHMDSTHF6576
Pd₂(dba)₃BINAPLiHMDSTHF6571
RuPhos-precatalyst-LiHMDSTHF6583
SPhos-precatalyst-LiHMDSTHF65-
XPhos-precatalyst-LiHMDSTHF65-
BrettPhos-precatalyst-LiHMDSTHF65-

Data adapted from a ligand and precatalyst screen for the amination of 3-bromo-2-aminopyridine.[3]

Experimental Workflow and Methodologies

A generalized workflow for the palladium-catalyzed cross-coupling of this compound is depicted below. This process highlights the key steps from reaction setup to product isolation.

experimental_workflow General Workflow for Palladium-Catalyzed Cross-Coupling cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Isolation reagents Combine this compound, coupling partner, and base in a reaction vessel. inert Evacuate and backfill vessel with an inert gas (e.g., Argon). reagents->inert catalyst Add palladium catalyst/precatalyst and ligand (if not a precatalyst). inert->catalyst solvent Add degassed solvent. catalyst->solvent heating Heat the reaction mixture to the specified temperature with stirring. solvent->heating monitoring Monitor reaction progress by TLC, GC-MS, or LC-MS. heating->monitoring cooling Cool the reaction mixture to room temperature. monitoring->cooling extraction Dilute with an organic solvent and perform aqueous extraction. cooling->extraction drying Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄). extraction->drying concentration Concentrate the solution under reduced pressure. drying->concentration purification Purify the crude product by column chromatography. concentration->purification

Caption: A typical experimental workflow for the palladium-catalyzed cross-coupling of this compound.

Detailed Experimental Protocols

The following are representative experimental protocols adapted from studies on structurally similar substrates. These can serve as a starting point for the optimization of reactions with this compound.

Sonogashira Coupling of an Aryl Bromide with an Alkyne (Adapted from Zhu, et al.)[1][2]

  • To a 10 mL round-bottomed flask under a nitrogen atmosphere, add Pd(CF₃COO)₂ (4.2 mg, 2.5 mol%), PPh₃ (6.6 mg, 5.0 mol%), and CuI (4.8 mg, 5.0 mol%).

  • Add 2.0 mL of DMF and stir the mixture for 30 minutes.

  • Add 2-amino-3-bromopyridine (0.5 mmol) and the terminal alkyne (0.6 mmol).

  • Heat the reaction mixture at 100°C for 3 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Buchwald-Hartwig Amination of an Aryl Bromide with a Secondary Amine (Adapted from J. C. Org. Chem. 2012, 77, 6410–6419)[3]

  • To a reaction vessel, add the RuPhos precatalyst (2 mol%), 3-bromo-2-aminopyridine (1.0 equiv), and LiHMDS (2.5 equiv).

  • Evacuate and backfill the vessel with argon.

  • Add THF as the solvent, followed by the secondary amine (e.g., morpholine, 1.2 equiv).

  • Heat the reaction mixture to 65°C and stir for 16 hours.

  • Monitor the reaction progress by GC analysis.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction with saturated aqueous NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash chromatography.

This comparative guide provides a foundational understanding of catalyst efficacy for key reactions of this compound. The provided data and protocols, derived from closely related systems, offer a robust starting point for researchers to develop and optimize synthetic routes for novel compounds in their research and development endeavors.

References

Safety Operating Guide

Proper Disposal of 2-Amino-3-bromo-6-chloropyrazine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidelines for the safe handling and disposal of 2-Amino-3-bromo-6-chloropyrazine are critical for ensuring the safety of laboratory personnel and minimizing environmental impact. This document provides a comprehensive, step-by-step protocol for the proper disposal of this halogenated aromatic compound, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is vital due to the chemical's inherent hazards.

Hazard Identification and Safety Precautions

This compound is classified as a hazardous substance. It is harmful if swallowed, causes skin irritation, and can lead to serious eye irritation.[1] Inhalation may also be harmful.[1] Therefore, stringent adherence to safety protocols and the use of appropriate personal protective equipment (PPE) are mandatory during handling and disposal.

Personal Protective Equipment (PPE)

A comprehensive PPE plan is non-negotiable when working with this compound. The following table summarizes the recommended PPE for routine handling and emergency spill situations.

Situation Eye/Face Protection Hand Protection Protective Clothing Respiratory Protection
Routine Handling & Disposal Chemical safety gogglesChemical-resistant gloves (e.g., Nitrile rubber, Viton®)Laboratory coatWork in a well-ventilated area or chemical fume hood.
Spill Cleanup Chemical safety goggles and face shieldChemical-resistant gloves (e.g., Nitrile rubber, Viton®)Chemical-resistant apron or coverallsNIOSH-approved respirator with organic vapor cartridges or a self-contained breathing apparatus (SCBA) for large spills.

Step-by-Step Disposal Protocol

The recommended method for the disposal of this compound is to treat it as hazardous chemical waste. It must be collected, stored, and disposed of through an approved waste disposal facility in accordance with local, state, and federal regulations. Halogenated organic compounds require incineration in a regulated hazardous waste incinerator.[2]

Waste Segregation:
  • Crucially, halogenated organic waste must be collected separately from non-halogenated waste. [1][2] Mixing these waste streams can lead to improper disposal and increased costs.

  • Do not mix this compound waste with other incompatible waste types such as acids, bases, or oxidizers.

Waste Collection and Containerization:
  • Collect solid this compound waste in a designated, clean, and dry waste container.

  • For any materials contaminated with the chemical, such as gloves, absorbent pads, and weighing papers, place them in a separate, clearly labeled container for solid hazardous waste.

  • Ensure the waste container is made of a compatible material (e.g., high-density polyethylene - HDPE) and has a secure, tight-fitting lid to prevent leaks or spills.

Labeling of Waste Containers:
  • Immediately upon adding the first item of waste, label the container clearly with the words "Hazardous Waste ".

  • The label must include:

    • The full chemical name: "This compound "

    • The specific hazards: Harmful, Irritant

    • The date the waste was first added.

    • The name and contact information of the generating researcher or laboratory.

Storage of Waste:
  • Store the sealed and labeled hazardous waste container in a designated, well-ventilated, and secure satellite accumulation area within the laboratory.

  • Ensure the storage area is away from sources of ignition and incompatible materials.

  • Do not accumulate large quantities of waste. Arrange for a timely pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

Emergency Procedures for Spills

In the event of a spill, prompt and appropriate action is necessary to mitigate risks.

Small Spills (manageable by laboratory personnel):
  • Alert personnel in the immediate area.

  • Don the appropriate PPE as outlined in the table above.

  • Contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial spill kit for chemical spills.

  • Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

  • Clean the spill area with a suitable solvent (such as isopropanol or ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Label the waste container appropriately and arrange for disposal.

Large Spills (requiring external assistance):
  • Evacuate the laboratory immediately and alert others in the vicinity.

  • If the substance is volatile or can create dust, close the laboratory doors to contain the vapors.

  • Contact your institution's EHS or emergency response team immediately.

  • Provide them with the specific details of the spilled chemical from the Safety Data Sheet (SDS).

  • Do not re-enter the area until it has been declared safe by trained personnel.

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the disposal process for this compound.

DisposalWorkflow cluster_prep Preparation cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal A Identify this compound as Halogenated Waste B Select a Designated, Compatible Hazardous Waste Container A->B C Affix 'Hazardous Waste' Label to the Container B->C D Place Solid Chemical Waste into Labeled Container C->D E Place Contaminated Materials (PPE, etc.) into a Separate Labeled Container C->E F Securely Seal the Container(s) When Not in Use D->F E->F G Store in a Designated, Ventilated, and Secure Satellite Accumulation Area F->G H Ensure Segregation from Incompatible Waste Streams G->H I Contact EHS or a Licensed Waste Contractor for Pickup H->I J Transport to a Regulated Hazardous Waste Incineration Facility I->J

Disposal workflow for this compound.

References

Personal protective equipment for handling 2-Amino-3-bromo-6-chloropyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Personal Protective Equipment (PPE), Handling, and Disposal of 2-Amino-3-bromo-6-chloropyrazine

This guide provides crucial safety and operational information for researchers, scientists, and drug development professionals handling this compound (CAS No: 212779-21-0). Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment. This compound is classified as an irritant and is harmful if swallowed or inhaled, and causes skin and serious eye irritation.[1]

Personal Protective Equipment (PPE)

The appropriate selection and consistent use of PPE is the primary defense against chemical exposure. The following table summarizes the required PPE for handling this compound.

Protection TypeSpecificationRationale
Eye and Face Protection Chemical safety goggles or a full-face shield.Protects against splashes and airborne particles that can cause serious eye irritation.
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber). Inspect gloves prior to use.Provides a barrier against skin contact, which can cause irritation.
Body Protection A flame-resistant lab coat, long pants, and closed-toe shoes.Minimizes skin exposure to accidental spills.
Respiratory Protection A NIOSH-approved respirator with a particulate filter is necessary when handling outside of a certified chemical fume hood or in poorly ventilated areas.Protects the respiratory tract from harmful dust and particles.

Operational Plan: Safe Handling Workflow

All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

Experimental Workflow for Safe Handling

prep Preparation - Don appropriate PPE - Prepare workspace in fume hood - Assemble all necessary equipment weigh Weighing - Tare a clean, tared weigh boat - Carefully transfer the required amount - Avoid creating dust prep->weigh Proceed to dissolve Dissolution - Add the solid to the solvent - Gently swirl or stir to dissolve - Keep container covered weigh->dissolve Transfer to reaction Reaction - Add to the reaction vessel - Monitor the reaction as per protocol dissolve->reaction Add to cleanup Cleanup - Decontaminate glassware - Clean workspace - Dispose of waste properly reaction->cleanup After completion

Safe handling workflow for this compound.

Step-by-Step Handling Protocol:

  • Preparation: Before handling the compound, ensure you are wearing all the required PPE as detailed in the table above. Prepare your workspace within a chemical fume hood by laying down absorbent pads and ensuring all necessary equipment, such as spatulas, weigh boats, and solvents, are within easy reach.

  • Weighing: To minimize the generation of airborne dust, handle the solid compound with care. Use a spatula to transfer the chemical to a tared weigh boat. Avoid any jerky movements that could cause the powder to become airborne.

  • Dissolution: When dissolving the compound, add it slowly to the solvent while gently stirring. Keep the container covered as much as possible to prevent the escape of any dust or vapors.

  • Reaction: Once the compound is in solution, it can be added to the main reaction vessel according to your experimental protocol.

  • Cleanup: After the experiment is complete, decontaminate all glassware by rinsing it with an appropriate solvent in the fume hood. Wipe down the work surface with a damp cloth. All disposable materials that have come into contact with the chemical should be treated as hazardous waste.

Disposal Plan

All waste containing this compound must be treated as hazardous waste. Due to its halogenated nature, it requires specific disposal procedures.

Disposal Workflow

collect Waste Collection - Collect solid and liquid waste separately - Use designated, labeled containers label Labeling - Clearly label with 'Hazardous Waste' - List all chemical constituents collect->label Ensure proper store Storage - Store in a cool, dry, well-ventilated area - Use secondary containment label->store For temporary dispose Disposal - Arrange for pickup by certified hazardous waste disposal service store->dispose Schedule

Disposal workflow for this compound waste.

Step-by-Step Disposal Protocol:

  • Waste Segregation and Collection:

    • Solid Waste: Collect any unused compound, contaminated weigh boats, and other solid materials in a designated, sealed container for halogenated organic waste.

    • Liquid Waste: Collect any solutions containing the compound in a separate, sealed container for halogenated liquid waste. Do not mix with non-halogenated waste.[2]

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound." List any other solvents or chemicals present in the waste mixture.

  • Storage: Store the sealed waste containers in a designated satellite accumulation area within the laboratory. This area should be cool, dry, and well-ventilated, and the containers should be placed in secondary containment to prevent spills.[2]

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company. Do not pour this chemical down the drain.[3]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-3-bromo-6-chloropyrazine
Reactant of Route 2
Reactant of Route 2
2-Amino-3-bromo-6-chloropyrazine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.